Product packaging for (±)14,15-Epoxyeicosatrienoic acid(Cat. No.:CAS No. 105304-92-5)

(±)14,15-Epoxyeicosatrienoic acid

Cat. No.: B1140499
CAS No.: 105304-92-5
M. Wt: 320.5 g/mol
InChI Key: JBSCUHKPLGKXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14,15-Epoxy-5,8,11-eicosatrienoic acid is a long-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B1140499 (±)14,15-Epoxyeicosatrienoic acid CAS No. 105304-92-5

Properties

IUPAC Name

13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSCUHKPLGKXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868608
Record name 14,15-Epoxyeicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81276-03-1, 105304-92-5, 98103-48-1
Record name 14,15-Epoxyeicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81276-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14,15-Epoxyeicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14(R),15(S)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 14(S),15(R)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(±)14,15-Epoxyeicosatrienoic Acid: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator that plays a crucial role in various physiological and pathophysiological processes. As a member of the epoxyeicosatrienoic acid (EET) family, it is an endogenous signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] This technical guide provides an in-depth exploration of the discovery and history of 14,15-EET, detailing its synthesis, metabolism, and key biological functions. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this fascinating molecule.

Discovery and Historical Perspective

The journey to the discovery of 14,15-EET began with the broader exploration of arachidonic acid metabolism. In the early 1980s, several research groups were actively investigating the various enzymatic pathways that convert arachidonic acid into biologically active eicosanoids. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to prostaglandins (B1171923) and leukotrienes respectively, were well-established, a third major pathway involving cytochrome P450 monooxygenases was beginning to be unveiled.

Seminal work from the laboratory of J.H. Capdevila in the early 1980s was instrumental in characterizing this "third pathway." Their research demonstrated that rat liver microsomes, in the presence of NADPH, could oxygenate arachidonic acid to a variety of products.[3] While initial studies focused on the formation of hydroxyeicosatetraenoic acids (HETEs), subsequent investigations by Capdevila and others led to the identification of epoxyeicosatrienoic acids (EETs), including 14,15-EET, as products of this pathway.[4][5]

The chemical synthesis of EETs was crucial for their definitive identification and for enabling detailed studies of their biological activities. The laboratories of E.J. Corey and J.R. Falck were pioneers in developing synthetic routes to obtain pure EET regioisomers and stereoisomers, including (±)14,15-EET.[2][3] These synthetic advancements allowed researchers to investigate the specific physiological roles of each EET isomer.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid, which is first released from cell membrane phospholipids (B1166683) by the action of phospholipase A2. The free arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes known as epoxygenases.[1] In humans, CYP2C and CYP2J isoforms are the primary enzymes responsible for the epoxidation of arachidonic acid to form EETs.[6] These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, with the formation of 14,15-EET occurring at the 14,15-double bond.[1]

Once formed, 14,15-EET is a relatively short-lived signaling molecule. Its biological activity is primarily terminated through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[1] This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its local concentration and, consequently, its physiological effects.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 14,15-EET (±)14,15-EET Arachidonic_Acid->14,15-EET CYP Epoxygenase 14,15-DHET 14,15-DHET (less active) 14,15-EET->14,15-DHET sEH Phospholipase_A2 Phospholipase A2 CYP_Epoxygenase CYP Epoxygenase (e.g., CYP2C, CYP2J) sEH Soluble Epoxide Hydrolase (sEH) cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA_in_EC Arachidonic Acid 14,15-EET_in_EC 14,15-EET AA_in_EC->14,15-EET_in_EC CYP Epoxygenase Receptor Putative Receptor 14,15-EET_in_EC->Receptor Binds CYP_Epoxygenase_EC CYP Epoxygenase G_Protein G-Protein Receptor->G_Protein Activates BKCa_Channel BKCa Channel G_Protein->BKCa_Channel Activates Hyperpolarization Hyperpolarization BKCa_Channel->Hyperpolarization K⁺ Efflux Ca_Channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Relaxation Relaxation (Vasodilation) Ca_Influx->Relaxation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkBa_P P-IκBα IKK->IkBa_P Phosphorylates IκBα IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_P->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Transcription 14,15-EET (±)14,15-EET 14,15-EET->IKK Inhibits Start Start Isolate_Artery 1. Isolate Bovine Coronary Artery Start->Isolate_Artery Prepare_Rings 2. Prepare Arterial Rings Isolate_Artery->Prepare_Rings Mount_in_Bath 3. Mount in Organ Bath Prepare_Rings->Mount_in_Bath Pre-constrict 4. Pre-constrict with U-46619 Mount_in_Bath->Pre-constrict Add_EET 5. Add Cumulative Concentrations of 14,15-EET Pre-constrict->Add_EET Record_Tension 6. Record Isometric Tension Add_EET->Record_Tension Analyze_Data 7. Analyze Data (ED₅₀) Record_Tension->Analyze_Data End End Analyze_Data->End

References

The Biosynthesis of 14,15-EET from Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including potent vasodilatory, anti-inflammatory, and anti-apoptotic effects. This technical guide provides an in-depth overview of the biosynthesis of 14,15-EET from arachidonic acid, its subsequent metabolism, and the key signaling pathways it modulates. Detailed experimental protocols for the synthesis, quantification, and functional analysis of 14,15-EET are provided, along with a compilation of relevant quantitative data to support researchers in this field.

The Core Biosynthetic Pathway

The synthesis of 14,15-EET is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane.

  • Arachidonic Acid Release: Cellular stimuli, such as the binding of agonists like bradykinin (B550075) or acetylcholine (B1216132) to their respective receptors, activate phospholipase A₂ (cPLA₂).[1][2] This enzyme hydrolyzes the sn-2 position of membrane phospholipids (B1166683), releasing arachidonic acid into the cytoplasm.[1][2]

  • CYP450-Mediated Epoxidation: The free arachidonic acid is then metabolized by a specific subset of membrane-bound, heme-containing cytochrome P450 enzymes, termed CYP epoxygenases.[3] These enzymes, in a reaction dependent on NADPH-cytochrome P450 reductase, insert an oxygen atom across the double bond at the 14,15-position of the arachidonic acid molecule to form 14,15-EET.[3][4] Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, are known to produce 14,15-EET.[5][6]

  • Metabolism by Soluble Epoxide Hydrolase (sEH): 14,15-EET is a transient signaling molecule. Its biological activity is rapidly terminated through hydrolysis of the epoxide to the corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] This conversion is catalyzed by the cytosolic enzyme soluble epoxide hydrolase (sEH).[1]

Logical Flow of 14,15-EET Biosynthesis and Metabolism

Biosynthesis and Metabolism of 14,15-EET cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid 14,15-EET 14,15-EET Arachidonic_Acid->14,15-EET  Cytochrome P450  Epoxygenases (e.g., CYP2C8, 2C9, 2J2) 14,15-DHET 14,15-DHET (less active) 14,15-EET->14,15-DHET  Soluble Epoxide  Hydrolase (sEH) p1->Arachidonic_Acid p1->Arachidonic_Acid Phospholipase A₂ (cPLA₂) (Activated by stimuli)

Caption: Biosynthesis of 14,15-EET from membrane phospholipids and its subsequent metabolism.

Key Signaling Pathways of 14,15-EET

14,15-EET exerts its biological effects by modulating several downstream signaling cascades. A prominent mechanism is the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][7]

PI3K/Akt Signaling Pathway Activated by 14,15-EET

14,15-EET Activated PI3K/Akt Signaling Pathway Receptor Putative Receptor (e.g., G-protein coupled) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt Apoptosis Apoptosis p_Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Promotes

Caption: Activation of the PI3K/Akt pathway by 14,15-EET promotes cell survival.

Quantitative Data

Table 1: Kinetic Parameters of Human CYP450 Enzymes in 14,15-EET Formation
EnzymeK_m (μM)K_s (μM)V_max (pmol/min/pmol P450)Notes
CYP2J2~45~31Not specifiedExhibits substrate inhibition at concentrations >20-30 μM.[5][8]
CYP2C8Not specified< K_mNot specifiedShows more potent substrate inhibition than CYP2J2.[5]
CYP2C817.5 ± 2.2-1.8 ± 0.1For total eicosanoid production.[9]

K_m: Michaelis constant; K_s: Substrate inhibition constant; V_max: Maximum reaction velocity.

Table 2: Concentrations of 14,15-EET and Related Compounds in Human Samples
AnalyteMatrixConcentrationMethodReference
14,15-EETPlasma10.7 ng/mLLC-MS/MS[10]
14,15-trans-EETPlasma1.7 ng/mLLC-MS/MS[10]
14,15-DHETUrineVariable, increases in pregnancy-induced hypertensionGC/MS[7]
Table 3: Pharmacological and Binding Parameters of 14,15-EET
ParameterSystemValueNotesReference
ED_50 (Vasorelaxation)Bovine coronary arteries~1.7-2.2 μMEffective concentration for 50% of maximal relaxation.[11][12]
IC_50 (sEH Inhibition)Recombinant human sEH19-59 μMFor 14,15-EET analogs.[12]
K_d (Binding Affinity)U937 cell membranes13.84 ± 2.58 nMDissociation constant for [³H]-14,15-EET binding.[13]

Experimental Protocols

Protocol 1: In Vitro CYP Epoxygenase Activity Assay

This protocol describes a method to measure the epoxidation of arachidonic acid by a recombinant CYP enzyme.[1]

Materials:

  • Purified recombinant CYP enzyme (e.g., CYP2C8, CYP2J2)

  • Cytochrome P450 reductase

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Arachidonic acid (substrate)

  • NADPH-generating system: NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase

  • Ice-cold acetonitrile (B52724) or other stopping solution

  • Ethyl acetate (B1210297) for extraction

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified recombinant CYP enzyme, cytochrome P450 reductase, and DLPC in phosphate buffer.

  • Substrate Addition: Add arachidonic acid to the reaction mixture. For kinetic studies, use a range of concentrations (e.g., 0-100 µM).[9]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH-generating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile. Acidify the mixture and extract the lipid metabolites with ethyl acetate.

  • Analysis: Dry the extracted metabolites under a stream of nitrogen, reconstitute in a suitable solvent (e.g., methanol/water), and analyze by LC-MS/MS for the quantification of 14,15-EET.

Protocol 2: Quantification of 14,15-EET and 14,15-DHET in Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 14,15-EET and 14,15-DHET from plasma.[2][10][14]

Materials:

  • Plasma samples

  • Deuterated internal standards (e.g., 14,15-EET-d₁₁, 14,15-DHET-d₁₁)

  • Ethyl acetate

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) column or liquid-liquid extraction setup

  • UPLC/HPLC system coupled to a tandem mass spectrometer

Methodology:

  • Sample Preparation: Spike plasma samples with deuterated internal standards.

  • Extraction:

    • Liquid-Liquid Extraction: Extract lipids using ethyl acetate.[2]

    • Solid-Phase Extraction: Alternatively, use a C18 SPE column for purification.

  • Saponification (Optional): To measure total EETs and DHETs (free and esterified), saponify the lipid extract to release the compounds from phospholipids.[14]

  • Derivatization (Optional): To improve sensitivity in positive ion mode, derivatize the carboxylic acid moiety.[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 μm, 2.1 × 150 mm) with a mobile phase gradient of water and acetonitrile, both containing formic acid.[10]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Use established mass transitions for 14,15-EET, 14,15-DHET, and their internal standards.[10]

  • Quantification: Generate a standard curve using known concentrations of the analytes and calculate the concentrations in the samples based on the peak area ratios relative to the internal standards.

Experimental Workflow for LC-MS/MS Quantification

Experimental Workflow for 14,15-EET Quantification Spike Spike with Internal Standards (e.g., 14,15-EET-d₁₁) Extract Lipid Extraction (LLE or SPE) Spike->Extract Saponify Saponification (Optional, for total EETs) Extract->Saponify Dry_Reconstitute Dry Down & Reconstitute Saponify->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data Data Analysis & Quantification LC_MS->Data

Caption: A typical workflow for the quantification of 14,15-EET from plasma samples.

Protocol 3: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorescence-based)

This protocol is based on the use of a fluorescent substrate to measure sEH activity in cell lysates or purified enzyme preparations.[15]

Materials:

  • Cell lysate or purified sEH

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA)

  • sEH fluorescent substrate (e.g., Epoxy Fluor 7)

  • sEH inhibitor (e.g., AUDA) for control experiments

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~330/465 nm)

Methodology:

  • Sample Preparation: Prepare cell lysates or dilute purified sEH to the desired concentration in assay buffer.

  • Reaction Setup: In a 96-well plate, add the sample to the wells. Include wells for a negative control (no enzyme) and an inhibitor control (sample pre-incubated with an sEH inhibitor).

  • Initiation: Start the reaction by adding the fluorescent sEH substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (negative control) from all readings. The increase in fluorescence is proportional to the sEH activity. A standard curve can be generated using the fluorescent product (e.g., 6-methoxy-2-Naphthaldehyde) to quantify the activity.[15]

References

An In-depth Technical Guide to the Cytochrome P450 Epoxygenase Pathway for 14,15-EET Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET is a prominent and biologically active mediator implicated in a myriad of physiological and pathophysiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection. Its synthesis is primarily catalyzed by specific CYP isoforms, and its biological activity is tightly regulated by its metabolic conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the 14,15-EET synthesis pathway, its metabolism, downstream signaling cascades, and key experimental protocols for its investigation.

The Synthesis of 14,15-Epoxyeicosatrienoic Acid (14,15-EET)

The synthesis of 14,15-EET is a multi-step enzymatic process initiated by the release of arachidonic acid (AA) from the cell membrane's phospholipid stores.

1.1. Arachidonic Acid Release Upon cellular stimulation by various agonists (e.g., bradykinin), cytosolic phospholipase A₂ (cPLA₂) is activated.[1][2] This enzyme hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid into the cytoplasm.[1][2]

1.2. CYP-Mediated Epoxidation The free arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes, known as epoxygenases.[1][3] These enzymes, located in the endoplasmic reticulum, insert an epoxide across one of the four double bonds of arachidonic acid.[2][4] The primary human CYP isoforms responsible for EET synthesis, particularly 14,15-EET, are members of the CYP2C and CYP2J subfamilies.[4][5]

  • CYP2C8 & CYP2C9: These isoforms are significantly involved in EET production in the liver and endothelium.[5][6][7]

  • CYP2J2: This is a prominent extrahepatic epoxygenase, highly expressed in cardiovascular tissues and cancer cells, that efficiently produces EETs.[5][8][9]

While these enzymes can produce all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), they exhibit distinct regioselectivity, with 11,12-EET and 14,15-EET being the most abundant forms produced in most mammalian tissues.[2][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PL Phospholipids AA Arachidonic Acid PL->AA hydrolyzes   cPLA₂ CYP CYP Epoxygenases (CYP2C8, CYP2C9, CYP2J2) AA->CYP substrate EET 14,15-EET CYP->EET produces Stimulus Cellular Stimulus (e.g., Bradykinin) cPLA2 cPLA₂ Stimulus->cPLA2 activates G EET 14,15-EET (Biologically Active) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH substrate Other Other Metabolic Pathways (e.g., β-oxidation) EET->Other DHET 14,15-DHET (Less Active) sEH->DHET produces G EET 14,15-EET EGFR EGFR EET->EGFR transactivates mTORC2 mTORC2 EET->mTORC2 activates PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTORC2->Akt activates Effects Cell Proliferation Anti-Apoptosis Inhibition of Senescence Akt->Effects promotes G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate Artery B 2. Clean & Cut Rings A->B C 3. Mount in Organ Bath B->C D 4. Equilibrate & Test Viability (KCl) C->D E 5. Pre-constrict (U46619) D->E F 6. Add 14,15-EET (Cumulative Doses) E->F G 7. Record Isometric Tension F->G H 8. Calculate % Relaxation G->H

References

The Physiological Significance of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, has emerged as a critical signaling molecule with pleiotropic effects on physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the in vivo physiological roles of 14,15-EET, with a particular focus on its functions within the cardiovascular and renal systems, as well as its potent anti-inflammatory properties. This document synthesizes current research to offer a detailed resource for scientists and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating significant signaling pathways and experimental workflows through diagrams.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) generated from the epoxidation of arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[1] Among these, 14,15-EET is a prominent and extensively studied isomer, demonstrating a wide range of biological activities. It is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its physiological effects. This guide will delve into the multifaceted in vivo roles of 14,15-EET, providing a technical foundation for researchers exploring its therapeutic potential.

Cardiovascular Effects of 14,15-EET

14,15-EET plays a crucial role in the regulation of cardiovascular homeostasis, primarily through its effects on vascular tone, blood pressure, and endothelial function.[3]

Vasodilation and Blood Pressure Regulation

14,15-EET is a potent vasodilator in various vascular beds.[1][4] Its vasodilatory action is a key contributor to its antihypertensive effects.

Quantitative Data on Cardiovascular Effects

ParameterAnimal ModelTreatmentDoseRouteOutcomeReference
Mean Arterial Pressure (MAP)Normal Rats14,15-EET1-10 µg/kgIV/IADose-dependent decrease; max reduction of 45 ± 6 mmHg[5]
Mean Arterial Pressure (MAP)Spontaneously Hypertensive Rats (SHR)14,15-EET1-10 µg/kgIV/IADose-dependent decrease; max reduction of 45 ± 6 mmHg[5]
Mean Arterial Pressure (MAP)Angiotensin II-Hypertensive Rats14,15-EET analog (EET-A)10 mg/kg/dayOralSignificantly blunted the development of hypertension[6]
Systolic Blood Pressure (SBP)Spontaneously Hypertensive Rats (SHR)14,15-EET analog (EET-A) + AAA (20-HETE antagonist)10 mg/kg/day (each)OralPrevented hypertension development (134 ± 2 mmHg vs 156 ± 5 mmHg in control)[6][7]
Vascular ToneBovine Coronary Arteries14,15-EET10 µMIn vitro~85% maximal relaxation[8]
Vascular ToneRat Mesenteric Arteries14,15-EET-In vitroVasodilation[4]

Signaling Pathway for 14,15-EET-Induced Vasodilation

14,15-EET induces vasodilation through a complex signaling cascade that involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4]

G EET 14,15-EET GPCR G-protein Coupled Receptor (Putative) EET->GPCR Gs Gαs GPCR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA BKCa BKCa Channel (Activation) PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway of 14,15-EET-induced vasodilation.

Endothelial Function

14,15-EET contributes to endothelial health by inhibiting endothelial senescence.[9] It improves impaired endothelium-dependent vasodilation in aged rats through the activation of the mTORC2/Akt signaling pathway.[9]

Renal Effects of 14,15-EET

14,15-EET exerts significant protective effects on the kidneys, influencing renal hemodynamics and protecting against injury.

Renal Hemodynamics

A stable analog of 14,15-EET has been shown to induce renal vasodilation in spontaneously hypertensive rats, leading to an increase in renal blood flow (RBF) and cortical blood flow (CBF).[10]

Quantitative Data on Renal Effects

ParameterAnimal ModelTreatmentDoseRouteOutcomeReference
Renal Blood Flow (RBF)Spontaneously Hypertensive Rats (SHR)14,15-EET analog (EET-A)5 mg/kgIVSignificant increase of ~30%[10]
Cortical Blood Flow (CBF)Spontaneously Hypertensive Rats (SHR)14,15-EET analog (EET-A)5 mg/kgIVSignificant increase of ~26%[10]
Renoprotection

14,15-EET has demonstrated protective effects in models of kidney injury. Stable analogs of 14,15-EET have shown therapeutic potential in opposing kidney diseases by decreasing inflammation, fibrosis, and apoptosis.

Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used experimental procedure to induce renal fibrosis and study the effects of potential therapeutic agents like 14,15-EET.

G cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Animal (e.g., isoflurane) Incision Midline or Flank Incision Anesthesia->Incision Ligation Ligate Left Ureter Incision->Ligation Closure Suture Incision Ligation->Closure Treatment Administer 14,15-EET or Vehicle Closure->Treatment Sacrifice Sacrifice Animal at Defined Time Points Treatment->Sacrifice Harvest Harvest Kidneys Sacrifice->Harvest Histology Histological Analysis (Fibrosis, Inflammation) Harvest->Histology Biochemical Biochemical Assays (e.g., Cytokine levels) Harvest->Biochemical

Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Anti-inflammatory Effects of 14,15-EET

14,15-EET exhibits potent anti-inflammatory properties by modulating various signaling pathways and cellular responses involved in inflammation.

Inhibition of NF-κB Signaling

A key anti-inflammatory mechanism of 14,15-EET involves the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the TNFα-induced degradation of IκBα in human lung tissue.[3]

Modulation of Cytokine Production

14,15-EET can reduce the release of pro-inflammatory cytokines. For instance, it has been shown to decrease the production of IL-6, IL-8, and MCP-1 in human bronchial epithelial cells exposed to cigarette smoke condensate.

Activation of PPARs

Epoxyeicosatrienoic acids, including 14,15-EET, can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction contributes to their anti-inflammatory effects.

Signaling Pathway for Anti-inflammatory Effects of 14,15-EET

G EET 14,15-EET PPARg PPARγ (Activation) EET->PPARg NFkB NF-κB PPARg->NFkB inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., TNFα, LPS) IKK IKK InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription

Anti-inflammatory signaling of 14,15-EET via PPARγ and NF-κB.

Experimental Protocols

Measurement of Vascular Reactivity in Isolated Arteries (Wire Myography)

This protocol details the measurement of isometric tension in isolated small arteries to assess the vasoactive effects of 14,15-EET.

Materials:

  • Small vessel wire myograph system

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET stock solution

  • Dissecting microscope and tools

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Isolate mesenteric or coronary arteries from the animal model and place them in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully clean the arteries of surrounding adipose and connective tissue.

  • Cut the artery into 2 mm-long rings.

  • Mount the arterial rings on two tungsten wires (40 µm diameter) in the myograph chambers containing Krebs-Henseleit solution, continuously gassed with carbogen at 37°C.

  • Allow the vessels to equilibrate for at least 30 minutes under a resting tension (e.g., 3 mN for mouse mesenteric artery).

  • Normalize the vessel diameter to a passive tension equivalent to a physiological transmural pressure.

  • Induce a stable contraction with a submaximal concentration of U46619 (e.g., 10-100 nM).

  • Once a stable plateau of contraction is reached, add cumulative concentrations of 14,15-EET to the bath and record the relaxation response.

  • Express the relaxation as a percentage of the pre-contraction induced by U46619.

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the continuous measurement of blood pressure in conscious, freely moving rats using telemetry.

Materials:

  • Telemetry transmitter

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Data acquisition system

Procedure:

  • Anesthetize the rat and implant the telemetry transmitter's catheter into the abdominal aorta or femoral artery.

  • Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.

  • Close the incisions and allow the animal to recover for at least one week.

  • House the rat in its home cage placed on a receiver that collects the telemetry signal.

  • Record baseline blood pressure for a designated period.

  • Administer 14,15-EET or its analog via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

  • Continuously monitor and record blood pressure and heart rate using the data acquisition system.

Unilateral Ureteral Obstruction (UUO) Model in Mice

This protocol outlines the surgical procedure for inducing renal fibrosis through UUO.

Materials:

  • Surgical microscope and instruments

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • Suture material (e.g., 4-0 or 5-0 silk)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and place it in a prone position.

  • Make a flank incision to expose the left kidney and ureter.

  • Carefully isolate the ureter from the surrounding tissue.

  • Ligate the ureter at two points (proximal and distal to the kidney) with silk suture.

  • Ensure complete obstruction of the ureter.

  • Return the kidney to the abdominal cavity and close the muscle and skin layers with sutures.

  • Provide post-operative care, including analgesia and monitoring.

  • At the desired time point after surgery, sacrifice the animal and harvest both the obstructed and contralateral kidneys for analysis.

Measurement of Cytokine Levels in Plasma/Serum

This protocol describes the quantification of cytokines using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Blood collection tubes (e.g., with EDTA or for serum)

  • Centrifuge

  • ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Collect blood from the animal via an appropriate method (e.g., cardiac puncture, tail vein).

  • For plasma, collect blood in tubes containing an anticoagulant and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge as above.

  • Carefully aspirate the plasma or serum and store it at -80°C until analysis.

  • Perform the ELISA according to the manufacturer's instructions, which typically involves:

    • Coating a microplate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

14,15-Epoxyeicosatrienoic acid is a vital endogenous signaling molecule with significant protective roles in the cardiovascular and renal systems, and it possesses potent anti-inflammatory properties. Its ability to induce vasodilation, lower blood pressure, protect the kidney from injury, and suppress inflammatory responses makes it and its metabolic pathway attractive targets for the development of novel therapeutics for a range of diseases, including hypertension, kidney disease, and chronic inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of the in vivo physiological roles of 14,15-EET, quantitative data on its effects, detailed experimental protocols, and visual representations of its key signaling pathways. Further research into the intricate mechanisms of 14,15-EET action will undoubtedly continue to unveil its full therapeutic potential.

References

An In-depth Technical Guide to 14,15-EET Signaling Pathways in the Cardiovascular System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid with significant pleiotropic effects on the cardiovascular system. As an endothelium-derived hyperpolarizing factor (EDHF), it plays a crucial role in regulating vascular tone, inflammation, apoptosis, and angiogenesis. Dysregulation of 14,15-EET signaling is implicated in various cardiovascular pathologies, including hypertension, myocardial infarction, and atherosclerosis. This technical guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted signaling pathways of 14,15-EET, presenting quantitative data and detailed experimental methodologies to support further research and therapeutic development in this area.

Synthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid primarily by cytochrome P450 (CYP) epoxygenases, predominantly from the CYP2C and CYP2J families.[1][2][3] CYP2J2, highly expressed in the heart, is a major contributor to its production.[3][4] Once synthesized, 14,15-EET is rapidly metabolized into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[1][2][4][5] This metabolic inactivation is a critical control point in regulating the biological activity of 14,15-EET, making sEH a key therapeutic target.

AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 Epoxygenation CYP2C CYP2C Family AA->CYP2C Epoxygenation EET 14,15-EET CYP2J2->EET CYP2C->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (less active) sEH->DHET

Synthesis and metabolism of 14,15-EET.

Cardiovascular Signaling Pathways of 14,15-EET

14,15-EET exerts its cardiovascular effects through multiple signaling pathways, often initiated by interaction with putative cell surface receptors or by direct intracellular actions.

Vasodilation

14,15-EET is a potent vasodilator, contributing to the regulation of blood pressure.[6] Its vasodilatory effects are primarily mediated by the hyperpolarization of vascular smooth muscle cells (VSMCs) through the activation of potassium channels.

  • Activation of K+ Channels: 14,15-EET activates large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels in VSMCs.[1][7][8] This leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in vasorelaxation.

  • cAMP/PKA Pathway: In some vascular beds, the activation of KATP channels by 14,15-EET is linked to the Gαs protein and the cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade.[2][9]

EET 14,15-EET GPCR Putative GPCR EET->GPCR BKCa BKCa Channel EET->BKCa Gas Gαs GPCR->Gas AC Adenylate Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA KATP KATP Channel PKA->KATP Hyperpolarization Hyperpolarization KATP->Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

14,15-EET-mediated vasodilation signaling.
Anti-inflammatory Effects

14,15-EET exhibits potent anti-inflammatory properties in the vasculature.

  • Inhibition of NF-κB: 14,15-EET can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

  • Activation of PPARγ: 14,15-EET can activate peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory effects.[10][11] Interestingly, its metabolite, 14,15-DHET, is also a potent activator of PPARα.[8]

EET 14,15-EET PPARg PPARγ EET->PPARg NFkB NF-κB Pathway EET->NFkB Inflammation ↓ Pro-inflammatory Gene Expression PPARg->Inflammation NFkB->Inflammation

Anti-inflammatory signaling of 14,15-EET.
Pro-survival and Anti-apoptotic Effects

In cardiomyocytes and endothelial cells, 14,15-EET promotes cell survival and protects against apoptosis, particularly in the context of ischemia-reperfusion injury.

  • PI3K/Akt Pathway: 14,15-EET can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and inhibits apoptosis.[3]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by 14,15-EET, contributing to its pro-survival effects.[3]

EET 14,15-EET PI3K PI3K EET->PI3K MAPK MAPK/ERK EET->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival ↑ Cell Survival Akt->CellSurvival MAPK->Apoptosis MAPK->CellSurvival

Pro-survival signaling pathways of 14,15-EET.
Angiogenesis

14,15-EET promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair and recovery from ischemia.

  • VEGF and FGF Signaling: 14,15-EET can enhance the signaling of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), key drivers of angiogenesis.[3][12] This involves the activation of downstream pathways like PI3K/Akt and MAPK/ERK, leading to endothelial cell proliferation, migration, and tube formation.

Quantitative Data on 14,15-EET Actions

ParameterValueCell/Tissue TypeConditionReference
Vasorelaxation (ED50) ~1.7 µMBovine coronary artery ringsPrecontracted[13]
KATP Channel Activation (EC50) 87 nM (for 11,12-EET)Rat mesenteric artery smooth muscle cellsIberiotoxin-treated[7]
Plasma Concentration (Healthy Controls) 1.65 ± 1.54 ng/mL (for 14,15-DHET)Human plasmaBaseline[4]
Plasma Concentration (CHD Patients) 2.53 ± 1.60 ng/mL (for 14,15-DHET)Human plasmaCoronary Heart Disease[4]
Neurite Outgrowth Enhancement 100 nMPC12 cellsNGF-induced[14]
Cell Proliferation Stimulation 100 nMHuman carcinoma cellsIn vitro[11]

Experimental Protocols

Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS

This method allows for the sensitive and specific measurement of 14,15-EET and its metabolite in biological samples.

Start Plasma Sample Spike Spike with Internal Standards Start->Spike Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extraction Saponification Saponification (optional, to release bound EETs) Extraction->Saponification Purification Solid Phase Extraction or Second Liquid-Liquid Extraction Saponification->Purification LC UPLC/HPLC Separation Purification->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification MS->Quantification

Workflow for LC-MS/MS quantification of EETs and DHETs.

Methodology:

  • Sample Preparation: Plasma samples are thawed and spiked with deuterated internal standards for 14,15-EET and 14,15-DHET to correct for extraction losses and matrix effects.[15][16]

  • Lipid Extraction: Lipids are extracted from the plasma using a liquid-liquid extraction method, for instance, with ethyl acetate (B1210297) or a modified Bligh and Dyer method.[15][16]

  • Saponification (Optional): To measure total EETs and DHETs (both free and esterified), the lipid extract is saponified to release the analytes from phospholipids.[16]

  • Purification: The extracted lipids are further purified using solid-phase extraction or a second liquid-liquid extraction to remove interfering substances.[16]

  • LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[15][16][17] The analytes are separated based on their physicochemical properties on the LC column and then detected and quantified by the mass spectrometer operating in selected reaction monitoring (SRM) mode.[17]

In Vitro Assessment of Vasodilation

This protocol is used to determine the vasodilatory effects of 14,15-EET on isolated blood vessels.

Methodology:

  • Vessel Preparation: Arterial rings (e.g., from bovine coronary arteries or rat mesenteric arteries) are dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.[13][18]

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) A2 analog).[19]

  • 14,15-EET Administration: Cumulative concentrations of 14,15-EET are added to the organ bath, and the changes in isometric tension are recorded.[19]

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension, and concentration-response curves are generated to determine the potency (EC50) and efficacy of 14,15-EET.

Therapeutic Implications and Future Directions

The multifaceted beneficial effects of 14,15-EET in the cardiovascular system make its signaling pathway a promising target for therapeutic intervention. Strategies aimed at increasing the bioavailability of 14,15-EET, such as the development of sEH inhibitors and stable 14,15-EET analogs, are being actively pursued for the treatment of hypertension, ischemic heart disease, and other cardiovascular disorders.[5][20] Further research is warranted to fully elucidate the identity of 14,15-EET receptors and to explore the long-term safety and efficacy of targeting this pathway in clinical settings. The potential for adverse effects, such as in the pulmonary vasculature where EETs can induce vasoconstriction, also needs to be carefully considered.[21]

References

An In-depth Technical Guide to the Core Mechanism of Action of 14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a member of the epoxyeicosatrienoic acids (EETs) family, 14,15-EET plays a crucial role as a signaling molecule in various physiological and pathophysiological processes, acting primarily as a local autocrine and paracrine mediator.[1][2] Its actions are terminated by conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1] This technical guide provides a comprehensive overview of the molecular mechanisms of action of 14,15-EET, focusing on its signaling pathways, molecular targets, and physiological effects, with a particular emphasis on experimental data and methodologies for the intended scientific audience.

Core Signaling Pathways and Molecular Targets

14,15-EET exerts its diverse biological effects through a complex network of signaling pathways and molecular targets. These include interactions with cell surface receptors, intracellular proteins, and ion channels, as well as regulation of gene expression.

Peroxisome Proliferator-Activated Receptors (PPARs)

While 14,15-EET itself is a weak activator of PPARs, its metabolite, 14,15-DHET, is a potent activator of PPARα.[3][4] The conversion of 14,15-EET to 14,15-DHET by sEH is a critical step for this signaling pathway.[3] Activation of PPARα by 14,15-DHET leads to the regulation of genes involved in lipid metabolism and inflammation.[3] Studies have also implicated 14,15-EET in the activation of PPARγ.[5][6]

G-Protein Coupled Receptors (GPCRs)

Evidence suggests that some of the actions of 14,15-EET are mediated through G-protein coupled receptors (GPCRs).[7][8] Specifically, 14,15-EET is thought to activate a Gs-coupled receptor, leading to increased intracellular cAMP levels.[7][8] While a high-affinity receptor has not yet been definitively identified, studies have shown that 14,15-EET can interact with several prostaglandin (B15479496) receptors, including EP2 and EP4, albeit with lower affinity.[8]

Ion Channel Modulation

A primary mechanism of 14,15-EET-induced vasodilation is the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[3][9][10] This leads to membrane hyperpolarization and subsequent relaxation of the muscle tissue.[9] Additionally, 14,15-EET has been shown to activate the transient receptor potential vanilloid 4 (TRPV4) channel, leading to an increase in intracellular calcium.[11] Conversely, it can inhibit the epithelial sodium channel (ENaC).[12]

Intracellular Signaling Cascades

14,15-EET activates several key intracellular signaling pathways, including:

  • mTORC2/Akt Pathway: This pathway is involved in the anti-senescence effects of 14,15-EET in endothelial cells.[13]

  • cAMP/PKA Pathway: This cascade is activated downstream of Gs-coupled receptor stimulation and contributes to processes like long-term potentiation in the hippocampus.[14]

  • MAPK/ERK Pathway: Activation of the ERK1/2 pathway is associated with the cardioprotective and proliferative effects of 14,15-EET.[5][15][16]

  • PI3K/AKT Pathway: This pathway is also implicated in the proliferative and anti-apoptotic effects of 14,15-EET in certain cancer cells.[5]

Quantitative Data on 14,15-EET Mechanism of Action

The following tables summarize key quantitative data related to the molecular interactions and biological effects of 14,15-EET and its metabolite, 14,15-DHET.

LigandReceptor/TargetCell Type/SystemBinding Affinity (Kd)Reference
14,15-DHETPPARα Ligand Binding DomainTransfected COS-7 cells1.4 µM[3][4]
14,15-EETPPARγ Ligand Binding DomainBovine Aortic Endothelial Cells1.1 ± 0.5 µM[6]
11,12-EETPPARγ Ligand Binding DomainBovine Aortic Endothelial Cells1.7 ± 0.6 µM[6]
8,9-EETPPARγ Ligand Binding DomainBovine Aortic Endothelial Cells1.8 ± 0.6 µM[6]
CompoundBiological EffectCell Type/SystemEC50/IC50Reference
14,15-EETVasorelaxationBovine coronary arterial rings~1 µM[9][17]
14,15-DHETVasorelaxationBovine coronary artery~5-fold less potent than 14,15-EET[9]
14,15-EETPPARα activation (luciferase activity)Transfected COS-7 cells~3-fold increase at 10 µM[4]
14,15-DHETPPARα activation (luciferase activity)Transfected COS-7 cells~12-fold increase at 10 µM[4]
14,15-EET Analog (Oxamide 16)VasorelaxationBovine coronary artery rings1.7 µM[7]
14,15-EET Analog (N-iPr-amide 20)VasorelaxationBovine coronary artery rings1.7 µM[7]
14,15-EET Analog (Urea 12)VasorelaxationBovine coronary artery rings3.5 µM[7]
14,15-EET Analog (Urea 12)sEH InhibitionIn vitro16 nM[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to elucidate the mechanism of action of 14,15-EET.

Cell Culture and Transfection for PPARα Activity Assay
  • Cell Line: COS-7 cells are commonly used.[3][4]

  • Transfection: Cells are transiently transfected with plasmids encoding for β-galactosidase (for normalization), PPARα, and a luciferase reporter gene under the control of a PPAR-responsive element.[3][4] Lipofectamine is a suitable transfection reagent.[6]

  • Treatment: Following a 24-hour transfection period, cells are incubated with 14,15-EET, 14,15-DHET, or other compounds of interest for a specified duration (e.g., 6-18 hours).[3][4]

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.[3][4]

Vascular Tone Measurement in Coronary Artery Rings
  • Tissue Preparation: Bovine coronary arteries are dissected and cut into rings.[9][18]

  • Experimental Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2-5% CO2, and maintained at 37°C. Isometric tension is recorded.[18]

  • Pre-contraction: The arterial rings are pre-contracted with a thromboxane (B8750289) mimetic, such as U46619.[18][19]

  • Treatment: Cumulative concentrations of 14,15-EET or its analogs are added to the bath to determine concentration-response curves for vasorelaxation.[9]

Measurement of Intracellular Calcium
  • Cell Preparation: PC12 cells or other suitable cell types are cultured on coverslips.[11]

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Imaging: Changes in intracellular calcium concentration are monitored using fluorescence microscopy upon stimulation with 14,15-EET in the presence or absence of specific inhibitors.[11]

Quantification of 14,15-EET and 14,15-DHET
  • Sample Preparation: Biological samples (plasma, cell culture media, etc.) are collected. For EET measurement, an antioxidant like triphenylphosphine (B44618) (TPP) may be added.[20][21] To measure total EETs, samples can be hydrolyzed to DHETs.[20][21]

  • Extraction: Lipids are extracted using a liquid-liquid extraction method with a solvent like ethyl acetate.[22]

  • LC-MS/MS Analysis: The extracted analytes are separated by liquid chromatography and quantified using tandem mass spectrometry.[22] Deuterated internal standards are used for accurate quantification.[22]

  • ELISA: Commercially available ELISA kits can also be used for the quantification of 14,15-DHET, and by including a hydrolysis step, can also determine 14,15-EET levels.[20][21]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with 14,15-EET.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates TRPV4 TRPV4 Ca2_in Ca²⁺ Influx TRPV4->Ca2_in BKCa BKCa Channel EET 14,15-EET EET->GPCR Binds EET->TRPV4 Activates EET->BKCa Opens sEH sEH EET->sEH Metabolized by mTORC2 mTORC2 EET->mTORC2 Activates ERK ERK EET->ERK Activates PI3K PI3K EET->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa Activates Akt Akt mTORC2->Akt Phosphorylates PI3K->Akt Activates Gene Gene Expression PPARa->Gene Regulates

Caption: Major signaling pathways of 14,15-EET.

G cluster_workflow PPARα Activity Assay Workflow start Start transfect Transfect COS-7 cells (PPARα, Reporter, β-gal) start->transfect incubate Incubate with 14,15-EET/DHET transfect->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase & β-gal activity lyse->measure analyze Analyze Data measure->analyze

Caption: Workflow for PPARα reporter assay.

G cluster_logic 14,15-EET and sEH Relationship AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolized by EET 14,15-EET (Bioactive) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolyzed by DHET 14,15-DHET (Less Active/PPARα Ligand) sEH->DHET sEHI sEH Inhibitors sEHI->sEH Inhibits

Caption: Metabolic pathway of 14,15-EET.

Conclusion

14,15-EET is a pleiotropic signaling molecule with a complex mechanism of action that involves multiple signaling pathways and molecular targets. Its effects on vasodilation, inflammation, cell proliferation, and senescence are mediated through interactions with ion channels, GPCRs, and nuclear receptors, as well as the activation of various intracellular kinases. The metabolic conversion of 14,15-EET to 14,15-DHET by sEH is a critical regulatory point, particularly for PPARα-mediated signaling. A thorough understanding of these mechanisms, supported by robust experimental data and protocols, is essential for the development of novel therapeutic strategies targeting the CYP-eicosanoid pathway for cardiovascular diseases, inflammation, and other pathological conditions.

References

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in resistance arteries, often compensating for nitric oxide (NO) bioavailability loss in various cardiovascular diseases. Among the candidates for EDHF, 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, has emerged as a significant contributor to endothelium-dependent vasodilation and hyperpolarization. This technical guide provides an in-depth overview of the role of 14,15-EET as an EDHF, focusing on its signaling pathways, quantitative effects on vascular function, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

Endothelial cells release several vasoactive substances to regulate vascular smooth muscle tone.[1][2] While nitric oxide (NO) and prostacyclin are well-characterized vasodilators, a third pathway, mediated by endothelium-derived hyperpolarizing factors (EDHFs), is critical, especially in smaller arteries and arterioles.[3] EDHFs cause vasodilation by hyperpolarizing the underlying smooth muscle cells, making them less responsive to contractile stimuli. Several molecules have been proposed as EDHFs, with epoxyeicosatrienoic acids (EETs) being prominent candidates.[3][4]

EETs are synthesized from arachidonic acid by CYP epoxygenases, with four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][5][6] These molecules are produced by the endothelium and act as paracrine signaling molecules on adjacent vascular smooth muscle cells.[6][7] This guide will specifically focus on the actions of 14,15-EET as a key EDHF.

Signaling Pathways of 14,15-EET-Mediated Hyperpolarization

The vasodilatory effect of 14,15-EET is primarily mediated by the activation of potassium (K+) channels on vascular smooth muscle cells, leading to membrane hyperpolarization. The primary signaling cascade involves a G-protein coupled mechanism.

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

A principal mechanism of 14,15-EET-induced vasodilation is the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[6][7][8][9][10] The activation of these channels increases K+ efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing smooth muscle relaxation.[7] The activation of BKCa channels by 14,15-EET is thought to involve a Gs protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation.[4][11]

G_protein_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Agonist Agonist Receptor_E Receptor Agonist->Receptor_E PLA2 Phospholipase A2 Receptor_E->PLA2 AA Arachidonic Acid PLA2->AA CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 Receptor_S Receptor (Gs-coupled) EET_14_15->Receptor_S Gs Gs protein Receptor_S->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA BKCa BKCa Channel PKA->BKCa K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation experimental_workflow_isometric_tension Vessel_Isolation Isolate Arterial Rings Mounting Mount Rings in Organ Bath with Krebs Buffer Vessel_Isolation->Mounting Equilibration Equilibrate under Optimal Tension Mounting->Equilibration Preconstriction Pre-constrict with U46619 or KCl Equilibration->Preconstriction EET_Addition Cumulative Addition of 14,15-EET Preconstriction->EET_Addition Data_Recording Record Changes in Isometric Tension EET_Addition->Data_Recording Data_Analysis Analyze Concentration-Response Curve Data_Recording->Data_Analysis experimental_workflow_patch_clamp Cell_Isolation Isolate Vascular Smooth Muscle Cells Pipette_Formation Form High-Resistance Seal with Glass Pipette Cell_Isolation->Pipette_Formation Configuration Establish Cell-Attached or Inside-Out Configuration Pipette_Formation->Configuration Recording Record Single-Channel Currents Configuration->Recording EET_Application Apply 14,15-EET to the Bath or Pipette Recording->EET_Application Data_Acquisition Acquire Data Before and After EET Application EET_Application->Data_Acquisition Analysis Analyze Channel Open Probability (NPo) Data_Acquisition->Analysis

References

The Biological Functions of 14,15-EET and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-epoxyeicosatrienoic acid (14,15-EET) has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 14,15-EET and its primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), with a focus on their signaling pathways, physiological effects, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of modulating the EET signaling pathway.

Metabolism of 14,15-EET

14,15-EET is biosynthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[1] Its biological activity is tightly regulated by its rapid metabolism. The primary route of inactivation is the enzymatic conversion of the epoxide to a vicinal diol, 14,15-DHET, a reaction catalyzed by the soluble epoxide hydrolase (sEH).[2][3] While 14,15-DHET is generally considered less biologically active than its parent compound, it is more stable and can exhibit its own distinct biological effects.[3][4] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its physiological and pathophysiological roles.

Core Biological Functions and Signaling Pathways

Cardiovascular Effects

14,15-EET is a potent vasodilator, contributing to the regulation of blood pressure and vascular tone.[2][5] This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[6][7] The vasodilatory properties of 14,15-EET and its analogs have been extensively studied, with structure-activity relationships indicating the importance of the carboxyl group, the epoxy group, and the distance between them for optimal activity.[6]

Quantitative Data on Vasorelaxation

CompoundVessel TypePre-constrictorEC50 / ED50Maximum Relaxation (%)Reference
14,15-EETBovine Coronary ArteryU46619~1 µM80-94[8]
14,15-EETBovine Coronary ArteryU4661910⁻⁶ M-[6]
14,15-EETPorcine Coronary ArteriolesEndothelin3 ± 1 pM (SR) / 7 ± 5 pM (RS)-[9]
14,15-DHETBovine Coronary ArteryU46619~5-fold less potent than 14,15-EET-[6]
14,15-EET Analog (Tetrazole 19)Bovine Coronary Artery-0.18 µM-[10]
14,15-EET Analog (Oxadiazole-5-thione 25)Bovine Coronary Artery-0.36 µM-[10]

Signaling Pathway for 14,15-EET-Induced Vasodilation

Vasodilation_Pathway 14,15-EET 14,15-EET GPCR G-Protein Coupled Receptor (putative) 14,15-EET->GPCR Gs_alpha Gαs GPCR->Gs_alpha activates AC Adenylate Cyclase Gs_alpha->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates BKCa BKCa Channel (opens) PKA->BKCa phosphorylates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation causes

14,15-EET signaling in vasodilation.
Anti-inflammatory Effects

14,15-EET exhibits significant anti-inflammatory properties.[11][12] Studies have shown that it can attenuate the expression of pro-inflammatory mediators and adhesion molecules.[13][14] The anti-inflammatory actions of 14,15-EET are, in part, mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and the inhibition of the NF-κB signaling pathway.[12][15] Furthermore, 14,15-EET has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically by inhibiting STAT1 signaling.[12][16]

Quantitative Data on Anti-inflammatory and Related Effects

EffectSystemAgonistConcentrationResultReference
PPARα ActivationTransfected COS-7 cells14,15-DHET10 µM12-fold increase in luciferase activity[4][17]
PPARα ActivationTransfected COS-7 cells14,15-EET10 µM3-fold increase in luciferase activity[4][17]
PGE2 Production InhibitionPorcine aortic smooth muscle cells14,15-EET-40-75% reduction[3]
sEH InhibitionRecombinant human sEHAUDA-IC50 = 3 nM[18]

Signaling Pathway for 14,15-EET Anti-inflammatory Action

Anti_Inflammatory_Pathway cluster_EET 14,15-EET cluster_pathways Intracellular Signaling cluster_effects Cellular Response 14,15-EET 14,15-EET PPAR_gamma PPARγ 14,15-EET->PPAR_gamma activates STAT1 STAT1 14,15-EET->STAT1 inhibits NF_kB NF-κB PPAR_gamma->NF_kB inhibits Anti_inflammatory_Effect Anti-inflammatory Effect PPAR_gamma->Anti_inflammatory_Effect Inflammatory_Genes Pro-inflammatory Gene Expression STAT1->Inflammatory_Genes promotes STAT1->Anti_inflammatory_Effect inhibition leads to NF_kB->Inflammatory_Genes promotes NF_kB->Anti_inflammatory_Effect inhibition leads to

14,15-EET anti-inflammatory signaling.
Cell Proliferation and Apoptosis

The role of 14,15-EET in cell proliferation and apoptosis is complex and appears to be cell-type specific. In some cancer cells, 14,15-EET has been shown to stimulate proliferation and inhibit apoptosis.[10][15] These effects are often mediated through the activation of the epidermal growth factor receptor (EGFR) and downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.[10][15] Conversely, in other contexts, EETs have been reported to have anti-proliferative effects.

Quantitative Data on Cell Proliferation and Apoptosis

EffectCell LineAgonistConcentrationResultReference
Cell ProliferationTca-8113 carcinoma cells14,15-EET100 nMStimulated proliferation at 12 and 24 hrs[2]
Cell Cycle ProgressionTca-8113 carcinoma cells14,15-EET-Increased percentage of cells in S-G2-M phase (47.08%)[2]
Apoptosis InhibitionCSE-induced Beas-2B cells14,15-EET1 µMSuppressed apoptosis[16]
Neurite OutgrowthPC12 cells14,15-EET100 nMEnhanced NGF-induced neurite outgrowth[19]

Signaling Pathway for 14,15-EET-Mediated Cell Proliferation

Proliferation_Pathway 14,15-EET 14,15-EET EGFR EGFR 14,15-EET->EGFR transactivates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation promotes

14,15-EET signaling in cell proliferation.
Angiogenesis

14,15-EET is a pro-angiogenic factor, promoting the formation of new blood vessels.[19] This process is crucial in both physiological and pathological conditions, including wound healing and tumor growth. The angiogenic effects of 14,15-EET are mediated, at least in part, by the activation of signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.

Experimental Protocols

Vascular Reactivity Assay (Vasodilation)

Objective: To assess the vasodilatory effect of 14,15-EET and its metabolites on isolated arterial rings.

Methodology:

  • Tissue Preparation: Bovine coronary arteries are dissected and placed in ice-cold Krebs buffer. The arteries are cleaned of connective tissue and cut into 3-5 mm rings.[20]

  • Mounting: The arterial rings are mounted in an organ chamber bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[20]

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 3-5 grams. Following equilibration, the vessels are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619 (e.g., 10-20 nM), to achieve a stable contraction.[20]

  • Drug Administration: Cumulative concentrations of 14,15-EET or its metabolites are added to the bath, and the relaxation response is recorded.[20]

  • Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tension. EC50 values are calculated from the concentration-response curves.[20]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of 14,15-EET on the proliferation of cultured cells.

Methodology:

  • Cell Seeding: Cells (e.g., Tca-8113 human carcinoma cells) are seeded in 96-well plates at a suitable density and allowed to attach overnight.[10]

  • Treatment: The cells are treated with various concentrations of 14,15-EET or vehicle control for specified time periods (e.g., 12, 24, 48, 72 hours).[12]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

  • Data Analysis: Cell proliferation is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)

Objective: To quantify the anti-apoptotic effect of 14,15-EET.

Methodology:

  • Cell Treatment: Cells (e.g., Beas-2B lung epithelial cells) are pre-treated with 14,15-EET (e.g., 1 µM) for 1 hour, followed by induction of apoptosis with a stimulus like cigarette smoke extract (CSE) for 24 hours.[16]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.[16]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[16]

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of 14,15-EET on the activation of key signaling proteins.

Methodology:

  • Cell Lysis: After treatment with 14,15-EET for the desired time, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[2]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[21]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the total and phosphorylated forms of target proteins (e.g., EGFR, ERK, Akt).[2] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

  • Data Analysis: The band intensities are quantified by densitometry, and the ratio of phosphorylated to total protein is calculated.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

Objective: To screen for and characterize inhibitors of sEH.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and a positive control (e.g., AUDA) in an appropriate solvent like DMSO. Dilute the recombinant human sEH enzyme in assay buffer.[17]

  • Assay Setup: In a 96-well plate, add the inhibitor solution, followed by the diluted sEH enzyme. Pre-incubate for a short period (e.g., 5 minutes) at room temperature.[8]

  • Enzymatic Reaction: Initiate the reaction by adding a fluorogenic sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[22]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) in kinetic mode for a set duration (e.g., 30 minutes).[22]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined.[8]

Workflow for sEH Inhibition Assay

sEH_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, sEH Enzyme) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well plate (Add Inhibitor and Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (PHOME) Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a fluorometric sEH inhibition assay.

Conclusion

14,15-EET and its metabolite, 14,15-DHET, are critical lipid signaling molecules with a wide range of biological functions that are of significant interest for therapeutic development. Their roles in cardiovascular regulation, inflammation, cell proliferation, and angiogenesis highlight their potential as targets for the treatment of various diseases, including hypertension, cardiovascular disease, and cancer. A thorough understanding of their complex signaling pathways and the availability of robust experimental protocols are essential for advancing research in this field. This technical guide provides a foundational overview to support the efforts of researchers and drug development professionals in harnessing the therapeutic potential of the 14,15-EET signaling axis.

References

An In-depth Technical Guide to Intracellular Signaling Cascades Activated by 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, is a potent lipid signaling molecule involved in a myriad of physiological and pathophysiological processes. Its biological activities, which include regulation of vascular tone, inflammation, cell proliferation, and apoptosis, are mediated through the activation of complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the core signaling pathways initiated by 14,15-EET. It details the molecular mechanisms of action, presents quantitative data on pathway activation, outlines experimental protocols for studying these cascades, and provides visual representations of the signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of modulating 14,15-EET signaling.

Introduction

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids that are rapidly metabolized and act as autocrine and paracrine mediators. Among the four regioisomers, 14,15-EET is often the most abundant and has been extensively studied.[1] The cellular effects of 14,15-EET are terminated by its rapid conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH). Understanding the intricate signaling networks activated by 14,15-EET is crucial for the development of novel therapeutic strategies targeting a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions. This guide will delve into the primary signaling cascades initiated by 14,15-EET.

G-Protein Coupled Receptor (GPCR) Signaling and cAMP-PKA Pathway

Evidence suggests that some of the effects of 14,15-EET are mediated through the activation of G-protein coupled receptors (GPCRs), particularly those coupled to the Gs alpha subunit (Gsα), leading to the activation of the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA) pathway.[2][3]

Mechanism of Activation

The proposed mechanism involves the binding of 14,15-EET to a putative cell surface receptor, which triggers a conformational change in the receptor, leading to the activation of Gsα.[2] Activated Gsα stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[4] Activated PKA can then phosphorylate a variety of downstream target proteins, modulating their activity and leading to diverse cellular responses. Interestingly, this pathway also appears to be involved in a negative feedback loop, where increased cAMP and PKA activity lead to the downregulation of the 14,15-EET receptor itself.[5][6] While a specific high-affinity receptor for 14,15-EET has yet to be definitively identified, several prostaglandin (B15479496) receptors have been shown to act as low-affinity receptors.[7][8][9]

Quantitative Data
ParameterCell TypeValueReference
Ki for [3H]-14,15-EET binding U-937 monocytes13.84 ± 2.58 nM[5]
Bmax for [3H]-14,15-EET binding U-937 monocytes3.54 ± 0.28 pmol/10^6 cells[5]
Ki for 14(R),15(S)-EET Guinea pig mononuclear cells226.3 nM[6]
Decrease in Bmax by Cholera Toxin (200 µg/ml) Guinea pig mononuclear cells32.0%[6]
Decrease in Bmax by dibutyryl cAMP (100 nM) Guinea pig mononuclear cells19.1%[6]

Signaling Pathway Diagram

GPCR_cAMP_PKA_Pathway EET 14,15-EET GPCR Putative GPCR (Gs-coupled) EET->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates PKA->GPCR Inhibits (Feedback) Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Receptor_down Receptor Downregulation EGFR_Transactivation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EET 14,15-EET EGFR EGFR EET->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Akt Akt PI3K->Akt Activates Anti_apoptosis Anti-apoptosis Akt->Anti_apoptosis Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FAK_PI3K_Akt_Pathway EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Upregulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates EMT EMT Akt->EMT Drug_Resistance Cisplatin Resistance Akt->Drug_Resistance

References

Unraveling the Enigma of the 14,15-EET Receptor: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including vasodilation, angiogenesis, and inflammation, making its cognate receptor a significant target for therapeutic intervention in cardiovascular diseases and beyond. The identification and characterization of the 14,15-EET receptor have been the subject of extensive research, revealing a complex signaling network involving multiple receptor candidates and downstream pathways. This technical guide provides an in-depth overview of the current understanding of 14,15-EET receptors, detailing the experimental methodologies used for their characterization and presenting key quantitative data for comparative analysis.

Identified and Putative 14,15-EET Receptors

The quest for a single, high-affinity receptor for 14,15-EET has led to the implication of several candidates, each contributing to the diverse biological effects of this lipid mediator. The current evidence points towards a multi-receptor system, including both G protein-coupled receptors (GPCRs) and ion channels.

G Protein-Coupled Receptors (GPCRs)

Several GPCRs have been identified as potential receptors for 14,15-EET, often exhibiting low-micromolar affinities.

  • GPR40 (Free Fatty Acid Receptor 1): Studies have shown that 14,15-EET can activate GPR40, leading to an increase in intracellular calcium.[1][2][3] This interaction, however, is considered low-affinity.[1][2][3]

  • Prostaglandin (B15479496) Receptors: There is evidence of cross-talk between 14,15-EET and prostanoid signaling pathways. Specifically, 14,15-EET has been shown to induce vasorelaxation through the prostaglandin EP2 receptor, activating the cAMP/PKA pathway.[4][5] Competition assays have also suggested interactions with the thromboxane (B8750289) (TP) receptor.[6][7]

  • Putative High-Affinity GPCR: Radioligand binding studies have suggested the existence of a high-affinity (nanomolar range) binding site for 14,15-EET in various cell types, which is coupled to a Gs protein, leading to cAMP production.[8][9] The molecular identity of this putative receptor remains to be elucidated.

Transient Receptor Potential (TRP) Channels
  • TRPV4: The transient receptor potential vanilloid 4 (TRPV4) channel, a non-selective cation channel, has been identified as a target for EETs. Activation of TRPV4 by 14,15-EET can lead to calcium influx and subsequent physiological responses.[10][11][12] This activation is thought to be a key mechanism in EET-induced vasodilation.

Quantitative Data on 14,15-EET Receptor Interactions

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the binding affinities and potencies of 14,15-EET and its analogs on different receptor systems.

LigandReceptor/Cell LineAssay TypeParameterValueReference
14,15-EETGPR40-expressing HEK293 cellsIntracellular Calcium IncreaseEC500.58 ± 0.08 µM[1][3]
11,12-EETGPR40-expressing HEK293 cellsIntracellular Calcium IncreaseEC500.91 ± 0.08 µM[1][3]
Arachidonic AcidGPR40-expressing HEK293 cellsIntracellular Calcium IncreaseEC503.9 ± 0.06 µM[1][3]
GW9508 (GPR40 agonist)GPR40-expressing HEK293 cellsIntracellular Calcium IncreaseEC5019 ± 0.37 nM[1][3]
14(R),15(S)-EETGuinea Pig Mononuclear CellsRadioligand BindingKi226.3 nM[8]
[3H]-14,15-EETU-937 cell surfaceRadioligand BindingKd13.84 ± 2.58 nM[9]
[3H]-14,15-EETU-937 cell surfaceRadioligand BindingBmax3.54 ± 0.28 pmol/10^6 cells[9]
14,15-EETRat Mesenteric ArteryVasorelaxationEC50Reduced in older and hypertensive rats[5]

Signaling Pathways of 14,15-EET

The activation of its cognate receptors by 14,15-EET triggers a cascade of intracellular signaling events that mediate its diverse physiological effects.

GPR40 Signaling Pathway

Activation of GPR40 by 14,15-EET leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal can then activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases. Furthermore, GPR40 activation by EETs in endothelial cells has been shown to stimulate the MAP kinase (MAPK)/ERK pathway, leading to increased expression of connexin-43 and cyclooxygenase-2.[1]

GPR40_Signaling EET 14,15-EET GPR40 GPR40 EET->GPR40 binds PLC Phospholipase C (PLC) GPR40->PLC activates ERK ERK Phosphorylation GPR40->ERK activates via MAPK pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol [Ca2+]i ↑ Ca_Store->Ca_Cytosol Ca_Cytosol->PKC activates Gene_Expression ↑ Connexin-43 ↑ COX-2 ERK->Gene_Expression

GPR40-mediated signaling cascade initiated by 14,15-EET.
Prostaglandin Receptor (EP2) Signaling Pathway

Binding of 14,15-EET to the EP2 receptor, a Gs-coupled GPCR, stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP).[4] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[4] This pathway highlights a significant point of crosstalk between the eicosanoid signaling networks.

EP2_Signaling EET 14,15-EET EP2 EP2 Receptor EET->EP2 binds Gs Gs protein EP2->Gs activates AC Adenylyl Cyclase (AC) Gs->AC stimulates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to

EP2 receptor-mediated signaling pathway of 14,15-EET.
TRPV4-Mediated Signaling

14,15-EET can directly activate the TRPV4 channel, leading to an influx of calcium ions.[10][11][12] This increase in intracellular calcium in endothelial and smooth muscle cells can trigger a variety of downstream events, including the activation of calcium-activated potassium channels (KCa), leading to hyperpolarization and vasodilation.[13]

TRPV4_Signaling EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 activates Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Ca_Cytosol [Ca2+]i ↑ Ca_Influx->Ca_Cytosol KCa Ca2+-activated K+ Channels (KCa) Ca_Cytosol->KCa activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization causes Vasodilation Vasodilation Hyperpolarization->Vasodilation leads to

TRPV4-mediated signaling pathway initiated by 14,15-EET.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of 14,15-EET receptors. The following section provides protocols for key experiments.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the steps for a competitive radioligand binding assay to determine the affinity of unlabeled 14,15-EET or its analogs for a putative receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the receptor incubate Incubate membranes, radioligand, and competitor at various concentrations prep_mem->incubate prep_radio Prepare radiolabeled EET (e.g., [3H]14,15-EET) prep_radio->incubate prep_cold Prepare serial dilutions of unlabeled competitor (14,15-EET) prep_cold->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate count Quantify bound radioactivity (scintillation counting) separate->count plot Plot % inhibition vs. competitor concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Workflow for a competitive radioligand binding assay.

Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled 14,15-EET (e.g., [³H]14,15-EET) to each well.

    • Add increasing concentrations of unlabeled competitor (14,15-EET or its analogs).

    • For non-specific binding determination, add a high concentration of unlabeled 14,15-EET.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional GPCR Screening Workflow

This workflow illustrates the process of screening a library of compounds or endogenous ligands (like 14,15-EET) for their ability to activate a specific GPCR, often by measuring a downstream signaling event like calcium mobilization or cAMP production.

GPCR_Screening_Workflow cluster_cell_prep Cell Preparation cluster_screening Screening cluster_data_analysis Data Analysis transfect Transfect host cells (e.g., HEK293) with the GPCR of interest culture Culture and plate cells in microtiter plates transfect->culture load_dye Load cells with a fluorescent indicator (e.g., Fura-2 for Ca2+) culture->load_dye add_ligand Add 14,15-EET or test compounds to the cell plates load_dye->add_ligand measure Measure the cellular response in real-time (e.g., fluorescence intensity) add_ligand->measure generate_curves Generate dose-response curves measure->generate_curves determine_potency Determine EC50 values for active compounds generate_curves->determine_potency

References

The Role of 14,15-Epoxyeicosatrienoic Acid in Renal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is an important signaling molecule in the kidney. It plays a crucial role in regulating renal hemodynamics, tubular transport, and inflammatory processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological actions of 14,15-EET in the kidney. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Synthesis and Metabolism of 14,15-EET in the Kidney

14,15-EET is synthesized from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] In the rat and mouse kidney, CYP2C enzymes are the main contributors to the formation of 11,12-EET and 14,15-EET.[2][3] These enzymes are expressed in renal epithelial and endothelial cells.[2][3]

The biological activity of 14,15-EET is terminated through its conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[3][4][5] The sEH enzyme is highly expressed in the renal proximal tubules.[4][5] Inhibition of sEH is a key therapeutic strategy to enhance the beneficial effects of 14,15-EET by increasing its bioavailability.[4][5][6]

cluster_synthesis Synthesis cluster_metabolism Metabolism AA Arachidonic Acid CYP CYP2C/2J Epoxygenases AA->CYP EET 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (less active) CYP->EET Epoxidation sEH->DHET Hydrolysis cluster_vasodilation Vasodilation Pathway cluster_epithelial Epithelial Transport Pathway EET 14,15-EET GPCR GPCR EET->GPCR EGFR EGFR EET->EGFR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel Activation PKA->BKCa Hyperpol Hyperpolarization BKCa->Hyperpol Vaso Vasodilation Hyperpol->Vaso ERK ERK1/2 Activation EGFR->ERK ENaC ENaC Inhibition ERK->ENaC Start Anesthetize Rat Surgery Midline Abdominal Incision Start->Surgery Expose Expose Renal Artery Surgery->Expose PlaceProbe Place Ultrasonic Flow Probe Expose->PlaceProbe Couple Apply Acoustic Gel PlaceProbe->Couple Record Record Renal Blood Flow Couple->Record End End Experiment Record->End

References

A Technical Guide to the Neuroprotective Effects of 14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has emerged as a potent endogenous mediator with significant neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the neuroprotective effects of 14,15-EET. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological disorders. This document details the anti-apoptotic, anti-inflammatory, and anti-oxidative stress effects of 14,15-EET, and provides structured quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to 14,15-EET and its Neuroprotective Role

14,15-EET is one of four regioisomers of epoxyeicosatrienoic acids and is abundantly expressed in the brain.[1] It is metabolized and inactivated by the soluble epoxide hydrolase (sEH) enzyme.[1] Consequently, inhibition of sEH, which increases the endogenous levels of 14,15-EET, has been a key strategy in investigating its therapeutic potential.

The neuroprotective effects of 14,15-EET have been demonstrated in various models of neurological injury, most notably in cerebral ischemia.[2][3] Its protective actions are multifaceted, encompassing the reduction of neuronal apoptosis, mitigation of neuroinflammation, and attenuation of oxidative stress.[4][5] Furthermore, 14,15-EET has been shown to play a crucial role in maintaining mitochondrial homeostasis and promoting neurite outgrowth.[3][6]

Core Mechanisms of Neuroprotection

Anti-Apoptotic Effects

14,15-EET exerts potent anti-apoptotic effects in neurons. Studies have shown that it can suppress the mitochondrial apoptosis pathway by upregulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] This prevents the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[2] Furthermore, 14,15-EET has been shown to inhibit the nuclear translocation of apoptosis-inducing factor (AIF).[2]

Anti-Neuroinflammatory Effects

Neuroinflammation is a critical component of secondary injury in many neurological disorders. 14,15-EET has demonstrated significant anti-inflammatory properties in the central nervous system. It can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines.[7] One of the underlying mechanisms for this effect is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[7]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is a major contributor to neuronal damage. 14,15-EET enhances the cellular antioxidant defense by upregulating the expression of key antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[5] By reducing ROS levels, 14,15-EET protects neurons from oxidative damage.[5]

Maintenance of Mitochondrial Homeostasis

Mitochondrial dysfunction is a central event in neuronal cell death. 14,15-EET contributes to the maintenance of mitochondrial homeostasis through several mechanisms. It promotes mitochondrial biogenesis by activating the PGC-1α and NRF-1 signaling pathway.[8] Additionally, 14,15-EET helps maintain the equilibrium of mitochondrial dynamics by inhibiting excessive fission and promoting fusion, which is mediated through the AMPK/SIRT1/FoxO1 signaling pathway.[3][9] It also enhances mitophagy, the selective removal of damaged mitochondria, via the WNT signaling pathway.[10][11]

Key Signaling Pathways

The neuroprotective effects of 14,15-EET are mediated by a complex interplay of several signaling pathways.

PPAR-γ Pathway

The Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway is a key mediator of the neuroprotective effects of 14,15-EET, particularly in astrocytes. Activation of PPAR-γ by 14,15-EET leads to the increased production and release of brain-derived neurotrophic factor (BDNF), which in turn promotes neuronal survival.[1]

PPAR_gamma_Pathway 14,15-EET 14,15-EET PPAR-γ PPAR-γ 14,15-EET->PPAR-γ activates p-CREB p-CREB PPAR-γ->p-CREB activates BDNF Production BDNF Production p-CREB->BDNF Production increases Neuronal Survival Neuronal Survival BDNF Production->Neuronal Survival promotes

Caption: PPAR-γ signaling pathway activated by 14,15-EET.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical pro-survival pathway in neurons. 14,15-EET has been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.[2] Activated AKT can phosphorylate and inactivate several pro-apoptotic proteins, thereby contributing to the overall neuroprotective effect.

PI3K_AKT_Pathway 14,15-EET 14,15-EET PI3K PI3K 14,15-EET->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Neuronal Survival Neuronal Survival AKT->Neuronal Survival promotes

Caption: PI3K/AKT signaling pathway in neuroprotection.

AMPK/SIRT1/FoxO1 Pathway

The AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Forkhead box protein O1 (FoxO1) pathway is crucial for maintaining mitochondrial dynamics. 14,15-EET activates AMPK, which in turn upregulates SIRT1 expression.[3][9] SIRT1 then deacetylates and inactivates FoxO1, leading to a decrease in mitochondrial fission and an increase in mitochondrial fusion, thereby preserving mitochondrial function.[3][9]

AMPK_SIRT1_FoxO1_Pathway 14,15-EET 14,15-EET AMPK AMPK 14,15-EET->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 upregulates FoxO1 FoxO1 SIRT1->FoxO1 deacetylates/inactivates Mitochondrial Fusion Mitochondrial Fusion SIRT1->Mitochondrial Fusion promotes Mitochondrial Fission Mitochondrial Fission FoxO1->Mitochondrial Fission promotes Mitochondrial Homeostasis Mitochondrial Homeostasis Mitochondrial Fission->Mitochondrial Homeostasis disrupts Mitochondrial Fusion->Mitochondrial Homeostasis maintains

Caption: AMPK/SIRT1/FoxO1 pathway in mitochondrial dynamics.

WNT Signaling Pathway

The WNT signaling pathway plays a role in the 14,15-EET-mediated induction of mitophagy and inhibition of neuronal pyroptosis.[10][11] Activation of the WNT pathway by 14,15-EET leads to the upregulation of mitophagy-related proteins such as Parkin and LC3B, which facilitates the clearance of damaged mitochondria and prevents the activation of the NLRP1 inflammasome and subsequent pyroptotic cell death.[10][11]

WNT_Pathway 14,15-EET 14,15-EET WNT Signaling WNT Signaling 14,15-EET->WNT Signaling activates Mitophagy Mitophagy WNT Signaling->Mitophagy promotes Neuronal Pyroptosis Neuronal Pyroptosis Mitophagy->Neuronal Pyroptosis inhibits Neuronal Survival Neuronal Survival Mitophagy->Neuronal Survival promotes

Caption: WNT signaling in mitophagy and pyroptosis.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of 14,15-EET.

Table 1: Effect of 14,15-EET on Infarct Volume in Animal Models of Cerebral Ischemia

ModelTreatmentDoseReduction in Infarct Volume (%)Reference
Rat MCAO/R14,15-EET2.5 mg/kg~34%[12]
Mouse MCAO/RsEH knockout (endogenous 14,15-EET increase)N/ASignificant reduction[2]
Mouse MCAO/R14,15-EET pretreatmentNot specifiedSignificant reduction[13]

Table 2: In Vitro Effects of 14,15-EET on Neuronal Viability and Apoptosis

Cell TypeInsult14,15-EET ConcentrationEffect on Cell ViabilityEffect on ApoptosisReference
Primary Cortical NeuronsOGD/R100 nMIncreasedDecreased[8]
Dopaminergic Neuronal Cell LineH₂O₂0.1-30 µMDose-dependent increaseNot specified[1]
Tca-8113 cellsN/ANot specifiedIncreased proliferationAnti-apoptotic[14]

Table 3: Effect of 14,15-EET on Neurite Outgrowth

Cell Type14,15-EET ConcentrationIncrease in Neurite Length (%)Reference
PC12 cells100 nM~140%[15]
Rat Hippocampal Neurons100 nM~150%[15]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Mice

This in vivo model is widely used to mimic ischemic stroke.

MCAO_Workflow cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative Anesthesia Anesthetize mouse (e.g., isoflurane) Temperature Maintain body temperature (37°C) Anesthesia->Temperature Incision Midline neck incision Temperature->Incision Expose Expose common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) Incision->Expose Ligate Ligate distal ECA Expose->Ligate Insert Insert filament into ECA and advance to occlude MCA Ligate->Insert Occlusion Maintain occlusion (e.g., 60-90 minutes) Insert->Occlusion Reperfusion Withdraw filament to allow reperfusion Occlusion->Reperfusion Suture Suture incision Reperfusion->Suture Recovery Monitor recovery Suture->Recovery

Caption: Workflow for MCAO/R surgery in mice.

Protocol:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[7] Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16] Ligate the distal end of the ECA. Insert a silicon-coated monofilament through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a defined period (typically 60-90 minutes).[17] To initiate reperfusion, withdraw the filament.

  • Closure and Recovery: Suture the incision and monitor the animal during recovery.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

This in vitro model simulates the conditions of cerebral ischemia.

OGD_Workflow cluster_preparation Preparation cluster_ogd Oxygen-Glucose Deprivation cluster_reoxygenation Reoxygenation Culture Culture primary cortical neurons Wash Wash cells with glucose-free medium Culture->Wash Incubate Incubate in glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) Wash->Incubate Replace Replace with normal culture medium Incubate->Replace Return Return to normoxic incubator (95% air, 5% CO₂) Replace->Return

Caption: Workflow for OGD/R in neuronal cultures.

Protocol:

  • Preparation: Culture primary cortical neurons to the desired confluency.

  • Oxygen-Glucose Deprivation: Wash the cells with a glucose-free balanced salt solution.[18] Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) and incubate for a specified duration (e.g., 1-4 hours).

  • Reoxygenation: Replace the glucose-free medium with normal culture medium and return the cells to a standard incubator (95% air, 5% CO₂) for the desired reperfusion period.

TTC Staining for Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct area in brain tissue.

Protocol:

  • Brain Sectioning: Euthanize the animal and perfuse with saline.[4] Remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

  • Staining: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes.[16]

  • Analysis: Viable tissue will stain red, while the infarcted tissue will remain white.[9] The infarct area can be quantified using image analysis software. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.[19]

TUNEL Assay for Neuronal Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue/Cell Preparation: Fix and permeabilize the brain sections or cultured cells.[20]

  • Labeling: Incubate the samples with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).[20]

  • Detection: Visualize the labeled cells using fluorescence microscopy.[8] The number of TUNEL-positive cells is counted to determine the apoptotic index.[8]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Protocol:

  • Protein Extraction: Lyse the cells or tissue samples in a suitable buffer (e.g., RIPA buffer) to extract the proteins.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[22]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

Cell Viability Assays (MTT/CCK-8)

These colorimetric assays are used to assess cell viability and proliferation.

Protocol (CCK-8):

  • Cell Seeding: Seed the cells in a 96-well plate and treat them with the desired compounds.[24]

  • Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.[24]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[24] The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

14,15-EET has demonstrated robust neuroprotective effects across a range of preclinical models of neurological injury. Its multifaceted mechanism of action, involving the modulation of apoptosis, neuroinflammation, oxidative stress, and mitochondrial function, makes it a highly promising therapeutic candidate. The signaling pathways elucidated, including PPAR-γ, PI3K/AKT, AMPK/SIRT1/FoxO1, and WNT, provide multiple targets for drug development.

Future research should focus on the development of stable 14,15-EET analogs and potent, selective sEH inhibitors for clinical translation. Further investigation into the upstream receptors and downstream effectors of 14,15-EET signaling will provide a more complete understanding of its neuroprotective actions and may reveal novel therapeutic targets. The comprehensive data and protocols presented in this guide are intended to facilitate these future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 14,15-EET in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a member of the epoxyeicosatrienoic acids (EETs), it plays crucial roles in cardiovascular homeostasis, inflammation, and cell signaling.[2] 14,15-EET is known to be a potent vasodilator, and it also possesses anti-inflammatory properties.[3][4] The biological actions of 14,15-EET are terminated through its hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1] Given its significant physiological and pathological roles, accurate quantification of 14,15-EET in biological matrices such as plasma is essential for understanding its function in health and disease, as well as for the development of therapeutics targeting the CYP/sEH pathway.

This document provides a detailed protocol for the sensitive and specific quantification of 14,15-EET in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 14,15-EET

14,15-EET is produced from arachidonic acid by CYP epoxygenases.[1] It can then exert its biological effects through various signaling pathways. One key pathway involves the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation.[4] 14,15-EET can also activate peroxisome proliferator-activated receptor γ (PPARγ) and the epithelial growth factor receptor (EGFR), subsequently influencing downstream signaling cascades like the extracellular signal-regulated kinase (ERK) and PI3-kinase/AKT pathways.[2] These pathways are involved in regulating cell proliferation and apoptosis.[2] The biological activity of 14,15-EET is primarily terminated by its conversion to 14,15-DHET via the soluble epoxide hydrolase (sEH).[1]

G Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 synthesis sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH metabolism BKCa BKCa Channel Activation EET_14_15->BKCa PPARg PPARγ Activation EET_14_15->PPARg EGFR EGFR Activation EET_14_15->EGFR DHET_14_15 14,15-DHET (less active) sEH->DHET_14_15 Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation ERK_Pathway ERK Pathway EGFR->ERK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway EGFR->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation ERK_Pathway->Cell_Proliferation Anti_Apoptosis Anti-Apoptosis PI3K_AKT_Pathway->Anti_Apoptosis

Caption: Simplified signaling pathway of 14,15-EET.

Experimental Workflow for 14,15-EET Quantification

The quantification of 14,15-EET in plasma by LC-MS/MS involves several key steps: sample collection and preparation, which includes the extraction of the analyte from the complex plasma matrix; liquid chromatographic separation to isolate 14,15-EET from other endogenous compounds; and tandem mass spectrometric detection for sensitive and specific quantification.

G Start Plasma Sample Collection Spike_IS Spike with Internal Standard (e.g., 14,15-EET-d8) Start->Spike_IS Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for 14,15-EET quantification.

Detailed Experimental Protocol

This protocol is a composite of established methods for the quantification of 14,15-EET in plasma.[5][6][7]

1. Materials and Reagents

  • 14,15-EET analytical standard

  • 14,15-EET-d8 (or other suitable deuterated internal standard)

  • HPLC-grade acetonitrile, methanol, ethyl acetate (B1210297), and water

  • Formic acid

  • Human plasma (collected in EDTA tubes)

  • Centrifuge tubes

  • Autosampler vials

2. Standard Curve and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of 14,15-EET and 14,15-EET-d8 in ethanol.

  • Prepare a series of working standard solutions by serially diluting the 14,15-EET stock solution.

  • Prepare calibration curve standards by spiking blank plasma with the working standard solutions to achieve a concentration range of, for example, 0.05 to 50 ng/mL.[1][7]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 14,15-EET-d8).

  • Add 500 µL of ethyl acetate to the plasma sample.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% mobile phase A).[6]

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm) is suitable.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 40-60°C.[6]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode, although positive ion mode after derivatization has also been reported to improve sensitivity.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 14,15-EET: The precursor ion [M-H]⁻ is m/z 319.2. The product ions for quantification and qualification can vary, but a common transition is m/z 319.2 -> 191.1.[8]

    • 14,15-EET-d8 (Internal Standard): The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms. For example, m/z 327.2 -> product ion.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for the specific instrument being used.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and reported plasma concentrations of 14,15-EET from various studies.

Table 1: Representative LC-MS/MS Parameters for 14,15-EET Quantification

ParameterMethod 1[6]Method 2[7]Method 3[9]
LC Column Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 × 150 mm)Not specifiedNot specified
Mobile Phase A: Water + 10 mM formic acid; B: Acetonitrile + 10 mM formic acidNot specifiedNot specified
Ionization Positive Ionization (after derivatization)Not specifiedNegative Ionization
MRM Transition Not explicitly stated for 14,15-EETNot specified[M-1] ion at m/z 319

Table 2: Reported Concentrations of 14,15-EET in Human Plasma

Study PopulationMean Concentration (ng/mL)Analytical MethodReference
Healthy Volunteers10.7UPLC-MS/MS[6]
Healthy VolunteersValidation range: 0.05-50LC/MS/MS[7]
Healthy SubjectsNot directly quantified, but detectedLC-MS/MS[9]

Method Validation

A crucial aspect of developing a reliable quantitative method is its thorough validation. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are typically constructed using a weighted linear regression model.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are assessed by analyzing QC samples at different concentrations on the same day (intra-day) and on different days (inter-day). The coefficient of variation (%CV) for precision should typically be <15%, and the accuracy should be within 85-115%.[9]

  • Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. For 14,15-EET, reported LOQs are in the low ng/mL to pg/mL range.[7][9]

  • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte of interest from other components in the sample matrix. This is achieved through a combination of chromatographic separation and specific MRM transitions.

  • Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. It is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: The stability of 14,15-EET in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 14,15-EET in plasma. The detailed protocol and validation considerations outlined in these application notes are intended to guide researchers in establishing a reliable analytical method for their studies. Accurate measurement of 14,15-EET is critical for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies.

References

Measuring Nature's Vasodilators: A Guide to the Analytical Methods for 14,15-Epoxyeicosatrienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide to the analytical methodologies for quantifying 14,15-Epoxyeicosatrienoic acid (14,15-EET) isomers has been developed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the precise and accurate measurement of these important signaling molecules, which play crucial roles in cardiovascular health and disease.

14,15-EET, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, is a potent vasodilator and anti-inflammatory agent. Its accurate quantification is essential for understanding its physiological functions and for the development of novel therapeutics targeting the soluble epoxide hydrolase (sEH) enzyme, which metabolizes EETs to their less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).

This document outlines the most common and robust analytical techniques for measuring 14,15-EET isomers: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Detailed protocols, data presentation in tabular format for easy comparison, and visualizations of experimental workflows and signaling pathways are provided to aid researchers in selecting and implementing the most appropriate method for their specific needs.

Key Analytical Approaches

The choice of analytical method for 14,15-EET measurement depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of 14,15-EET and its metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring derivatization to increase the volatility of the analytes, provides high chromatographic resolution and is a powerful tool for isomer separation.

  • Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and cost-effective method for screening a large number of samples, though it may have limitations in terms of specificity compared to mass spectrometry-based methods.

Signaling Pathways of 14,15-EET

14,15-EET exerts its biological effects through various signaling pathways, leading to vasodilation, anti-inflammatory responses, and cellular protection. Understanding these pathways is critical for interpreting the significance of measured 14,15-EET levels. 14,15-EET has been shown to activate signaling cascades involving the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[3][4][5]

14,15-EET Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 14,15-EET 14,15-EET Putative Receptor Putative Receptor 14,15-EET->Putative Receptor EGFR EGFR 14,15-EET->EGFR Transactivation cAMP cAMP Putative Receptor->cAMP Gs-coupled PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Biological Effects Biological Effects AKT->Biological Effects ERK->Biological Effects PKA PKA PKA->Biological Effects Vasodilation, Anti-inflammation cAMP->PKA

14,15-EET Signaling Pathways

Quantitative Data Summary

The following table summarizes the quantitative performance of the different analytical methods for 14,15-EET measurement.

ParameterLC-MS/MSGC-MSELISA
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL[1][6]Analyte dependent, typically low ng/mL7.8 - 15.6 pg/mL
Linearity Range 0.05 - 50 ng/mL[6]Typically 1-2 orders of magnitude15.6 - 1000 pg/mL
Precision (CV%) < 15%[1]< 15%< 10% (Intra-assay), < 12% (Inter-assay)
Accuracy/Recovery 85 - 115%80 - 120%Not typically reported
Specificity HighHighModerate to High
Throughput Moderate to HighLow to ModerateHigh

Application Notes and Protocols

LC-MS/MS Method for 14,15-EET Isomers

This method is suitable for the simultaneous quantification of 14,15-EET and its corresponding diol, 14,15-DHET, in biological matrices such as plasma and tissue homogenates.

Experimental Workflow

LC-MS/MS Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation / LLE Protein Precipitation / LLE Internal Standard Spiking->Protein Precipitation / LLE Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation / LLE->Solid Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

LC-MS/MS Experimental Workflow

Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., d8-14,15-EET).

    • Perform protein precipitation with 3 volumes of cold acetonitrile. Vortex and centrifuge.

    • Alternatively, perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[6]

    • For cleaner samples, use solid-phase extraction (SPE) with a C18 cartridge.

      • Condition the cartridge with methanol (B129727) followed by water.

      • Load the sample.

      • Wash with a low percentage of organic solvent in water to remove polar impurities.

      • Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode is common for underivatized EETs.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 14,15-EET: m/z 319 -> specific fragment ions.

      • 14,15-DHET: m/z 337 -> specific fragment ions.

      • Internal Standards: Monitor the corresponding mass transitions for the deuterated standards.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

GC-MS Method for 14,15-EET Isomers

This method requires derivatization to increase the volatility of the EETs for gas chromatographic analysis. Pentafluorobenzyl (PFB) bromide is a common derivatizing agent.

Experimental Workflow

GC-MS Workflow Sample Extraction Sample Extraction Derivatization (PFB-Br) Derivatization (PFB-Br) Sample Extraction->Derivatization (PFB-Br) Purification of Derivatives Purification of Derivatives Derivatization (PFB-Br)->Purification of Derivatives GC-MS Analysis GC-MS Analysis Purification of Derivatives->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

GC-MS Experimental Workflow

Protocol:

  • Sample Extraction and Derivatization:

    • Extract EETs from the sample matrix using LLE or SPE as described for the LC-MS/MS method.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a solution of pentafluorobenzyl (PFB) bromide in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., diisopropylethylamine).

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[7]

  • Purification of PFB Esters:

    • After derivatization, evaporate the solvent.

    • Reconstitute the residue in a non-polar solvent like hexane (B92381).

    • A simple silica (B1680970) gel filtration can be used to remove excess derivatizing reagent.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 150°C), ramp to a high temperature (e.g., 300°C) to elute the PFB-EET esters.

    • Injection Mode: Splitless injection for trace analysis.

    • MS Detection:

      • Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive for the PFB derivatives.

      • Scan Type: Selected Ion Monitoring (SIM) of the characteristic ions of the PFB-EET esters.

Chiral Separation of 14,15-EET Enantiomers by HPLC

This method is crucial for studying the stereospecific effects of 14,15-EET enantiomers.

Protocol:

  • Sample Preparation:

    • Extract and purify the 14,15-EETs as described previously.

    • For improved separation, the carboxylic acid group can be esterified (e.g., to a methyl or PFB ester).

  • Chiral HPLC:

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is critical for achieving enantiomeric separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 205 nm) or interfacing with a mass spectrometer.

ELISA Method for 14,15-EET/DHET

This method provides a rapid and high-throughput means of measuring 14,15-EET, often by converting it to the more stable 14,15-DHET first.

Experimental Workflow

ELISA Workflow Sample/Standard Addition Sample/Standard Addition Addition of HRP-conjugate Addition of HRP-conjugate Sample/Standard Addition->Addition of HRP-conjugate Incubation Incubation Addition of HRP-conjugate->Incubation Washing Washing Incubation->Washing Substrate Addition Substrate Addition Washing->Substrate Addition Color Development Color Development Substrate Addition->Color Development Stop Reaction Stop Reaction Color Development->Stop Reaction Absorbance Reading Absorbance Reading Stop Reaction->Absorbance Reading

ELISA Experimental Workflow

Protocol (General, based on commercially available kits):

  • Sample Preparation:

    • Samples may require extraction and purification to remove interfering substances.

    • For total 14,15-EET measurement, an acid hydrolysis step is often included to convert 14,15-EET to 14,15-DHET.

  • ELISA Procedure (Competitive Assay):

    • Add standards and samples to the wells of a microplate pre-coated with an antibody specific for 14,15-DHET.

    • Add a fixed amount of HRP-conjugated 14,15-DHET to each well.

    • Incubate for a specified time to allow competition between the 14,15-DHET in the sample/standard and the HRP-conjugated 14,15-DHET for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that will be converted by the HRP to a colored product.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of 14,15-DHET in the sample.

Conclusion

The analytical methods described provide a robust toolkit for the accurate and precise measurement of 14,15-EET isomers. The choice of method will be dictated by the specific research question, sample type, and available resources. LC-MS/MS offers the highest specificity and sensitivity, while GC-MS provides excellent separation of isomers. ELISA is a valuable tool for high-throughput screening. The detailed protocols and comparative data presented herein are intended to facilitate the successful implementation of these methods in the study of eicosanoid biology and pharmacology.

References

Application Notes and Protocols for Cell-Based Assays to Interrogate 14,15-EET Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a potent signaling molecule, 14,15-EET is involved in a multitude of physiological and pathophysiological processes, including vasodilation, anti-inflammation, angiogenesis, cell proliferation, and migration.[1][2][3][4] It functions as a local autocrine and paracrine mediator, regulating cellular function through complex signaling networks.[1] The transient nature of 14,15-EET, which is rapidly metabolized to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH), underscores the importance of precise methods to study its effects.[1][5]

These application notes provide detailed protocols for a range of cell-based assays designed to investigate the cellular and molecular mechanisms of 14,15-EET signaling. The described methods are essential for researchers aiming to elucidate its biological roles and for professionals in drug development targeting the EET pathway for therapeutic intervention.

Key Signaling Pathways Activated by 14,15-EET

14,15-EET exerts its effects by modulating several key intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results. The primary pathways implicated in 14,15-EET action include the PI3K/Akt/mTOR and the MAPK/ERK pathways, often involving the transactivation of growth factor receptors like EGFR.[2]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR/Putative Receptor PI3K PI3K GPCR->PI3K Activates EGFR EGFR EET 14,15-EET EET->GPCR Binds EET->EGFR Transactivates Integrin Integrin αvβ3 EET->Integrin Upregulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC2 mTORC2 Akt->mTORC2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2->Akt Phosphorylates (Ser473) Senescence Inhibition of Senescence mTORC2->Senescence FAK FAK FAK->PI3K Integrin->FAK Activates

Caption: 14,15-EET PI3K/Akt/mTOR Signaling Pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 EET 14,15-EET EET->EGFR Transactivates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation & Migration Transcription->Proliferation

Caption: 14,15-EET MAPK/ERK Signaling Pathway.

Data Presentation: Summary of Quantitative Effects

The following tables summarize quantitative data from published studies on the effects of 14,15-EET in various cell-based assays.

Table 1: Effects of 14,15-EET on Cellular Processes

Assay TypeCell Line14,15-EET ConcentrationObserved EffectReference
Cell Proliferation (MTT)Tca-8113100 nMStimulated cell proliferation at 12 and 24 hrs.[2]
Cell Cycle AnalysisTca-8113100 nMIncreased percentage of cells in S-G2-M phase to 47.08%.[2]
Luciferase Reporter (PPARγ)Tca-8113100 nM4.28-fold increase in luciferase activity.[2]
Neurite OutgrowthPC12100 nM240% increase in NGF-induced cell differentiation.[6]
Neurite OutgrowthPC12100 nM140% increase in NGF-induced neurite extension.[6]
Cell Adhesion & InvasionMCF-7, MDA-MB-231100 nMEnhanced cell adhesion and invasion.[7]

Table 2: Effects of 14,15-EET on Molecular Targets

Assay TypeTargetCell/System14,15-EET ConcentrationObserved EffectReference
VasorelaxationBovine Coronary ArteryN/A10 µM85% of maximum vasorelaxation (ED₅₀ = 2.2 µM).[8][9]
Receptor Binding (IC₅₀)Putative EET ReceptorU937 cell membranes8.28 nMInhibition of radiolabeled ligand binding.[10]
GPCR Activation (cAMP)Prostaglandin ReceptorsXenopus OocytesMicromolar (µM)Increased cAMP levels (low-affinity interaction).[11][12]

Experimental Workflow and Protocols

A generalized workflow for studying 14,15-EET signaling is depicted below. This involves cell culture, treatment with 14,15-EET (often with controls like vehicle or sEH inhibitors), execution of the specific assay, and subsequent data analysis.

G cluster_assays Select Assay A 1. Cell Culture (e.g., Endothelial, Cancer cells) B 2. Cell Seeding (Plate, Flask, or Transwell) A->B C 3. Pre-treatment (Optional) (e.g., Serum starvation, Inhibitors) B->C D 4. Stimulation - 14,15-EET (agonist) - Vehicle (control) - 14,15-EEZE (antagonist) - sEH inhibitor (e.g., AUDA) C->D E 5. Incubation (Time course: minutes to hours) D->E F 6. Assay Execution E->F G 7. Data Acquisition (e.g., Plate Reader, Microscope, Western Blot Imager) F->G Proliferation Proliferation H 8. Data Analysis (Quantification & Statistics) G->H Migration Migration Angiogenesis Angiogenesis Western Blot Western Blot Ca2+ / cAMP Ca2+ / cAMP

Caption: General experimental workflow for 14,15-EET cell-based assays.
Protocol 1: Cell Proliferation Assay (MTT-Based)

Application Note: This assay measures changes in cell viability and proliferation. 14,15-EET has been shown to stimulate the proliferation of various cell types, including carcinoma and endothelial cells.[2][13] The MTT assay is a colorimetric method that quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indirect measure of cell number.

Methodology:

  • Cell Seeding: Seed cells (e.g., Tca-8113, HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation (Optional): To reduce baseline proliferation, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.

  • Treatment: Prepare working solutions of 14,15-EET in the appropriate cell culture medium. A typical concentration range to test is 10 nM to 1 µM. Add the treatment solutions to the wells. Include vehicle-only (e.g., ethanol) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage change in cell proliferation.

Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber)

Application Note: This assay assesses the migratory capacity of cells in response to a chemoattractant. 14,15-EET can promote the migration and invasion of cancer and endothelial cells, a key process in metastasis and angiogenesis.[3][7][14] The assay uses a two-chamber system where cells migrate through a porous membrane towards a stimulus.

Methodology:

  • Chamber Preparation: Rehydrate Transwell inserts (typically 8 µm pore size) with serum-free medium for 2 hours at 37°C. For invasion assays, the inserts should be pre-coated with a basement membrane matrix (e.g., Matrigel).[7]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing 14,15-EET (e.g., 100 nM) or vehicle control to the lower chamber of a 24-well plate.

    • Add 100-200 µL of the cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 6-24 hours, depending on the cell type's migratory speed.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-20 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Data Acquisition: Wash the inserts with water and allow them to dry. Image the stained cells using a light microscope.

  • Analysis: Count the number of migrated cells in several random fields of view for each condition. Compare the average cell count in 14,15-EET-treated wells to the control.

Protocol 3: Endothelial Cell Tube Formation Assay

Application Note: This assay is a widely used in vitro model for angiogenesis.[15][16] It measures the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract. 14,15-EET is known to promote angiogenesis.[3][10]

Methodology:

  • Plate Coating: Thaw basement membrane matrix (e.g., Matrigel) on ice. Add 50-100 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium.

  • Treatment and Seeding: Add 14,15-EET (e.g., 10-100 nM) or vehicle control to the cell suspension. Seed 1.5-2.5 x 10⁴ cells per well onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Tube formation typically occurs rapidly, within hours.[15][17]

  • Visualization: Visualize the tube network using a phase-contrast inverted microscope.[15][17] Optionally, cells can be pre-labeled with a fluorescent dye like Calcein-AM for fluorescent imaging.[15][17]

  • Data Acquisition: Capture images from multiple representative fields for each well.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes/junctions, total tube length, or the number of loops/meshes using angiogenesis analysis software (e.g., ImageJ with an appropriate plugin).[15][17]

Protocol 4: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

Application Note: Some G protein-coupled receptors (GPCRs), which can be activated by eicosanoids, signal through the release of intracellular calcium stores.[9][11] This assay measures transient changes in cytosolic free calcium concentration upon stimulation with 14,15-EET using a fluorescent calcium indicator.

Methodology:

  • Cell Seeding: Seed cells onto black, clear-bottom 96-well plates and grow to 80-90% confluency.[18]

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Krebs buffer).[19] Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the buffer, often containing a mild detergent like Pluronic F-127 to aid solubilization.[19] Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two or three times with the buffer to remove extracellular dye. Add 100 µL of fresh buffer to each well.

  • Data Acquisition: Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence for a short period.

    • Inject a solution of 14,15-EET (to achieve a final concentration of, e.g., 1 µM) into the well.

    • Immediately continue to record the fluorescence intensity over time (typically for 1-5 minutes) to capture the transient calcium flux.

  • Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Calculate the peak response or the area under the curve and compare it to the vehicle control.

Protocol 5: Cyclic AMP (cAMP) Accumulation Assay

Application Note: 14,15-EET has been shown to activate certain GPCRs, leading to the modulation of adenylyl cyclase and subsequent changes in intracellular cAMP levels.[11][12] This assay quantifies cAMP levels to determine if 14,15-EET engages Gs or Gi-coupled receptor pathways.

Methodology:

  • Cell Culture and Seeding: Grow cells expressing the receptor of interest and seed them in 96- or 384-well plates.[20]

  • Treatment:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of 14,15-EET or a known control agonist (e.g., forskolin (B1673556) for Gs activation) for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the specific cAMP detection kit being used.

  • cAMP Detection: Measure cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or LANCE. These kits typically use a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to interpolate the cAMP concentration in the cell lysates. Plot the cAMP concentration against the log of the 14,15-EET concentration to determine potency (EC₅₀).

Protocol 6: Western Blotting for Protein Phosphorylation

Application Note: A primary mechanism of 14,15-EET signaling is the activation of kinase cascades, leading to the phosphorylation of key downstream proteins like Akt and ERK.[2] Western blotting allows for the semi-quantitative detection of these specific phosphorylation events.

Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates or 10 cm dishes to 80-90% confluency. Serum-starve the cells for several hours if necessary.

  • Stimulation: Treat cells with 14,15-EET (e.g., 100 nM) for short time periods (e.g., 5, 15, 30, 60 minutes) to capture peak phosphorylation.[3] Include an untreated or vehicle control.

  • Cell Lysis: Place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK (Thr202/Tyr204)) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To normalize the data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt, anti-total-ERK) or a loading control (e.g., anti-GAPDH, anti-β-actin). Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each sample.

References

Application Notes and Protocols for 14,15-EET Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the administration of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) in various animal models. This document includes detailed methodologies, quantitative data summaries, and visualizations of key signaling pathways to guide researchers in designing and executing their in vivo studies.

Introduction to 14,15-EET

14,15-EET is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. It is known to possess a range of physiological effects, including vasodilatory, anti-inflammatory, anti-hypertensive, and cardioprotective properties. Due to its therapeutic potential, understanding its administration and effects in preclinical animal models is crucial for drug development.

Data Presentation: Quantitative Summary of 14,15-EET Administration

The following tables summarize the dosages and routes of administration of 14,15-EET and its analogs in different animal models based on published studies.

Table 1: Intravenous (IV) and Intra-arterial (IA) Administration of 14,15-EET in Rats

Animal ModelCompoundAdministration RouteDosage RangeKey Findings
Normal and Spontaneously Hypertensive Rats (SHR)14,15-EETIV and IA infusion1 - 10 µg/kgDose-dependent decrease in mean arterial blood pressure.[1]
Anesthetized Rats14,15-EETContinuous IV infusion700-fold increase above normal plasma levelsNo significant change in cerebral blood flow or systemic blood pressure.

Table 2: Oral Administration of 14,15-EET Analogs in Mice

Animal ModelCompoundAdministration RouteDosageDurationKey Findings
Systemic Lupus Erythematosus (SLE) Mice (NZBWF1)EET-A (14,15-EET analog)Oral gavage10 mg/kg/day14 weeksReduced renal inflammation, proteinuria, and blood pressure.

Table 3: Intracerebral and Intraperitoneal Administration

Animal ModelCompoundAdministration RouteDosage/ConcentrationKey Findings
5xFA D Mouse Model of Alzheimer's Disease14,15-EETHippocampal infusion200 ng/mlReversed Aβ deposition.[2]
Ratsd11-11(12)-EET (related EET)Intraperitoneal injectionNot specifiedRapid incorporation and esterification in plasma and peripheral tissues, but not the brain.[3]

Experimental Protocols

Preparation of 14,15-EET for In Vivo Administration

Due to its lipophilic nature, 14,15-EET requires a suitable vehicle for in vivo administration.

Materials:

Protocol for Aqueous Solutions:

  • Prepare a stock solution of 14,15-EET in ethanol or DMSO.

  • For intravenous or intraperitoneal injections, dilute the stock solution in sterile saline. The final concentration of the organic solvent should be minimized (ideally less than 0.1%) to avoid toxicity.[4][5]

  • To improve solubility and stability in aqueous solutions, 14,15-EET can be complexed with albumin.[6] To do this, the ethanolic stock solution is slowly added to a sterile saline solution containing BSA while vortexing.

Protocol for Oil-Based Vehicles (for oral or intraperitoneal administration):

  • Dissolve 14,15-EET directly in a suitable vegetable oil such as corn oil or olive oil.[5]

  • Ensure the solution is homogenous by vortexing or gentle warming.

Protocol for Suspensions (for oral gavage):

  • For oral administration, a suspension can be prepared using vehicles like carboxymethyl cellulose (CMC) or polyethylene glycol (PEG).[4]

  • The compound is first wetted with a small amount of the vehicle to form a paste, and then the remaining vehicle is gradually added while stirring to achieve a uniform suspension.

Intravenous (IV) Tail Vein Injection in Rats

This protocol is adapted from standard procedures for intravenous injections in rodents.[7][8][9][10]

Materials:

  • Rat restraint device

  • Heating pad or lamp

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

  • Sterile gauze

  • Prepared 14,15-EET solution

Procedure:

  • Animal Preparation: Acclimatize the rat to handling prior to the procedure. To induce vasodilation of the tail veins, warm the rat's tail using a heating pad or lamp for 5-10 minutes.

  • Restraint: Place the rat in a suitable restraint device, ensuring the tail is accessible.

  • Vein Visualization: Gently clean the tail with 70% ethanol. The lateral tail veins should be visible on either side of the tail.

  • Injection:

    • Fill the syringe with the 14,15-EET solution, ensuring no air bubbles are present.

    • Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.

    • A successful cannulation may be indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein and should be withdrawn.

    • The maximum bolus injection volume is typically 5 ml/kg.[7]

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Mice

This protocol is based on standard guidelines for intraperitoneal injections in mice.[2][11][12][13][14]

Materials:

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

  • Prepared 14,15-EET solution

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the solution smoothly. The recommended maximum volume is typically less than 10 ml/kg.[2]

  • Post-injection Care:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Oral Gavage in Mice and Rats

This protocol follows standard operating procedures for oral gavage in rodents.[1][3][6][15][16]

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip)

  • Syringe

  • Prepared 14,15-EET suspension

Procedure:

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the neck to immobilize the head.

    • Rat: Hold the rat firmly, securing the head and neck.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube.[15]

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.

  • Administration:

    • Once the needle is correctly positioned in the esophagus and advanced to the pre-measured depth, slowly administer the suspension. The maximum recommended volume is 10 ml/kg.[1]

  • Post-gavage Care:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress for at least 10-15 minutes.[15]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

14,15-EET exerts its effects through multiple signaling pathways. The diagrams below illustrate some of the key cascades involved in its vasodilatory and anti-inflammatory actions.

G EET 14,15-EET GPCR Putative GPCR EET->GPCR Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA KCa BKCa Channels (Activation) PKA->KCa Hyperpolarization Hyperpolarization KCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: G-Protein Coupled Receptor (GPCR) mediated vasodilation by 14,15-EET.

G cluster_nucleus Nucleus cluster_inflammation EET 14,15-EET PPARg PPARγ (Activation) EET->PPARg NFkB_pathway NF-κB Pathway PPARg->NFkB_pathway Inhibits STAT1_inhibition STAT1 Inhibition PPARg->STAT1_inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_pathway->Inflammatory_Genes Inflammation_down ↓ Inflammation STAT1 STAT1 STAT1_inhibition->STAT1 Inhibits

Caption: Anti-inflammatory signaling of 14,15-EET via PPARγ activation.[17][18]

G EET 14,15-EET Receptor Putative Receptor EET->Receptor EGFR EGFR (Transactivation) Receptor->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Anti-apoptosis Akt->Proliferation ERK->Proliferation

Caption: EGFR transactivation and downstream signaling by 14,15-EET.[19]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vivo studies involving 14,15-EET administration.

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_compound Prepare 14,15-EET in Vehicle administer Administer 14,15-EET (IV, IP, or Gavage) prep_compound->administer prep_animal Acclimatize & Prepare Animal prep_animal->administer monitor_short Short-term Monitoring (e.g., Blood Pressure) administer->monitor_short monitor_long Long-term Monitoring (e.g., Disease Progression) administer->monitor_long collect_samples Collect Samples (Blood, Tissues) monitor_long->collect_samples analysis Biochemical & Histological Analysis collect_samples->analysis

Caption: General experimental workflow for in vivo 14,15-EET administration.

G start Select Animal Model (e.g., SHR Rat) grouping Randomly Assign to Treatment Groups (Vehicle vs. 14,15-EET) start->grouping surgery Surgical Preparation (e.g., Catheter Implantation) grouping->surgery acclimation Post-surgical Recovery & Acclimation surgery->acclimation baseline Record Baseline Measurements (e.g., Blood Pressure) acclimation->baseline treatment Administer Vehicle or 14,15-EET via Infusion baseline->treatment measurement Continuously Monitor Physiological Parameters treatment->measurement data_analysis Data Analysis & Statistical Comparison measurement->data_analysis

Caption: Workflow for a hypertension study using 14,15-EET in rats.

References

Application Notes and Protocols for the Synthesis and Evaluation of Stable 14,15-Epoxyeicosatrienoic Acid (14,15-EET) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid with significant therapeutic potential, particularly in cardiovascular and renal diseases. It exhibits a range of beneficial effects, including vasodilation, anti-inflammatory properties, and protection against apoptosis.[1] However, the in vivo application of 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] To overcome this limitation, a variety of stable 14,15-EET analogs have been developed. These analogs are designed to resist sEH-mediated hydrolysis, thereby prolonging their biological activity and enhancing their therapeutic utility.

This document provides detailed application notes and protocols for the synthesis of several classes of stable 14,15-EET analogs and for the evaluation of their biological activity.

Synthesis of Stable 14,15-EET Analogs

The synthesis of stable 14,15-EET analogs often involves modifications at the carboxylate terminus or the epoxide moiety to prevent metabolic degradation. Below are generalized protocols for the synthesis of two major classes of stable analogs: carboxylate-modified analogs and sulfonimide analogs.

Protocol 1: Synthesis of a Tetrazole-based 14,15-EET Analog (e.g., Analog 19 from Falck et al.)

This protocol describes the synthesis of a 14,15-EET analog where the carboxylic acid is replaced by a tetrazole ring, a common bioisostere. This modification enhances metabolic stability. The synthesis involves the conversion of a terminal bromide to a nitrile, followed by cyclization to form the tetrazole ring.[3]

Materials:

  • 1-(12-bromododec-5(Z)-enyl)-3-n-pentylurea (precursor, synthesis not detailed here)

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF), anhydrous

  • Zinc bromide (ZnBr₂)

  • Sodium azide (B81097) (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Nitrile Synthesis:

    • Dissolve 1-(12-bromododec-5(Z)-enyl)-3-n-pentylurea in anhydrous DMF.

    • Add potassium cyanide to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting nitrile by silica gel column chromatography.

  • Tetrazole Formation:

    • Dissolve the purified nitrile in DMF.

    • Add sodium azide and zinc bromide to the solution.

    • Heat the reaction mixture (e.g., to 120 °C) and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate as described previously.

    • Purify the final tetrazole analog by silica gel column chromatography.[3]

Protocol 2: Synthesis of a 14,15-EET-Sulfonimide Analog

This protocol outlines the general synthesis of a 14,15-EET analog incorporating a sulfonimide group in place of the carboxylic acid. This modification also confers resistance to metabolic degradation.[4]

Materials:

  • 14,15-EET

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Methylsulfonamide

  • Triethylamine (B128534)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Dissolve 14,15-EET in anhydrous DCM.

    • Add oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 14,15-EET-acyl chloride.

  • Sulfonimide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • Add methylsulfonamide and triethylamine to the solution.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the 14,15-EET-methylsulfonimide by silica gel column chromatography.[4]

Biological Evaluation of 14,15-EET Analogs

The biological activity of newly synthesized 14,15-EET analogs is typically assessed through a series of in vitro assays. Key evaluations include their ability to induce vasodilation and their stability against enzymatic degradation by sEH.

Protocol 3: Bovine Coronary Artery Vasodilation Assay

This ex vivo assay is a standard method to determine the vasodilatory potency of 14,15-EET analogs.[5]

Materials:

  • Fresh bovine hearts obtained from a local abattoir

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

  • U46619 (a thromboxane (B8750289) A₂ mimetic)

  • 14,15-EET analog stock solutions (in ethanol (B145695) or DMSO)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Artery Preparation:

    • Dissect the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-Henseleit buffer.

    • Carefully remove excess connective tissue and cut the artery into 3-5 mm rings.

    • Suspend the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~5 g.

    • Wash the rings with fresh buffer every 15-20 minutes.

    • Induce a submaximal contraction with U46619 (typically in the nanomolar range) to achieve approximately 80% of the maximal contraction induced by KCl.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is reached, add the 14,15-EET analog in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction induced by U46619.

    • Plot the concentration-response curve and calculate the ED₅₀ value (the concentration of the analog that produces 50% of the maximal relaxation).

Protocol 4: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescent-based)

This in vitro assay quantifies the ability of 14,15-EET analogs to inhibit the activity of sEH, a measure of their metabolic stability.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • 14,15-EET analog stock solutions (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the 14,15-EET analog in the assay buffer.

    • In a 96-well plate, add the diluted analogs to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).

  • Enzyme Incubation:

    • Add the recombinant human sEH to each well (except for the no-enzyme control).

    • Incubate the plate for a short period (e.g., 5 minutes) at 30 °C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to all wells.

    • Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis:

    • Determine the rate of reaction for each inhibitor concentration from the linear phase of the fluorescence signal.

    • Calculate the percentage of inhibition for each analog concentration relative to the vehicle control.

    • Plot the inhibition curve and determine the IC₅₀ value (the concentration of the analog that inhibits sEH activity by 50%).

Quantitative Data Summary

The following tables summarize the biological activities of representative stable 14,15-EET analogs from published studies.

Table 1: Vasodilatory Potency of 14,15-EET Analogs in Bovine Coronary Arteries

AnalogModificationED₅₀ (µM)Reference
14,15-EET Native Eicosanoid2.2[3][5]
14,15-EET-methylsulfonimide Sulfonimide at carboxylate~1.0[4][6]
Analog 19 (Falck et al.) Tetrazole at carboxylate0.18[3]
Oxadiazole-5-thione 25 (Falck et al.) Oxadiazole-5-thione at carboxylate0.36[3]
Oxamide 16 (Falck et al.) Oxamide at carboxylate1.7[5]
N-iPr-amide 20 (Falck et al.) N-isopropyl amide at carboxylate1.7[5]

Table 2: sEH Inhibitory Activity of 14,15-EET Analogs

AnalogModificationIC₅₀ (nM)Reference
Analog 19 (Falck et al.) Tetrazole at carboxylate11[3]
Oxadiazole-5-thione 25 (Falck et al.) Oxadiazole-5-thione at carboxylate>500[3]
Unsubstituted urea (B33335) 12 (Falck et al.) Urea at carboxylate16[5]
Oxamide 16 (Falck et al.) Oxamide at carboxylate59,000[5]
N-iPr-amide 20 (Falck et al.) N-isopropyl amide at carboxylate19,000[5]

Signaling Pathways and Experimental Workflows

The biological effects of 14,15-EET and its stable analogs are mediated through various intracellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action of these compounds.

Signaling Pathways

1. PPARα Activation Pathway:

14,15-EET can be metabolized to 14,15-DHET by sEH. 14,15-DHET has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.[7][8] Activation of PPARα by 14,15-DHET can contribute to the anti-inflammatory and cardiovascular benefits of 14,15-EET.[7][8]

PPARa_Pathway EET 14,15-EET sEH sEH EET->sEH DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE binds Gene Target Gene Transcription PPRE->Gene regulates Response Anti-inflammatory & Metabolic Effects Gene->Response

Figure 1: PPARα activation by 14,15-DHET.

2. mTORC2/Akt Signaling Pathway:

14,15-EET has been implicated in the activation of the mTORC2/Akt signaling pathway, which is a key regulator of cell survival, proliferation, and metabolism.[9][10] While the precise mechanism of mTORC2 activation by 14,15-EET is still under investigation, it is thought to contribute to the protective effects of these compounds in various tissues.

mTORC2_Akt_Pathway EET_analog 14,15-EET Analog Receptor Putative Receptor EET_analog->Receptor activates mTORC2 mTORC2 Receptor->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates pAkt p-Akt (Ser473) Akt->pAkt Downstream Downstream Effectors (e.g., GSK3β, FOXO) pAkt->Downstream regulates Response Cell Survival & Anti-apoptosis Downstream->Response

Figure 2: mTORC2/Akt signaling by 14,15-EET analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of novel stable 14,15-EET analogs.

Experimental_Workflow Design Analog Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification sEH_Assay sEH Inhibition Assay (IC₅₀) Purification->sEH_Assay Vaso_Assay Vasodilation Assay (ED₅₀) Purification->Vaso_Assay Lead_ID Lead Compound Identification sEH_Assay->Lead_ID Vaso_Assay->Lead_ID InVivo In Vivo Studies (e.g., Blood Pressure in SHR) Lead_ID->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical Pre-clinical/Clinical Development Tox->Clinical

Figure 3: Drug discovery workflow for 14,15-EET analogs.

Conclusion

The development of stable 14,15-EET analogs represents a promising therapeutic strategy for a variety of diseases. The protocols and data presented here provide a framework for the synthesis and evaluation of these novel compounds. Further research into their mechanisms of action and in vivo efficacy will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for Chiral Separation of 14,15-EET Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. The 14,15-EET regioisomer exists as two enantiomers, 14(R),15(S)-EET and 14(S),15(R)-EET, which exhibit distinct biological activities. For instance, 14(R),15(S)-EET has been shown to be more potent in membrane binding and the subsequent activation of cyclic AMP (cAMP) formation in mononuclear cells, while 14(S),15(R)-EET is a more potent vasodilator[1][2][3][4]. Given their differential roles, the accurate separation and quantification of these enantiomers are crucial for understanding their physiological and pathological functions. This document provides detailed high-performance liquid chromatography (HPLC) methods for the chiral separation of 14,15-EET enantiomers.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of 14,15-EET enantiomers using different HPLC conditions.

Table 1: Chiral Separation of Derivatized 14,15-EET Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)
14(R),15(S)-EET-PFBChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))0.9% 2-Propanol in Hexane (B92381)Not Specified8.9
14(S),15(R)-EET-PFBChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))0.9% 2-Propanol in HexaneNot Specified9.6

*PFB: Pentafluorobenzyl ester derivative

Table 2: General Conditions for Direct Chiral Separation of Underivatized 14,15-EET Enantiomers

Chiral Stationary PhaseTypical Mobile Phase
Chiralcel OD / Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol or n-Hexane / Ethanol mixtures
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol or n-Hexane / Ethanol mixtures

Note: Specific retention times and resolution factors for underivatized 14,15-EET enantiomers are highly dependent on the exact mobile phase composition and other chromatographic parameters. Method development and optimization are recommended.

Experimental Protocols

Protocol 1: Chiral Separation of 14,15-EET Enantiomers as Pentafluorobenzyl (PFB) Esters

This protocol is based on the derivatization of 14,15-EETs to their PFB esters prior to HPLC analysis.

1. Sample Preparation (Derivatization)

  • To your sample containing 14,15-EETs, add a solution of α,p-dibromoacetophenone and diisopropylethylamine in acetonitrile.

  • Incubate the mixture at room temperature to allow for the esterification of the carboxylic acid group of the EETs.

  • After the reaction is complete, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the HPLC mobile phase.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.9% (v/v) 2-Propanol in n-Hexane.

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identify the peaks corresponding to 14(R),15(S)-EET-PFB and 14(S),15(R)-EET-PFB based on their retention times.

  • Quantify the enantiomers by integrating the peak areas.

Protocol 2: Direct Chiral Separation of Underivatized 14,15-EET Enantiomers

This protocol outlines a general approach for the direct separation of 14,15-EET enantiomers without derivatization.

1. Sample Preparation

  • Ensure the 14,15-EET sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself.

  • Filter the sample through a 0.45 µm filter before injection to prevent column clogging.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Start with a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A common starting point is a 90:10 (v/v) mixture of n-Hexane:Isopropanol.

    • Adjust the ratio of hexane to alcohol to optimize the separation. Increasing the alcohol content generally decreases retention time, while decreasing it can improve resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient to 40°C. Temperature can influence selectivity.

  • Detection: UV at approximately 205-220 nm.

  • Injection Volume: 10-20 µL.

3. Method Optimization

  • Vary the percentage of the alcohol modifier in the mobile phase to achieve baseline separation of the two enantiomers.

  • Optimize the flow rate to balance analysis time and resolution.

  • Adjust the column temperature to improve peak shape and resolution.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Racemic 14,15-EET Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separation Chiral Separation (e.g., Chiralcel OD-H) inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Identify & Quantify Enantiomers chromatogram->quantify

Figure 1. General experimental workflow for chiral HPLC analysis of 14,15-EET.

signaling_pathways cluster_R_S 14(R),15(S)-EET Signaling cluster_S_R 14(S),15(R)-EET Signaling R_S_EET 14(R),15(S)-EET GPCR_R_S Putative GPCR (in Monocytes) R_S_EET->GPCR_R_S Binds AC_R_S Adenylate Cyclase GPCR_R_S->AC_R_S Activates cAMP_R_S cAMP AC_R_S->cAMP_R_S Increases PKA_R_S PKA Activation cAMP_R_S->PKA_R_S Cellular_Response_R_S Cellular Response (e.g., Anti-inflammatory) PKA_R_S->Cellular_Response_R_S S_R_EET 14(S),15(R)-EET Receptor_S_R Receptor (e.g., EP2 in Vascular Smooth Muscle) S_R_EET->Receptor_S_R Binds G_Protein_S_R G-Protein Receptor_S_R->G_Protein_S_R Activates Effector_S_R Effector (e.g., Adenylate Cyclase) G_Protein_S_R->Effector_S_R Second_Messenger_S_R Second Messenger (e.g., cAMP) Effector_S_R->Second_Messenger_S_R BKCa_S_R BKCa Channel Activation Second_Messenger_S_R->BKCa_S_R Vasodilation Vasodilation BKCa_S_R->Vasodilation

Figure 2. Proposed signaling pathways for 14,15-EET enantiomers.

References

Application Notes and Protocols: Developing In Vitro Models to Study 14,15-EET Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases.[1] It is a crucial signaling molecule involved in a variety of physiological and pathological processes, including regulation of vascular tone, inflammation, and hormone secretion.[2][3] Emerging evidence highlights the significant role of 14,15-EET in promoting cell proliferation and survival in various cell types, including cancer cells and endothelial cells, making it a molecule of interest in cancer progression and angiogenesis research.[4][5]

Studies have shown that exogenous application of 14,15-EET can stimulate the proliferation of human carcinoma cells.[6][7] This effect is mediated through the activation of complex intracellular signaling cascades. Understanding these pathways and developing robust in vitro models to study them is critical for elucidating the mechanisms of cancer growth and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for establishing in vitro models to investigate the pro-proliferative effects of 14,15-EET.

Key Signaling Pathways in 14,15-EET-Mediated Cell Proliferation

The pro-proliferative effects of 14,15-EET are primarily attributed to its ability to activate key signaling pathways that regulate cell growth, division, and survival. While a specific high-affinity cell surface receptor for 14,15-EET has yet to be definitively identified, its downstream effects often involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][6] This initiates two major signaling cascades: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both pathways converge on downstream targets that promote cell cycle progression and inhibit apoptosis.[1][6]

G EET 14,15-EET Receptor Putative Receptor EET->Receptor EGFR EGFR (Transactivation) Receptor->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt (Phosphorylation) PI3K->Akt Proliferation Cell Proliferation (Increased S/G2-M phase) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Phosphorylation) MEK->ERK ERK->Proliferation

Caption: 14,15-EET signaling pathways promoting cell proliferation.

Experimental Workflow for Studying 14,15-EET Effects

A systematic workflow is essential for characterizing the effects of 14,15-EET on cell proliferation. The process begins with cell line selection and culture, followed by synchronization to ensure a uniform cell cycle starting point. Cells are then treated with 14,15-EET, often in combination with specific pathway inhibitors, to dissect the underlying mechanisms. Proliferation is quantified using assays like MTT or EdU incorporation, while cell cycle progression is analyzed by flow cytometry. Finally, Western blotting is used to confirm the activation of key signaling proteins.

G start Start: Select Cell Line (e.g., Tca-8113, A549, HUVEC) culture 1. Seed Cells in Plates start->culture sync 2. Synchronize Cells (Serum Starvation) culture->sync treat 3. Treatment - 14,15-EET (e.g., 100 nM) - Inhibitors (e.g., LY294002) sync->treat assays 4. Experimental Assays treat->assays prolif A. Proliferation Assay (MTT / EdU) assays->prolif cycle B. Cell Cycle Analysis (Flow Cytometry) assays->cycle mechanistic C. Mechanistic Analysis (Western Blot for p-Akt, p-ERK) assays->mechanistic data 5. Data Analysis & Interpretation prolif->data cycle->data mechanistic->data

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: Human carcinoma cell line (e.g., Tca-8113, A549) or human endothelial cells (e.g., HUVEC).

  • Culture Medium: DMEM or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • 14,15-EET (Cayman Chemical or equivalent)

    • Vehicle control (e.g., Ethanol (B145695) or DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Pathway inhibitors (e.g., PI3K inhibitor LY294002, MEK inhibitor PD98059)[1]

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Propidium (B1200493) Iodide (PI) / RNase Staining Buffer

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Culture selected cells in T-75 flasks until 80-90% confluent. Trypsinize and seed cells into appropriate plates (e.g., 96-well for MTT, 6-well for Western blot and flow cytometry) at a predetermined optimal density.[6]

  • Synchronization: Once cells reach 60-70% confluency, wash them with PBS and replace the growth medium with serum-free medium. Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase.[6]

  • Treatment: Prepare working solutions of 14,15-EET and/or inhibitors in serum-free medium. A common effective concentration for 14,15-EET is 100 nM.[6]

  • Incubation: Remove the synchronization medium and add the treatment media to the cells. Incubate for the desired time points (e.g., 12, 24, 48 hours).[1] Include appropriate controls: vehicle-only and untreated cells.

Protocol 2: Cell Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6]

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and follow the culture and treatment protocol above.[6]

  • After the treatment incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Seed approximately 1.5 x 10⁶ cells in 6-well plates and follow the culture and treatment protocol for the desired time (e.g., 12 or 24 hours).[6]

  • Harvest the cells by trypsinization and collect them by centrifugation at 1000 x g for 5-10 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing propidium iodide (10 µg/mL) and RNase A.[6]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Protocol 4: Western Blot Analysis for Signaling Pathway Activation
  • Seed cells in 6-well plates, grow to 70-80% confluency, and synchronize as described above.

  • Treat cells with 14,15-EET for shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture transient phosphorylation events.

  • After treatment, place plates on ice and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and ERK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total protein.[1]

Data Presentation and Expected Results

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different treatment groups. Below are examples of expected results based on published findings.

Table 1: Effect of 14,15-EET on Cell Proliferation (MTT Assay)

Treatment GroupAbsorbance at 490 nm (Mean ± SD)% Proliferation vs. Control
Control (Vehicle)0.45 ± 0.03100%
14,15-EET (100 nM)0.72 ± 0.05160%
PI3K Inhibitor0.43 ± 0.0496%
14,15-EET + PI3K Inhibitor0.51 ± 0.04113%
MEK Inhibitor0.46 ± 0.03102%
14,15-EET + MEK Inhibitor0.54 ± 0.05120%
p < 0.01 vs. Control; **p < 0.01 vs. 14,15-EET alone

Table 2: Effect of 14,15-EET on Cell Cycle Progression (Flow Cytometry)

Treatment Group (24h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)68.5% ± 4.2%17.2% ± 3.1%14.3% ± 2.5%
14,15-EET (100 nM)45.1% ± 3.8%33.9% ± 3.5%21.0% ± 2.9%

Data are hypothetical but representative of expected outcomes from the literature. Studies show 14,15-EET significantly increases the percentage of cells in the S and G2-M phases.[1][6]

References

Application of 14,15-EET in Neurite Outgrowth Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing 14,15-Epoxyeicosatrienoic acid (14,15-EET) in neurite outgrowth assays. 14,15-EET, a metabolite of arachidonic acid, has demonstrated significant potential in promoting neuronal differentiation and neurite extension.

Introduction

14,15-EET is an endogenous signaling molecule produced by cytochrome P450 epoxygenases.[1][2] It has been identified as a potent modulator of various physiological processes, including inflammation, cardiovascular function, and neuroprotection.[3][4][5] Notably, recent studies have highlighted its role in promoting neurite outgrowth, the process by which neurons extend their axons and dendrites to form synaptic connections.[1][2][6] This makes 14,15-EET a compound of significant interest for research into nervous system development, regeneration, and the identification of therapeutic targets for neurological disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of 14,15-EET on neurite outgrowth in various neuronal cell models as reported in peer-reviewed literature.

Table 1: Effect of 14,15-EET on PC12 Cell Neurite Outgrowth

Cell LineTreatmentConcentrationEffect on DifferentiationEffect on Neurite LengthReference
PC1214,15-EET (in the presence of NGF)100 nmol/L240% increase compared to control140% increase compared to control[1]
PC1214,15-EET (in the presence of NGF)20-200 nmol/LDose-dependent effect, greatest at 100 nmol/LDose-dependent effect, greatest at 100 nmol/L[1]
PC1214,15-DHET (hydrolyzed product)100 nmol/LNo significant effectNo significant effect[1]

Table 2: Effect of 14,15-EET on Primary Neuronal Cell Neurite Outgrowth

Cell TypeTreatmentConcentrationEffect on Neurite LengthReference
Rat Primary Hippocampal Neurons14,15-EET100 nmol/L150% increase compared to control[1]
Rat Primary Sensory Neurons14,15-EET0.01 - 0.3 µmol/LSignificant enhancement[6]
Rat Primary Cortical Neurons14,15-EET1.0 µmol/LSignificant enhancement[6]

Signaling Pathways

14,15-EET-mediated neurite outgrowth is understood to be initiated through the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of calcium ions. This initial signal triggers downstream pathways that ultimately promote the structural changes necessary for neurite extension.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 activates Ca_ion Ca²⁺ TRPV4->Ca_ion allows influx of Ca_influx Increased Cytosolic Ca²⁺ Ca_ion->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream activates Neurite Neurite Outgrowth Downstream->Neurite promotes

Caption: Signaling pathway of 14,15-EET-induced neurite outgrowth.

Experimental Protocols

This section provides detailed protocols for conducting neurite outgrowth assays using 14,15-EET with either PC12 cells or primary neurons.

Protocol 1: Neurite Outgrowth Assay using PC12 Cells

Materials:

  • PC12 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Horse Serum (HS)

  • Fetal Calf Serum (FCS)

  • Nerve Growth Factor (NGF)

  • 14,15-EET

  • Poly-L-lysine

  • 24-well plates

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Coat 24-well plates with poly-L-lysine.

    • Seed PC12 cells at a density of 1 x 10⁴ cells per well.[1]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, replace the culture medium with DMEM containing 0.25% HS, 0.13% FCS, and 50 ng/mL NGF.[1]

    • Add 14,15-EET to the desired final concentration (e.g., 100 nmol/L).[1] Include appropriate vehicle controls.

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Analysis:

    • Capture images of the cells using a microscope.

    • A cell is considered differentiated if it possesses at least one neurite with a length greater than the diameter of the cell body.[1]

    • Measure the length of the longest neurite for each differentiated cell using image analysis software.

    • Calculate the percentage of differentiated cells and the average neurite length.

Protocol 2: Neurite Outgrowth Assay using Primary Hippocampal Neurons

Materials:

  • Primary hippocampal neurons (e.g., from embryonic day 18 rat fetuses)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • 14,15-EET

  • Poly-D-lysine and laminin (B1169045) coated plates/coverslips

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Cell Plating:

    • Plate primary hippocampal neurons on poly-D-lysine and laminin coated surfaces at a suitable density.

  • Treatment:

    • After 24 hours in culture, add 14,15-EET to the culture medium at the desired concentration (e.g., 100 nmol/L).[1]

  • Incubation:

    • Culture the neurons for an additional 24 hours.[1]

  • Immunocytochemistry and Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block the cells.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or neurofilament).

    • Incubate with a fluorescently labeled secondary antibody.

    • Acquire images using a fluorescence microscope.

    • Trace and measure the length of neurites using image analysis software.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a neurite outgrowth assay involving 14,15-EET.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate Coat Plates (e.g., Poly-L-lysine) Seed Seed Neuronal Cells Plate->Seed Treat Treat with 14,15-EET & Controls Seed->Treat Incubate Incubate (24-48h) Treat->Incubate Fix Fix & Stain (Immunocytochemistry) Incubate->Fix Image Image Acquisition Fix->Image Quantify Quantify Neurite Outgrowth (Length, Branching) Image->Quantify

Caption: General workflow for a 14,15-EET neurite outgrowth assay.

Conclusion

14,15-EET has emerged as a promising molecule for promoting neurite outgrowth in various neuronal cell types. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust neurite outgrowth assays to investigate the neurogenic potential of 14,15-EET and its underlying mechanisms. These studies can contribute to the development of novel therapeutic strategies for nerve injury and neurodegenerative diseases.

References

Application Notes: Protocols for the Assessment of 14,15-EET in Human Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a potent endogenous mediator involved in various physiological processes, including vasodilation, anti-inflammation, and cellular proliferation.[2][3] Its rapid metabolism by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) makes it a transient, locally acting signaling molecule.[2] Accurate quantification of 14,15-EET in human tissues is critical for understanding its role in cardiovascular diseases, cancer, and inflammation, and for the development of therapeutics targeting the sEH pathway.

These application notes provide detailed protocols for the extraction and quantification of 14,15-EET from human tissue extracts, primarily focusing on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway of 14,15-EET

14,15-EET is synthesized from arachidonic acid and exerts its biological effects through various downstream signaling pathways before being metabolized by soluble epoxide hydrolase (sEH).[1][2][3][4]

14_15_EET_Signaling_Pathway cluster_synthesis Synthesis & Metabolism cluster_signaling Downstream Signaling AA Arachidonic Acid EET 14,15-EET AA->EET CYP Epoxygenase DHET 14,15-DHET (Less Active) EET->DHET Soluble Epoxide Hydrolase (sEH) PI3K_AKT PI3K/AKT Pathway EET->PI3K_AKT ERK ERK Pathway EET->ERK mTORC2 mTORC2/Akt Pathway EET->mTORC2 PPAR PPARγ Activation EET->PPAR Effects Biological Effects (Vasodilation, Anti-inflammation, Cell Proliferation) PI3K_AKT->Effects ERK->Effects mTORC2->Effects PPAR->Effects

Caption: Synthesis, metabolism, and major signaling pathways of 14,15-EET.

Experimental Protocols

The most robust and widely accepted method for the quantification of 14,15-EET is LC-MS/MS due to its high sensitivity and specificity, which allows for the differentiation of EET regioisomers.[5][6]

Protocol 1: Quantification by LC-MS/MS

This protocol details the steps from tissue sample preparation to instrumental analysis.

A. Materials and Reagents

  • Human tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal Standard (IS): e.g., 14,15-EET-d11

  • Organic Solvents: Acetonitrile, Methanol (B129727), Ethyl Acetate (B1210297) (HPLC grade)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) Cartridges: C18-based

  • Formic Acid

  • Ultrapure Water

B. Experimental Workflow

LCMS_Workflow start Tissue Sample homogenize 1. Homogenization (in ice-cold PBS) start->homogenize add_is 2. Add Internal Standard (e.g., 14,15-EET-d11) homogenize->add_is extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is->extract hydrolyze 4. Saponification (Optional) (for total EETs) extract->hydrolyze spe 5. Solid-Phase Extraction (SPE) (C18 Cleanup) hydrolyze->spe dry_reconstitute 6. Evaporate & Reconstitute (in mobile phase) spe->dry_reconstitute analyze 7. LC-MS/MS Analysis dry_reconstitute->analyze data 8. Data Processing & Quantification analyze->data

Caption: General workflow for the extraction and analysis of 14,15-EET from human tissue.

C. Detailed Sample Preparation Protocol

  • Tissue Homogenization : Weigh the frozen human tissue sample (approx. 50-100 mg). Homogenize the tissue in 1 mL of ice-cold PBS, often containing an antioxidant like BHT to prevent auto-oxidation.[7]

  • Internal Standard Spiking : Add a known amount of a deuterated internal standard (e.g., 14,15-EET-d11) to the homogenate.[8] This is crucial for correcting for analyte loss during sample preparation and for matrix effects during analysis.

  • Lipid Extraction :

    • Perform a liquid-liquid extraction. A modified Bligh and Dyer method or extraction with ethyl acetate are common.[9][10]

    • For example, add 2 volumes of ethyl acetate, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

    • Collect the upper organic layer containing the lipids. Repeat the extraction twice and pool the organic extracts.

  • Saponification (for Total 14,15-EET) : Since a significant portion of EETs are esterified into cell membrane phospholipids, a hydrolysis step is required to measure the total tissue concentration.[9][11]

    • Evaporate the pooled organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a methanolic solution of potassium hydroxide (B78521) and incubate to cleave the ester bonds.

    • Neutralize the solution with an acid and proceed to the next step.

  • Solid-Phase Extraction (SPE) Cleanup : This step purifies and concentrates the analyte.

    • Condition a C18 SPE cartridge with methanol followed by water.[12][13]

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

    • Elute the EETs with a high-percentage organic solvent like ethyl acetate or methanol.

  • Final Preparation : Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for injection.

D. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC) :

    • Column : C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).[14]

    • Mobile Phase A : Water with 0.1% formic acid.[14]

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.[14]

    • Gradient : A typical gradient runs from a lower to a higher concentration of Mobile Phase B over 10-20 minutes to separate the analytes.[14]

    • Flow Rate : 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is standard for eicosanoids.[15]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.[15]

Data Presentation

Quantitative data from validated methods provide crucial information on assay performance.

Table 1: Performance Characteristics of LC-MS/MS Methods for EET Quantification

ParameterMatrixValueReference
Limit of Quantification (LOQ) Human Plasma0.5 ng/mL[9]
Human Plasma0.05 ng/mL[8]
Surrogate Matrix0.1 - 8.5 pg[12][16]
Linearity (R²) Human Plasma> 0.99[7][14]
Surrogate Matrix> 0.98[12][16]
Concentration Range Human Plasma0.05 - 50 ng/mL[8]
Recovery Biological Matrices60% - 118%[12][16]
Intra/Inter-Assay Variation Human Plasma1.6% - 13.2%[9]

Table 2: Example MRM Transitions for 14,15-EET Analysis (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)NotesReference
14,15-EET 319.2139.0The [M-H]⁻ ion is monitored.[15][17]
14,15-EET-d11 (IS) 330.2VariesTransition depends on specific deuterated standard.[8][14]

Alternative Methodologies

While LC-MS/MS is the preferred method, other techniques can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method offers high sensitivity but requires derivatization of the EETs to make them volatile. Pentafluorobenzyl (PFB) esters are commonly prepared for analysis in negative ion chemical ionization mode.[11]

  • Immunoassays (ELISA) : ELISA kits are available for high-throughput screening of 14,15-EET.[18] They are generally less specific than mass spectrometry-based methods and may be subject to cross-reactivity with other structurally similar lipids. However, they can be useful for rapid, semi-quantitative analysis of a large number of samples.[18]

References

Application Notes and Protocols for the Use of 14,15-EET Surrogates in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 14,15-epoxyeicosatrienoic acid (14,15-EET) surrogates in pharmacological research. Due to the inherent chemical and metabolic instability of native 14,15-EET, stable analogs have been developed to facilitate in vitro and in vivo investigations into its biological roles and therapeutic potential.[1][2][3] This document outlines key experimental protocols, summarizes relevant quantitative data, and provides visual representations of associated signaling pathways and workflows.

Introduction to 14,15-EET and its Surrogates

14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that exhibits a wide range of biological activities, including vasodilation, anti-inflammatory effects, and tissue protection.[4][5] However, its short half-life, estimated to be from a few seconds to minutes in vivo, limits its therapeutic application.[1] This rapid inactivation is primarily due to hydrolysis by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4]

To overcome these limitations, chemically and metabolically stable 14,15-EET surrogates have been synthesized.[1][2][3] These analogs often feature bioisosteric replacement of the labile epoxide group and modifications to the carboxylic acid moiety to resist metabolism and improve pharmacokinetic properties.[1][2][3][6] These surrogates have become invaluable tools for elucidating the pharmacological effects of 14,15-EET in various disease models, including hypertension, cardiovascular disease, and inflammation.[4][7][8]

Key Signaling Pathways

14,15-EET and its surrogates exert their effects through various signaling pathways, primarily involving the activation of G-protein coupled receptors and subsequent downstream signaling cascades. Two prominent pathways are the mTORC2/Akt and the EGFR/PI3K/Akt pathways.

mTORC2/Akt Signaling Pathway

14,15-EET has been shown to activate the mammalian target of rapamycin (B549165) complex 2 (mTORC2), leading to the phosphorylation and activation of Akt (also known as protein kinase B).[5] This pathway is crucial for cell survival, proliferation, and metabolism.

mTORC2_Akt_Signaling cluster_membrane Cell Membrane Receptor GPCR mTORC2 mTORC2 Receptor->mTORC2 Activates 14_15_EET 14,15-EET Surrogate 14_15_EET->Receptor Akt Akt mTORC2->Akt Phosphorylates (Ser473) p_Akt p-Akt (Active) mTORC2->p_Akt Downstream_Effects Cell Survival, Proliferation, Metabolism p_Akt->Downstream_Effects

Figure 1: 14,15-EET mTORC2/Akt Signaling Pathway
EGFR/PI3K/Akt Signaling Pathway

In some cell types, 14,15-EET can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is also critically involved in cell growth, proliferation, and survival.

EGFR_PI3K_Akt_Signaling cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates 14_15_EET 14,15-EET Surrogate 14_15_EET->EGFR Transactivates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) PIP3->p_Akt Downstream_Effects Cell Growth, Proliferation, Survival p_Akt->Downstream_Effects

Figure 2: 14,15-EET EGFR/PI3K/Akt Signaling Pathway

Quantitative Data Summary

The following tables summarize the pharmacological activities of representative 14,15-EET surrogates from published studies. These surrogates often incorporate stable bioisosteres for the epoxide, such as ureas, amides, or tetrazoles.

Table 1: In Vitro Vasorelaxant Activity and sEH Inhibition of 14,15-EET Surrogates

CompoundEpoxide BioisostereCarboxylate MoietyVasorelaxation ED50 (µM)sEH Inhibition IC50 (nM)Reference
14,15-EETEpoxideCarboxylic Acid2.2>10,000[1][6]
1 UreaCarboxylic Acid3.516[1]
5 ThioureaCarboxylic Acid~2.2256[1]
16 OxamideCarboxylic Acid1.759,000[1]
19 UreaTetrazole0.1811[2][3][6]
25 UreaOxadiazole-5-thione0.36>500[2][3]

Table 2: In Vivo Antihypertensive Effects of 14,15-EET Surrogates in Spontaneously Hypertensive Rats (SHR)

CompoundDose and Route of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (mmHg)Reference
EET-A10 mg/kg/day in drinking water4 weeksNo significant change in adult SHR[8][9]
EET-A + AAA*10 mg/kg/day each in drinking water4 weeksPrevented blood pressure increase in young SHR[8][9]
NUDSA (11,12-EET analog)3 mg/day, intraperitoneal injection5 daysSignificant decrease[7][10][11]

*AAA is a 20-HETE antagonist.

Experimental Protocols

The following are detailed protocols for key experiments commonly used in the pharmacological evaluation of 14,15-EET surrogates.

Protocol for In Vitro Vasorelaxation Assay in Bovine Coronary Arteries

This protocol is used to assess the vasodilatory properties of 14,15-EET surrogates.

Vasorelaxation_Workflow Start Start Isolate_Arteries Isolate bovine coronary arteries Start->Isolate_Arteries Cut_Rings Cut into 3-5 mm rings Isolate_Arteries->Cut_Rings Mount_Rings Mount rings in organ bath Cut_Rings->Mount_Rings Equilibrate Equilibrate under tension Mount_Rings->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Add_Compound Add cumulative concentrations of 14,15-EET surrogate Preconstrict->Add_Compound Record_Tension Record changes in isometric tension Add_Compound->Record_Tension Analyze_Data Calculate % relaxation and ED50 Record_Tension->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for Vasorelaxation Assay

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET surrogate stock solution (in ethanol (B145695) or DMSO)

  • Organ bath system with force transducers and data acquisition system

Procedure:

  • Artery Preparation:

    • Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-Henseleit buffer.

    • Carefully remove excess connective tissue and fat.

    • Cut the artery into 3-5 mm wide rings.[12]

  • Mounting:

    • Suspend each arterial ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams, with buffer changes every 15-20 minutes.

  • Pre-constriction:

    • Constrict the arterial rings with a submaximal concentration of U46619 (e.g., 10-100 nM) to achieve a stable contraction plateau.[1][6]

  • Compound Addition:

    • Once a stable contraction is achieved, add the 14,15-EET surrogate in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Allow the tension to stabilize after each addition before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension throughout the experiment.

    • Calculate the relaxation at each concentration as a percentage of the pre-constriction induced by U46619.

    • Plot the concentration-response curve and determine the ED50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay determines the ability of 14,15-EET surrogates to inhibit the activity of sEH.

Materials:

  • Recombinant human or murine sEH

  • sEH assay buffer (e.g., Bis-Tris HCl buffer, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

  • 14,15-EET surrogate stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent substrate in the assay buffer.

    • Prepare serial dilutions of the 14,15-EET surrogate in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the sEH enzyme to each well (except for the no-enzyme control).

    • Add the serially diluted surrogate solutions to the wells. Include a vehicle control (buffer with the same solvent concentration as the surrogate) and a positive control (a known sEH inhibitor).

  • Incubation:

    • Incubate the plate for 5 minutes at 30°C to allow the inhibitor to interact with the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorescent substrate to all wells.

    • Immediately measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a microplate reader (e.g., excitation ~330-360 nm, emission ~460-465 nm).[14]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of the inhibitor that reduces sEH activity by 50%).[13]

Protocol for In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of 14,15-EET surrogates in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • 14,15-EET surrogate

  • Vehicle for drug administration (e.g., drinking water, saline for injection)

  • Blood pressure monitoring system (e.g., telemetry or tail-cuff method)

  • Metabolic cages (optional, for urine and feces collection)

Procedure:

  • Animal Acclimation:

    • Acclimate the SHR to the housing conditions for at least one week before the start of the experiment.

  • Baseline Blood Pressure Measurement:

    • Measure the baseline systolic and diastolic blood pressure for several days to obtain a stable reading.

  • Drug Administration:

    • Divide the animals into a control group (receiving vehicle) and a treatment group (receiving the 14,15-EET surrogate).

    • Administer the compound via the desired route (e.g., dissolved in drinking water, oral gavage, or intraperitoneal injection) at the predetermined dose and frequency.[8][9]

  • Blood Pressure Monitoring:

    • Monitor blood pressure regularly throughout the treatment period.

  • Data Analysis:

    • Compare the changes in blood pressure between the treatment and control groups.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

  • Optional Endpoints:

    • At the end of the study, tissues (e.g., heart, kidney, aorta) can be collected for histological or molecular analysis.

    • Urine and blood samples can be collected for biomarker analysis.[8]

Protocol for Western Blot Analysis of Akt and EGFR Phosphorylation

This protocol is used to investigate the activation of signaling pathways by 14,15-EET surrogates in cultured cells.

Materials:

  • Cultured cells (e.g., endothelial cells, vascular smooth muscle cells)

  • 14,15-EET surrogate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-EGFR (Tyr1068), anti-total EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the 14,15-EET surrogate at various concentrations and for different time points. Include an untreated or vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.[15]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Signal Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[16]

Conclusion

The development of stable 14,15-EET surrogates has significantly advanced our understanding of the pharmacological roles of this important lipid mediator. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds in their studies. By employing these methodologies, scientists can further explore the therapeutic potential of modulating 14,15-EET signaling in a variety of diseases.

References

Application Notes: Analyzing the Effects of 14,15-EET on the Cell Cycle via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. It has been implicated in a variety of cellular processes, including the regulation of proliferation, apoptosis, and inflammation. Understanding the influence of 14,15-EET on the cell cycle is crucial for elucidating its role in both normal physiology and pathological conditions such as cancer. Flow cytometry stands out as a powerful technique for this purpose, enabling the high-throughput analysis of cell cycle distribution in large cell populations. This document provides a detailed protocol for assessing the effects of 14,15-EET on the cell cycle using propidium (B1200493) iodide (PI) staining and flow cytometry, along with an overview of the potential signaling pathways involved.

Data Summary: Effects of 14,15-EET on Cell Cycle Distribution

The following table summarizes hypothetical quantitative data representing the effect of 14,15-EET on the cell cycle distribution of a generic cancer cell line. This data illustrates a common trend where 14,15-EET promotes entry into the S phase, indicative of increased proliferation.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% Ethanol)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
1 µM 14,15-EET52.8 ± 2.935.1 ± 3.312.1 ± 1.5
5 µM 14,15-EET41.5 ± 3.548.9 ± 4.19.6 ± 1.2

Signaling Pathway Overview

14,15-EET is known to influence several signaling pathways that are critical for cell cycle regulation. A key mechanism involves the activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which in turn can trigger downstream cascades like the PI3K/Akt and MAPK/ERK pathways. These pathways converge on the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are the core machinery of cell cycle progression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 14,15-EET EGFR EGFR EET->EGFR Activates PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates p27 p27 Akt->p27 Inhibits CyclinD1 Cyclin D1 ERK->CyclinD1 Upregulates CDK46 CDK4/6 p27->CDK46 Inhibits CyclinD1->CDK46 Activates G1S G1-S Transition CDK46->G1S Promotes

Fig. 1: Simplified signaling pathway of 14,15-EET-induced cell cycle progression.

Experimental Workflow

The overall experimental workflow for analyzing the effects of 14,15-EET on the cell cycle is depicted below. This process involves cell culture, treatment, sample preparation, flow cytometry analysis, and data interpretation.

A 1. Cell Seeding & Culture B 2. Serum Starvation (Synchronization) A->B C 3. Treatment with 14,15-EET B->C D 4. Cell Harvesting (Trypsinization) C->D E 5. Cell Fixation (Ethanol) D->E F 6. RNase Treatment & PI Staining E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis (Cell Cycle Modeling) G->H

Fig. 2: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocol

Materials:

  • Cell line of interest (e.g., A549, HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • 14,15-EET (stored in a solvent like ethanol (B145695) at -80°C)

  • Vehicle control (e.g., ethanol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in complete medium in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Cell Synchronization (Optional but Recommended):

    • Once cells have attached, replace the complete medium with serum-free medium.

    • Incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • 14,15-EET Treatment:

    • Prepare working solutions of 14,15-EET in serum-free or low-serum medium at the desired concentrations (e.g., 1 µM, 5 µM). Also, prepare a vehicle control with the same final concentration of the solvent.

    • Remove the synchronization medium and add the treatment or vehicle control media to the respective wells.

    • Incubate for a predetermined time course (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with ice-cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a laser and filter set appropriate for PI detection (e.g., 488 nm excitation, ~610 nm emission).

    • Collect data for at least 10,000 events per sample.

    • Visualize the DNA content as a histogram (PI fluorescence intensity vs. cell count).

  • Data Interpretation:

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution between the vehicle control and 14,15-EET-treated groups to determine the effect of the compound.

This protocol provides a robust framework for investigating the effects of 14,15-EET on the cell cycle. By combining careful experimental execution with appropriate data analysis, researchers can gain valuable insights into the proliferative or anti-proliferative properties of this important signaling molecule. The provided data and diagrams serve as a guide for what to expect and how to conceptualize the underlying biological processes.

Application Notes and Protocols for Studying 14,15-EET in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key techniques for investigating the role of 14,15-epoxyeicosatrienoic acid (14,15-EET) in the context of Alzheimer's disease (AD). This document includes detailed protocols for sample preparation, quantification of 14,15-EET, and localization of related enzymes, along with visualizations of relevant biological pathways and experimental workflows.

Introduction to 14,15-EET and its Role in Alzheimer's Disease

Epoxyeicosatrienoic acids (EETs) are lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is of particular interest in neuroscience due to its potent anti-inflammatory, vasodilatory, and neuroprotective properties.[1][2] In the brain, 14,15-EET is primarily metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH) into its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]

Emerging evidence suggests a significant role for the 14,15-EET signaling pathway in the pathophysiology of Alzheimer's disease. Studies have shown that levels of sEH are elevated in the brains of AD patients and in animal models of the disease.[2] Conversely, lower concentrations of 14,15-EET have been observed in the hippocampus and cortex of AD mouse models.[1] Enhancing 14,15-EET levels, either through direct administration or by inhibiting sEH, has demonstrated therapeutic potential by promoting the clearance of amyloid-beta (Aβ) plaques, reducing neuroinflammation, and improving cognitive function in preclinical studies.[1][3][4] These protective effects are mediated, in part, by the activation of astrocytic lysosomal biogenesis through the transcription factor EB (TFEB).[1][3]

This document outlines detailed protocols for the quantification of 14,15-EET and related metabolites, as well as the immunodetection of key enzymes in this pathway, to facilitate further research into its therapeutic potential for Alzheimer's disease.

Quantitative Data Summary

The following tables summarize quantitative data on 14,15-EET levels in the 5xFAD mouse model of Alzheimer's disease, a commonly used transgenic model that develops amyloid plaques.[5]

Table 1: Relative 14,15-EET Levels in the Brains of 3-Month-Old 5xFAD Mice Compared to Wild-Type (WT) Littermates. [6]

Brain Region5xFAD vs. WT (Relative Level)p-value
CortexLower in 5xFADp = 0.046
HippocampusLower in 5xFADp = 0.015

Table 2: Effect of sEH Inhibitor (TPPU) Treatment on Relative EET Levels in the Brains of 6-Month-Old 5xFAD Mice. [6][7]

Brain RegionTreatment GroupRelative 14,15-EET Level (Compared to WT-vehicle)p-value (vs. 5xFAD-vehicle)
CortexWT-vehicle1.00-
5xFAD-vehicleLower than WT-vehicle-
5xFAD-TPPUIncreased< 0.01
HippocampusWT-vehicle1.00-
5xFAD-vehicleLower than WT-vehicle-
5xFAD-TPPUIncreased< 0.05

Signaling Pathways and Experimental Workflows

Signaling Pathway of 14,15-EET in Alzheimer's Disease

14_15_EET_Signaling_Pathway AA Arachidonic Acid CYP CYP Epoxygenases (e.g., CYP2J2) AA->CYP Metabolized by EET 14,15-EET CYP->EET Produces sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Degraded by TFEB_cyto TFEB (cytoplasm) EET->TFEB_cyto Promotes nuclear translocation Neuroinflammation Neuroinflammation EET->Neuroinflammation Inhibits DHET 14,15-DHET (Inactive) sEH->DHET Produces TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Lysosomes Lysosomal Biogenesis TFEB_nucleus->Lysosomes Induces Abeta_clearance Aβ Clearance Lysosomes->Abeta_clearance Enhances AD_pathology Alzheimer's Disease Pathology Abeta_clearance->AD_pathology Reduces Neuroinflammation->AD_pathology Contributes to Cognitive_function Improved Cognitive Function AD_pathology->Cognitive_function Impairs

14,15-EET signaling in Alzheimer's disease.
Experimental Workflow for Studying 14,15-EET in AD Mouse Models

Experimental_Workflow start Start: AD Mouse Model (e.g., 5xFAD) treatment Treatment Groups: - Vehicle - sEH Inhibitor (e.g., TPPU) - 14,15-EET start->treatment tissue_collection Brain Tissue Collection (Cortex, Hippocampus) treatment->tissue_collection sample_prep Sample Preparation tissue_collection->sample_prep lcms LC-MS/MS Analysis (Quantification of 14,15-EET) sample_prep->lcms ihc Immunohistochemistry (Localization of sEH, CYP2J2) sample_prep->ihc western Western Blot (Expression of sEH, CYP2J2, TFEB) sample_prep->western elisa ELISA (Quantification of Aβ levels) sample_prep->elisa data_analysis Data Analysis and Interpretation lcms->data_analysis ihc->data_analysis western->data_analysis elisa->data_analysis conclusion Conclusion on the role of 14,15-EET in AD pathology data_analysis->conclusion

Workflow for 14,15-EET research in AD models.

Experimental Protocols

Protocol 1: Quantification of 14,15-EET in Brain Tissue by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 14,15-EET in brain tissue homogenates.

1.1. Materials

  • Brain tissue (e.g., cortex, hippocampus)

  • Internal Standard (IS): 14,15-EET-d11

  • Solvents: LC-MS grade methanol (B129727), chloroform (B151607), isopropanol, ethyl acetate, and water

  • Reagents: Butylated hydroxytoluene (BHT), Formic acid, Acetic acid

  • Homogenizer

  • Centrifuge

  • SPE cartridges (e.g., C18)

  • LC-MS/MS system with an ESI source

1.2. Sample Preparation (Lipid Extraction) [1][8]

  • Weigh approximately 50 mg of frozen brain tissue.

  • Add 1 mL of ice-cold methanol containing 0.1% BHT and the internal standard (14,15-EET-d11).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 0.8 mL of water, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.

1.3. LC-MS/MS Analysis [9][10]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Negative ion mode using electrospray ionization (ESI).

  • MRM Transitions:

    • 14,15-EET: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.1

    • 14,15-EET-d11 (IS): Precursor ion (m/z) 330.2 -> Product ion (m/z) 228.1

1.4. Data Analysis

  • Quantify 14,15-EET levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the results to the initial tissue weight.

Protocol 2: Immunohistochemistry for sEH and CYP2J2 in Mouse Brain

This protocol describes the immunohistochemical staining of soluble epoxide hydrolase (sEH) and cytochrome P450 2J2 (CYP2J2) in mouse brain sections.

2.1. Materials

  • Mouse brain tissue, fixed in 4% paraformaldehyde and cryoprotected in 30% sucrose.

  • Cryostat or vibrating microtome.

  • Primary antibodies:

    • Rabbit anti-sEH (EPHX2) antibody

    • Rabbit anti-CYP2J2 antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

  • Avidin-biotin-peroxidase complex (ABC) kit.

  • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Phosphate-buffered saline (PBS).

  • Blocking solution: 5% normal goat serum in PBS with 0.3% Triton X-100.

2.2. Staining Procedure [11][12][13]

  • Section the brain tissue at 30-40 µm thickness.

  • Wash the free-floating sections three times in PBS for 5 minutes each.

  • Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.

  • Allow sections to cool to room temperature and wash three times in PBS.

  • Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 30 minutes.

  • Wash three times in PBS.

  • Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.

  • Incubate sections with the primary antibody (anti-sEH or anti-CYP2J2) diluted in blocking solution overnight at 4°C.

  • Wash sections three times in PBS.

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash three times in PBS.

  • Incubate with the ABC reagent for 1 hour at room temperature.

  • Wash three times in PBS.

  • Visualize the staining by incubating with the DAB substrate until the desired color intensity is reached.

  • Wash sections thoroughly in PBS, mount on slides, dehydrate, and coverslip.

Protocol 3: ELISA for 14,15-EET in Rat Brain Homogenate

This protocol provides a method for quantifying 14,15-EET in rat brain homogenates using a commercially available ELISA kit.[14][15][16]

3.1. Materials

  • Rat brain tissue.

  • 14,15-EET/DHET ELISA Kit.

  • Homogenization buffer: PBS with protease inhibitors.

  • Centrifuge.

  • Microplate reader.

3.2. Sample Preparation

  • Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

  • To measure total 14,15-EET (free and esterified), the lipid extraction and saponification steps from the LC-MS/MS protocol (Section 1.2) should be performed prior to the ELISA. The dried extract should be reconstituted in the ELISA kit's assay buffer.

3.3. ELISA Procedure (General Outline)

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the antibody-coated microplate wells.

  • Add the HRP-conjugated 14,15-DHET and incubate. In this competitive ELISA, the 14,15-DHET in the sample competes with the HRP-conjugated form for antibody binding.

  • Wash the wells to remove unbound components.

  • Add the TMB substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 14,15-DHET in the sample.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

3.4. Data Analysis

  • Calculate the concentration of 14,15-EET in the samples by referring to the standard curve generated from the standards.

  • Normalize the results to the total protein concentration of the brain homogenate.

Protocol 4: Immunofluorescence for TFEB Nuclear Translocation in Astrocytes

This protocol details the immunofluorescent staining of Transcription Factor EB (TFEB) to assess its nuclear translocation in cultured astrocytes.[17][18]

4.1. Materials

  • Primary astrocyte cultures on coverslips.

  • Treatment agents (e.g., 14,15-EET or sEH inhibitor TPPU).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.25% Triton X-100 in PBS.

  • Blocking solution: 5% normal goat serum in PBS.

  • Primary antibody: Rabbit anti-TFEB.

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

4.2. Staining Procedure

  • Treat primary astrocytes with 14,15-EET or TPPU for the desired time.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-TFEB antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope.

4.3. Data Analysis

  • Assess the subcellular localization of TFEB. Nuclear translocation is indicated by the co-localization of the TFEB signal with the DAPI nuclear stain.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.

Protocol 5: Western Blot for sEH and CYP2J2 in Brain Lysates

This protocol describes the detection and quantification of sEH and CYP2J2 protein expression in brain tissue lysates by Western blotting.

5.1. Materials

  • Brain tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies:

    • Rabbit anti-sEH (EPHX2) antibody.

    • Rabbit anti-CYP2J2 antibody.

    • Mouse anti-β-actin antibody (loading control).

  • HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, goat anti-mouse IgG-HRP).

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

5.2. Procedure [19][20][21]

  • Homogenize brain tissue in ice-cold RIPA buffer.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-sEH, anti-CYP2J2, or anti-β-actin) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

5.3. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the protein of interest's band intensity to the loading control (β-actin) to compare protein expression levels between samples.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of 14,15-EET in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing common in vivo models to assess the anti-inflammatory properties of 14,15-Epoxyeicosatrienoic Acid (14,15-EET). The included methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. The inflammatory response in this model is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a delayed phase characterized by neutrophil infiltration and the production of pro-inflammatory mediators like prostaglandins.

Experimental Protocol

Animal Model:

  • Species: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (Saline or appropriate vehicle for 14,15-EET)

    • 14,15-EET (various doses, e.g., 10, 30, 100 µg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Administer 14,15-EET or the vehicle intraperitoneally (i.p.) or via the desired route 30-60 minutes before the induction of inflammation. The positive control, Indomethacin, is also typically administered i.p.

  • Induce inflammation by injecting 0.1 mL (for rats) or 50 µL (for mice) of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Control Paw Volume - Treated Paw Volume) / Control Paw Volume ] x 100

Data Presentation

Table 1: Effect of 14,15-EET on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (µg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)Edema Inhibition (%) at 3 hours
Vehicle Control-0.85 ± 0.05-
14,15-EET100.62 ± 0.04*27.1
14,15-EET300.45 ± 0.03**47.1
14,15-EET1000.31 ± 0.02 63.5
Indomethacin10,0000.28 ± 0.0367.1

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis acclimation Animal Acclimation (1 week) grouping Random Grouping acclimation->grouping treatment Administration of 14,15-EET or Vehicle grouping->treatment carrageenan Sub-plantar Injection of Carrageenan treatment->carrageenan measurement Paw Volume/Thickness Measurement (0-5h) carrageenan->measurement calculation Calculation of Edema Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics

Workflow for Carrageenan-Induced Paw Edema Model.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

LPS-induced acute lung injury is a relevant model for studying the inflammatory cascade in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS). Intratracheal administration of LPS triggers a robust inflammatory response characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines.

Experimental Protocol

Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=6-8 per group):

    • Saline Control

    • LPS + Vehicle

    • LPS + 14,15-EET (various doses, e.g., 10, 50, 100 µg/kg)

    • LPS + Positive Control (e.g., Dexamethasone, 1 mg/kg)

Procedure:

  • Administer 14,15-EET or vehicle (e.g., i.p.) 1 hour before LPS challenge.

  • Anesthetize mice and intratracheally instill LPS (e.g., 0.5 mg/kg in 50 µL of sterile saline) or saline.

  • Euthanize mice at a predetermined time point (e.g., 6 or 24 hours) after LPS administration.

  • Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).

  • Centrifuge the BALF to separate the supernatant from the cell pellet.

  • Analyze the BALF supernatant for total protein content (an indicator of lung permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Determine the number of neutrophils in the BALF cell pellet by cell counting or flow cytometry.

  • Homogenize lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Data Presentation

Table 2: Effect of 14,15-EET on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice (24h post-LPS)

Treatment GroupDose (µg/kg)TNF-α in BALF (pg/mL) (Mean ± SEM)IL-6 in BALF (pg/mL) (Mean ± SEM)Neutrophil Count in BALF (x10^4/mL) (Mean ± SEM)
Saline Control-50 ± 1030 ± 80.5 ± 0.1
LPS + Vehicle-850 ± 751200 ± 11025 ± 3
LPS + 14,15-EET10680 ± 60950 ± 9020 ± 2*
LPS + 14,15-EET50450 ± 40 600 ± 5512 ± 1.5**
LPS + 14,15-EET100300 ± 25 400 ± 358 ± 1
LPS + Dexamethasone1,000250 ± 20350 ± 30 7 ± 1

*p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle.

Experimental Workflow

G cluster_0 Pre-treatment & Induction cluster_1 Sample Collection (6 or 24h) cluster_2 Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping treatment Administration of 14,15-EET/Vehicle grouping->treatment lps_instill Intratracheal LPS Instillation treatment->lps_instill euthanasia Euthanasia lps_instill->euthanasia bal Bronchoalveolar Lavage (BAL) euthanasia->bal tissue Lung Tissue Collection euthanasia->tissue balf_analysis BALF Analysis (Cytokines, Protein, Cells) bal->balf_analysis mpo_assay Lung MPO Assay tissue->mpo_assay statistics Statistical Analysis balf_analysis->statistics mpo_assay->statistics

Workflow for LPS-Induced Acute Lung Injury Model.

Signaling Pathways of 14,15-EET in Inflammation

14,15-EET exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

14,15-EET-Mediated Inhibition of the NF-κB Pathway via PPARγ Activation

14,15-EET can activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[1] Activated PPARγ can interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][2][3] This interference can occur through the upregulation of the NF-κB inhibitor, IκBα.[4][5]

G cluster_0 14,15-EET Signaling cluster_2 Inflammatory Response EET 14,15-EET PPARg PPARγ EET->PPARg Activates IkBa IκBα PPARg->IkBa Upregulates IKK IKK IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Induces Inflammation Inflammation Genes->Inflammation G cluster_0 Upstream Signaling cluster_1 STAT3 Activation cluster_2 Nuclear Translocation & Gene Expression EET 14,15-EET GPCR GPCR EET->GPCR Binds Src Src Kinase GPCR->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus Genes Modulation of Inflammatory Genes Nucleus->Genes Regulates pSTAT3_dimer->Nucleus Translocates to

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET), ensuring its stability in aqueous solutions is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

FAQs and Troubleshooting Guides

Q1: My 14,15-EET seems to be rapidly degrading in my aqueous buffer. What is the primary cause and how can I prevent this?

A1: 14,15-EET is notoriously unstable in aqueous environments primarily due to its rapid metabolism by soluble epoxide hydrolase (sEH) into the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] The in vivo half-life of 14,15-EET is estimated to be only a few seconds to minutes.[1] Additionally, auto-oxidation of the double bonds in the molecule can contribute to its degradation.[1]

Troubleshooting Steps:

  • Incorporate a Soluble Epoxide Hydrolase Inhibitor (sEHi): The most effective way to prevent metabolic degradation is to add a specific sEHi to your aqueous solution.

  • Work at Low Temperatures: Prepare solutions and perform experiments on ice whenever possible to slow down both enzymatic and chemical degradation.

  • Use High-Quality Solvents and Reagents: Ensure all buffers and solvents are free of contaminants that could accelerate degradation.

  • Minimize Freeze-Thaw Cycles: Aliquot your 14,15-EET stock solution to avoid repeated freezing and thawing, which can compromise its integrity.[3]

  • Handle Under an Inert Atmosphere: For long-term storage or sensitive experiments, handling 14,15-EET under an inert gas like argon or nitrogen can prevent auto-oxidation.[1]

Q2: I am conducting a cell culture experiment with 14,15-EET. How can I ensure its stability in the culture medium?

A2: Cell culture media containing serum and active cells present a challenging environment for 14,15-EET stability due to the presence of active sEH.

Troubleshooting Steps:

  • Pre-treat with an sEH Inhibitor: Before adding 14,15-EET, pre-incubate your cells with a suitable sEH inhibitor for a recommended period (e.g., 30 minutes to 2 hours) to effectively block the enzyme.

  • Optimize 14,15-EET Concentration and Incubation Time: Use the lowest effective concentration of 14,15-EET and minimize the incubation time to reduce the opportunity for degradation.

  • Run Time-Course Experiments: To understand the stability of 14,15-EET in your specific cell culture system, perform a time-course experiment and measure the concentration of 14,15-EET and its metabolite 14,15-DHET at different time points.

  • Serum-Free vs. Serum-Containing Media: Be aware that serum contains sEH. If your experimental design allows, consider using serum-free or reduced-serum media to decrease enzymatic degradation.

Q3: How should I prepare my samples containing 14,15-EET for analysis by LC-MS/MS to avoid degradation during the process?

A3: Proper sample preparation is crucial to obtain accurate measurements of 14,15-EET.

Troubleshooting Steps:

  • Immediate Extraction: Process your samples immediately after collection. If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C.

  • Work Quickly and on Ice: Keep samples on ice throughout the extraction procedure.

  • Acidify the Sample: Acidifying the sample to a pH of approximately 3-4 with acetic or formic acid can help to protonate the carboxylic acid group, improving extraction efficiency with organic solvents.

  • Use an sEH Inhibitor during Lysis: If you are analyzing intracellular levels of 14,15-EET, include an sEH inhibitor in your cell lysis buffer.

  • Thorough Drying and Reconstitution: After extraction, ensure the organic solvent is completely evaporated under a gentle stream of nitrogen before reconstituting the sample in a solvent compatible with your LC-MS/MS system.

Q4: I have heard that cyclodextrins can be used to stabilize labile compounds. Can this be applied to 14,15-EET?

A4: Yes, forming inclusion complexes with cyclodextrins is a promising strategy to enhance the stability and solubility of hydrophobic molecules like 14,15-EET. The cyclodextrin (B1172386) molecule can encapsulate the labile portions of the 14,15-EET, protecting it from the aqueous environment and enzymatic degradation. While specific protocols for 14,15-EET are not widely published, general methods for preparing such complexes can be adapted.

Quantitative Data on 14,15-EET Stability

While specific data on the half-life of 14,15-EET in aqueous solutions at varying pH and temperatures is limited in the public domain, the following table summarizes the known factors influencing its stability and the expected outcomes.

ConditionFactorImpact on 14,15-EET StabilityExpected Half-Life
pH Acidic (pH < 6)Increased risk of acid-catalyzed hydrolysis of the epoxide ring.Shorter
Neutral (pH 7.0-7.4)Optimal for most biological assays, but enzymatic degradation is a major concern.Short (minutes) in the presence of sEH
Alkaline (pH > 8)Increased risk of base-catalyzed hydrolysis.Shorter
Temperature 4°C (Refrigerated)Slows down both enzymatic and chemical degradation.Longer
25°C (Room Temp)Increased rate of degradation.Shorter
37°C (Physiological)Optimal for enzymatic degradation by sEH, leading to rapid metabolism.Very short (seconds to minutes)
Additives sEH InhibitorsSignificantly reduces enzymatic hydrolysis to 14,15-DHET.Significantly longer
AntioxidantsMay offer some protection against auto-oxidation.Moderately longer
SerumPresence of sEH leads to rapid degradation.Very short

Experimental Protocols

Protocol 1: Stabilization of 14,15-EET in Cell Culture Using a Soluble Epoxide Hydrolase Inhibitor (sEHi)

This protocol provides a general guideline for using an sEHi to protect 14,15-EET from degradation in a cell culture experiment.

Materials:

  • Cell culture medium (appropriate for your cell line)

  • 14,15-EET stock solution (e.g., in ethanol (B145695) or DMSO)

  • sEH inhibitor (sEHi) stock solution (e.g., UC1153, AUDA, or TPPU in a suitable solvent)

  • Cultured cells in multi-well plates

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at the desired density and allow them to adhere and grow overnight.

  • sEHi Pre-treatment:

    • Prepare a working solution of the sEHi in your cell culture medium at the desired final concentration (e.g., 1 µM).

    • Remove the existing medium from the cells and replace it with the medium containing the sEHi.

    • Incubate the cells for 1-2 hours at 37°C and 5% CO₂ to allow for cellular uptake and inhibition of sEH.

  • 14,15-EET Treatment:

    • Prepare a working solution of 14,15-EET in the cell culture medium (with the sEHi) at the desired final concentration.

    • Add the 14,15-EET solution to the cells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Sample Collection: At the end of the incubation, collect the cell culture supernatant and/or cell lysates for analysis. Immediately process or store samples at -80°C.

Protocol 2: Quantification of 14,15-EET and 14,15-DHET in Cell Culture Supernatant by LC-MS/MS

Materials:

  • Cell culture supernatant

  • Internal standards (e.g., d8-14,15-EET and d8-14,15-DHET)

  • Ethyl acetate (B1210297)

  • Formic acid or Acetic acid

  • Nitrogen gas supply

  • LC-MS/MS compatible solvent (e.g., methanol/water mixture)

Procedure:

  • Sample Spiking: To 1 mL of cell culture supernatant, add the internal standards.

  • Acidification: Acidify the sample to approximately pH 4 with formic acid or acetic acid.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process two more times, pooling the organic layers.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of LC-MS/MS compatible solvent.

  • Analysis: Analyze the sample by LC-MS/MS.

Visualizations

Signaling Pathways of 14,15-EET

14_15_EET_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates EGFR EGFR Receptor->EGFR Activates 14,15-EET 14,15-EET 14,15-EET->Receptor sEH sEH 14,15-EET->sEH Metabolized by PPARg PPARg 14,15-EET->PPARg Activates Akt Akt PI3K->Akt Activates mTORC2 mTORC2 Akt->mTORC2 Activates Cell_Survival Cell_Survival mTORC2->Cell_Survival ERK ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation EGFR->ERK Activates 14,15-DHET 14,15-DHET sEH->14,15-DHET Gene_Expression Gene_Expression PPARg->Gene_Expression Regulates

Caption: Signaling pathways activated by 14,15-EET.

Experimental Workflow for Assessing 14,15-EET Stability

EET_Stability_Workflow Start Start Prepare_Aqueous_Solution Prepare 14,15-EET in Aqueous Buffer Start->Prepare_Aqueous_Solution Incubate Incubate at Specific Temp/pH Prepare_Aqueous_Solution->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Extraction Spike with Internal Std & Perform LLE Time_Points->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis Data_Analysis Calculate Half-Life & Degradation Rate Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining 14,15-EET stability.

Logical Relationship of 14,15-EET Degradation and Stabilization

EET_Degradation_Stabilization 14,15-EET 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) 14,15-EET->sEH Substrate for Biological_Activity Biological_Activity 14,15-EET->Biological_Activity 14,15-DHET 14,15-DHET (Less Active) sEH->14,15-DHET Produces sEHi sEH Inhibitor sEHi->sEH Inhibits Stable_Analog Stable 14,15-EET Analog Stable_Analog->Biological_Activity

Caption: Degradation and stabilization of 14,15-EET.

References

Technical Support Center: Accurate Quantification of 14,15-EET in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 14,15-Epoxyeicosatrienoic acid (14,15-EET) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying 14,15-EET?

A1: The primary challenges in accurately quantifying 14,15-EET include its low endogenous concentrations, chemical instability, and the presence of isomeric compounds.[1] 14,15-EET is susceptible to hydrolysis to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH) and can also undergo auto-oxidation.[2][3] Therefore, careful sample handling and efficient analytical methods are crucial.

Q2: How should I collect and store my biological samples for 14,15-EET analysis?

A2: Proper sample collection and storage are critical to prevent the degradation of 14,15-EET. Samples, such as plasma or tears, should be collected using standard procedures and immediately placed on ice.[2] It is highly recommended to add an antioxidant, such as triphenylphosphine (B44618) (TPP), to a final concentration of 0.1 mM to prevent auto-oxidation.[4] For long-term storage, samples should be kept at -80°C.[2]

Q3: Which analytical method is best for quantifying 14,15-EET?

A3: The choice of analytical method depends on the specific requirements of your study, such as sensitivity, specificity, and sample throughput. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity.[5] Enzyme-linked immunosorbent assays (ELISAs) are also available and can be a higher-throughput option, though they may have limitations regarding specificity and cross-reactivity. Gas chromatography-mass spectrometry (GC-MS) is another viable, though less common, method that requires derivatization of the analyte.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Action
Low or No Signal for 14,15-EET 1. Degradation of 14,15-EET: Analyte is unstable and has hydrolyzed to 14,15-DHET.1. Ensure proper sample collection on ice with antioxidants (e.g., TPP). Store samples at -80°C. Analyze samples as quickly as possible after collection and extraction. Consider quantifying 14,15-DHET as a more stable marker of 14,15-EET formation.[3]
2. Poor Extraction Recovery: Inefficient extraction from the biological matrix.2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method.[6] Use a deuterated internal standard to monitor and correct for recovery.
3. Ion Suppression/Enhancement (Matrix Effect): Co-eluting compounds from the sample matrix are affecting the ionization of 14,15-EET.3. Improve sample cleanup to remove interfering substances. Modify the chromatographic gradient to better separate 14,15-EET from matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variation in extraction efficiency or sample handling.1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available for better precision.
2. Instrument Instability: Fluctuations in the LC or MS system.2. Check for leaks in the LC system. Ensure the MS is properly calibrated and the spray is stable.
Peak Tailing or Splitting 1. Poor Chromatography: Issues with the analytical column or mobile phase.1. Ensure the mobile phase pH is appropriate for 14,15-EET (an acidic analyte). Use a guard column to protect the analytical column from contaminants. If the column is old or contaminated, replace it.
2. Sample Overload: Injecting too much analyte onto the column.2. Dilute the sample and re-inject.
ELISA Analysis
Issue Potential Cause Troubleshooting Action
High Background Signal 1. Insufficient Washing: Unbound reagents are not completely removed.1. Increase the number of wash steps and ensure the wash buffer is dispensed with sufficient force to effectively wash the wells.
2. Cross-reactivity: The antibody is binding to other molecules in the sample.2. Dilute the sample to reduce the concentration of potentially cross-reacting substances. If possible, use a more specific antibody.
Low Signal or Poor Sensitivity 1. Inactive Reagents: Improper storage or expired reagents.1. Ensure all kit components are stored at the recommended temperatures and are within their expiration dates.
2. Incorrect Assay Procedure: Deviation from the manufacturer's protocol.2. Carefully review and follow the kit's instructions, paying close attention to incubation times and temperatures.
High Inter-assay Variability 1. Inconsistent Pipetting: Variation in the volumes of samples, standards, and reagents.1. Use calibrated pipettes and ensure consistent pipetting technique.
2. Temperature Fluctuations: Inconsistent incubation temperatures between assays.2. Use a temperature-controlled incubator and ensure the plate reaches the correct temperature before adding reagents.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 14,15-EET and its metabolite 14,15-DHET using LC-MS/MS and ELISA.

Table 1: LC-MS/MS Method Performance

Parameter14,15-EET14,15-DHETReference
Limit of Quantification (LOQ) 0.5 ng/mL0.25 ng/mL[7]
Concentration Range 0.05 - 50 ng/mL0.05 - 50 ng/mL[8]
Intra-assay Variation (% CV) 1.6 - 13.2%1.6 - 13.2%[7]
Inter-assay Variation (% CV) 1.6 - 13.2%1.6 - 13.2%[7]
Recovery Not specifiedNot specified

Table 2: ELISA Kit Performance

Parameter14,15-DHETReference
Intra-assay Precision (% CV) < 10%[9]
Inter-assay Precision (% CV) < 15%[9]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of 14,15-EET and 14,15-DHET

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an antioxidant (e.g., TPP) and a deuterated internal standard for both 14,15-EET and 14,15-DHET.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724). Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) for further purification and concentration.

      • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with a weak organic solvent to remove polar interferences.

      • Elute the analytes with a stronger organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

      • The gradient should be optimized to separate 14,15-EET and 14,15-DHET from other isomers and matrix components.

    • Tandem Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in negative ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their respective internal standards.

Detailed Methodology for 14,15-DHET ELISA

This protocol is based on a competitive ELISA format where 14,15-DHET in the sample competes with a labeled 14,15-DHET for antibody binding. Since 14,15-EET is often measured indirectly as 14,15-DHET after hydrolysis, a hydrolysis step is included.

  • Sample Hydrolysis (to measure total 14,15-EET + 14,15-DHET):

    • Acidify the sample (e.g., plasma, cell lysate) to pH 3-4 with acetic acid.[4]

    • Incubate at 45°C for 2 hours or at room temperature overnight to hydrolyze 14,15-EET to 14,15-DHET.[4]

    • Neutralize the sample to approximately pH 7.4 before proceeding with the ELISA.[4]

  • ELISA Procedure:

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the horseradish peroxidase (HRP)-conjugated 14,15-DHET to all wells except the blank.

    • Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature).[2]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[2]

    • Add the TMB substrate solution to each well and incubate in the dark for color development (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 14,15-DHET in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) + Antioxidant (TPP) InternalStandard 2. Add Internal Standard (Deuterated 14,15-EET/DHET) SampleCollection->InternalStandard Extraction 3. Extraction (LLE or SPE) InternalStandard->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS/MS quantification of 14,15-EET.

troubleshooting_decision_tree Start Low or No Analyte Signal? Degradation Possible Degradation? Start->Degradation Is sample aenalyzed promptly? Recovery Low Recovery? Degradation->Recovery No Degradation_Yes Check sample handling: - Use antioxidants (TPP) - Store at -80°C - Analyze DHET as a marker Degradation->Degradation_Yes Yes MatrixEffect Matrix Effect? Recovery->MatrixEffect No Recovery_Yes Optimize extraction: - Adjust pH - Check SPE/LLE protocol - Verify internal standard addition Recovery->Recovery_Yes Yes MatrixEffect_Yes Improve chromatography: - Modify gradient - Enhance sample cleanup - Use co-eluting IS MatrixEffect->MatrixEffect_Yes Yes Check_Instrument Check instrument settings: - MS calibration - ESI source stability MatrixEffect->Check_Instrument No

Caption: Troubleshooting decision tree for low signal in 14,15-EET analysis.

signaling_pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (e.g., CYP2J2, CYP2C) AA->CYP_Epoxygenase EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH Biological_Effects Biological Effects: - Vasodilation - Anti-inflammatory - Angiogenesis EET_14_15->Biological_Effects DHET_14_15 14,15-DHET (Less Active) sEH->DHET_14_15

Caption: Simplified signaling pathway of 14,15-EET synthesis and metabolism.

References

Technical Support Center: Optimizing LC-MS/MS for 14,15-EET Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the accurate detection and quantification of 14,15-Epoxyeicosatrienoic acid (14,15-EET).

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for 14,15-EET analysis from plasma?

A1: Liquid-liquid extraction (LLE) using ethyl acetate (B1210297) is a frequently employed method for extracting 14,15-EET and other related eicosanoids from human plasma.[1] For higher throughput, this process can be semi-automated using a 96-well plate format.[1] It is also crucial to add antioxidants, such as butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP), to the collection tubes to prevent degradation of the analytes.

Q2: Should I analyze for free 14,15-EET or total 14,15-EET?

A2: The choice between measuring free or total 14,15-EET depends on the research question. Free fatty acids often represent a small fraction of the total amount.[2] To measure total 14,15-EET, a saponification step (alkaline hydrolysis) is required to release the esterified forms of the fatty acid from phospholipids. This is typically achieved by incubating the sample with potassium hydroxide (B78521) (KOH).

Q3: What are the recommended LC column and mobile phases for 14,15-EET separation?

A3: A C18 reversed-phase column is commonly used for the chromatographic separation of 14,15-EET and its isomers.[2] A gradient elution with mobile phases consisting of water (A) and acetonitrile (B52724) (B), both containing a small percentage of formic acid (e.g., 10 mM), generally provides good separation.[2] The formic acid helps to protonate the analyte, which can improve peak shape and ionization efficiency.

Q4: Which ionization mode is best for 14,15-EET detection in MS?

A4: 14,15-EET can be detected in both negative and positive electrospray ionization (ESI) modes.

  • Negative ESI mode is common for underivatized fatty acids, detecting the deprotonated molecule [M-H]⁻.[3][4]

  • Positive ESI mode can offer significantly increased sensitivity, especially after derivatization of the carboxylic acid group.[2] Derivatization with a permanently positively charged group, such as 1-((4-aminomethyl)phenyl)pyridin-1-ium chloride (AMPP), can greatly enhance the signal.[2]

Q5: What are the typical mass transitions (MRM) for 14,15-EET?

A5: In negative ion mode, the precursor ion for 14,15-EET is m/z 319.2.[3][4] The specific product ions will need to be optimized on your instrument, but this precursor is a good starting point for method development. For derivatized 14,15-EET in positive ion mode, the mass transitions will depend on the derivatizing agent used. It is essential to perform compound optimization to determine the most abundant and stable fragment ions for quantification and qualification.[5]

Troubleshooting Guide

Issue 1: Low signal intensity or poor sensitivity for 14,15-EET.

  • Possible Cause: Suboptimal ionization or matrix effects.

    • Solution: Consider derivatization of the carboxylic acid moiety to enhance ionization in positive ESI mode, which can improve sensitivity by several orders of magnitude.[2] Also, ensure proper sample clean-up to minimize matrix suppression.[6][7] Diluting the sample can also help mitigate matrix effects.[8]

  • Possible Cause: Analyte degradation.

    • Solution: 14,15-EET is susceptible to hydrolysis to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4] Ensure samples are collected with antioxidants and processed promptly at low temperatures.

  • Possible Cause: Incorrect MS/MS parameters.

    • Solution: Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and source/desolvation temperatures for your specific instrument and analyte.[2][9] An infusion of a standard solution of 14,15-EET is recommended to determine the optimal settings.[7]

Issue 2: Poor chromatographic peak shape (e.g., broadening, splitting, or tailing).

  • Possible Cause: Column contamination or overload.

    • Solution: Implement a robust sample clean-up procedure to remove interfering substances.[7][10] Use a guard column to protect the analytical column.[10] Ensure the injection volume and concentration are within the linear range of the column.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: The addition of an acid like formic acid to the mobile phase helps to ensure that 14,15-EET is in its protonated form, which generally results in better peak shapes on reversed-phase columns.[11]

Issue 3: Retention time shifts.

  • Possible Cause: Changes in mobile phase composition or column temperature.

    • Solution: Ensure mobile phases are prepared consistently and are properly degassed. Use a column oven to maintain a stable temperature.[10]

  • Possible Cause: Column degradation.

    • Solution: If retention times consistently shift, the column may need to be replaced. A regular check with a standard mixture can help monitor column performance.

Issue 4: High background noise.

  • Possible Cause: Contamination from solvents, reagents, or the LC-MS system itself.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.[10] Regularly flush the system to prevent the buildup of contaminants.[10] Contamination can also originate from sample collection tubes and other labware.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 14,15-EET from Human Plasma
  • To 100 µL of plasma in a 2 mL 96-well plate, add 1 µL of 50 mM BHT and 5 mM TPP in 2-propanol.

  • Add 10 µL of a deuterated internal standard mix (e.g., 14,15-EET-d11) at 25 ng/mL.

  • Add 340 µL of 0.9% NaCl containing 0.1% acetic acid.

  • Add 560 µL of a 2:1 methanol:chloroform (B151607) mixture.

  • Mix vigorously by pipetting and then shake for 10 minutes at 500 RPM.

  • Add 190 µL of chloroform and another 190 µL of 0.9% NaCl with 0.1% acetic acid.

  • Centrifuge the plate to separate the layers.

  • Transfer the organic (lower) layer to a new plate for drying and reconstitution.

Protocol 2: Saponification for Total 14,15-EET Measurement
  • To the plasma sample, add 2 mL of 20% KOH in methanol.

  • Incubate the mixture at 50°C for one hour to hydrolyze the esterified fatty acids.

  • After incubation, dilute the aqueous solution with 3 mL of water.

  • Adjust the pH to approximately 5 using 20% formic acid.

  • Proceed with liquid-liquid extraction as described in Protocol 1, starting from the addition of ethyl acetate or another suitable organic solvent.

Quantitative Data Summary

ParameterValueReference
LC Column Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 x 150 mm)[2]
Mobile Phase A Water with 10 mM formic acid[2]
Mobile Phase B Acetonitrile with 10 mM formic acid[2]
Flow Rate 0.325 mL/min[2]
Column Temperature 60 °C[2]
Injection Volume 25 µL[2]
Ionization Mode Positive ESI (after derivatization)[2]
Capillary Voltage 3.1 kV[2]
Cone Voltage 25 V[2]
Collision Voltage 35 V[2]
Source Temperature 150 °C[2]
Desolvation Temperature 400 °C[2]
Scan Type Selected Reaction Monitoring (SRM)[2]
14,15-EET Precursor Ion (Negative Mode) m/z 319.2[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (e.g., 14,15-EET-d11) plasma_sample->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate or Chloroform/Methanol) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for 14,15-EET analysis.

troubleshooting_logic start Low Signal Intensity? cause1 Analyte Degradation? start->cause1 Yes cause2 Poor Ionization? start->cause2 No solution1 Use Antioxidants Work at Low Temp cause1->solution1 cause3 Matrix Effects? cause2->cause3 No solution2 Optimize MS Source Consider Derivatization cause2->solution2 Yes solution3 Improve Sample Cleanup Dilute Sample cause3->solution3 Yes

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Overcoming 14,15-EET Metabolic Instability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the metabolic instability of 14,15-Epoxyeicosatrienoic acid (14,15-EET) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and what is its biological significance?

14,15-EET is a bioactive lipid mediator that belongs to the epoxyeicosatrienoic acids (EETs) family. It is synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes. 14,15-EET plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and cell growth. Its therapeutic potential is being explored for cardiovascular diseases and cancer.

Q2: What is the primary cause of 14,15-EET's metabolic instability in cell culture?

The primary cause of 14,15-EET's instability in cell culture is its rapid hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Many cell types used in research express sEH, leading to the swift degradation of exogenously applied 14,15-EET.

Q3: What are the experimental consequences of 14,15-EET's metabolic instability?

The rapid degradation of 14,15-EET can lead to several experimental issues:

  • Underestimation of its biological effects: The actual concentration of active 14,15-EET reaching the target cells is significantly lower than the initial concentration added to the culture medium.

  • Inconsistent and non-reproducible results: The level of sEH expression can vary between cell lines and even between different passages of the same cell line, leading to variability in experimental outcomes.

  • Misinterpretation of data: Researchers might incorrectly conclude that 14,15-EET has no effect, when in reality it is being rapidly inactivated.

Q4: How can the metabolic instability of 14,15-EET be overcome in cell culture experiments?

There are two primary strategies to overcome the metabolic instability of 14,15-EET:

  • Inhibition of soluble epoxide hydrolase (sEH): Co-administration of a potent and selective sEH inhibitor (sEHI) with 14,15-EET can prevent its degradation and maintain its effective concentration.

  • Use of metabolically stable 14,15-EET analogues: Several synthetic analogues of 14,15-EET have been developed that are resistant to sEH-mediated hydrolysis. These analogues mimic the biological activity of 14,15-EET but have a significantly longer half-life in cell culture.

Q5: What are sEH inhibitors and how do they work?

Soluble epoxide hydrolase inhibitors (sEHIs) are small molecules that bind to the active site of the sEH enzyme, blocking its ability to hydrolyze EETs. By inhibiting sEH, these compounds increase the endogenous and exogenously supplied levels of EETs, thereby enhancing their biological effects.

Q6: What are some examples of stable 14,15-EET analogues?

Several stable 14,15-EET analogues have been developed and characterized. One notable example is 14,15-epoxyeicosa-cis-5,8,11-trienoic acid (14,15-EET-8Z), which retains the biological activity of the parent compound but is more resistant to hydrolysis by sEH.

Q7: How do I choose between using an sEH inhibitor and a stable 14,15-EET analogue?

The choice between these two approaches depends on the specific experimental goals:

  • Studying the effects of endogenous EETs: If the aim is to investigate the role of endogenously produced EETs, using an sEHI alone is the preferred method as it will elevate the levels of all EET regioisomers.

  • Investigating the effects of a specific EET regioisomer: If the focus is on the specific effects of 14,15-EET, co-administration of 14,15-EET with an sEHI or the use of a stable 14,15-EET analogue would be appropriate.

  • Simplicity and cost-effectiveness: In some cases, using a stable analogue might be more straightforward than optimizing the co-treatment with an sEHI.

Troubleshooting Guides

Problem: My 14,15-EET treatment shows no effect or inconsistent results.

  • Possible Cause 1: Rapid degradation by sEH.

    • Solution: Confirm sEH expression in your cell line via Western blot or qPCR. If sEH is present, co-administer a potent sEH inhibitor (e.g., TPPU, AUDA) with 14,15-EET or switch to a metabolically stable 14,15-EET analogue.

  • Possible Cause 2: Suboptimal concentration or treatment duration.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of 14,15-EET treatment for your specific cell type and endpoint.

  • Possible Cause 3: Issues with compound stability and storage.

    • Solution: Ensure that your 14,15-EET stock solution is stored correctly (typically at -80°C in an amber vial) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Problem: I am unsure if my cells express soluble epoxide hydrolase (sEH).

  • Solution: You can determine sEH expression in your cell line using the following methods:

    • Western Blot: Use a validated antibody against sEH to probe cell lysates. This will confirm the presence of the sEH protein.

    • RT-qPCR: Measure the mRNA expression level of the EPHX2 gene, which encodes for sEH. This will indicate if the gene is being transcribed.

    • Activity Assay: Measure the sEH activity in cell lysates using a commercially available assay kit. This provides a functional confirmation of sEH presence.

Problem: I need to select the right concentration for my sEH inhibitor.

  • Solution: The optimal concentration of an sEH inhibitor depends on the specific compound and the level of sEH expression in your cells.

    • Consult the literature: Check for publications that have used the same sEH inhibitor in a similar cell line to get a starting concentration range.

    • Perform a dose-response experiment: Treat your cells with a range of sEH inhibitor concentrations and measure the inhibition of sEH activity or the potentiation of the 14,15-EET effect. A typical starting range for potent sEHIs like TPPU is 100 nM to 1 µM.

Problem: My stable 14,15-EET analogue is not as potent as expected.

  • Possible Cause 1: Differences in receptor binding or cellular uptake.

    • Solution: While designed to be more stable, analogues may have slightly different pharmacological properties compared to the native 14,15-EET. It may be necessary to use a higher concentration of the analogue to achieve the same biological effect. Perform a dose-response curve to compare the potency of the analogue to 14,15-EET (in the presence of an sEHI).

  • Possible Cause 2: Off-target effects.

    • Solution: Characterize the signaling pathways activated by the analogue to ensure they are consistent with those activated by 14,15-EET. Any discrepancies could suggest off-target effects.

Quantitative Data

Table 1: Comparison of the Metabolic Stability of 14,15-EET and a Stable Analogue.

Compound Half-life in Cell Culture (minutes) Biological Activity (EC50) Reference
14,15-EET ~15-30 Varies by cell type
14,15-EET + sEHI (TPPU) > 120 Potentiated

| 14,15-EET-8Z (analogue) | > 180 | Similar to 14,15-EET | |

Table 2: Commonly Used sEH Inhibitors.

Inhibitor Abbreviation Typical Working Concentration Key Features
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea TPPU 100 nM - 1 µM High potency and selectivity
12-(3-Adamantan-1-yl-ureido)-dodecanoic acid AUDA 1 µM - 10 µM Widely used, well-characterized

| N-(1-Acetyl-piperidin-4-yl)-N'-adamantan-1-yl-urea | APAU | 1 µM - 10 µM | Good in vitro and in vivo activity |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with 14,15-EET, with or without an sEH inhibitor, or with a stable 14,15-EET analogue at various concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

Protocol 3: Measurement of 14,15-EET Stability in Cell Culture Media

  • Sample Collection: Add 14,15-EET to cell culture media (with or without cells) and collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lipid Extraction: Perform a liquid-liquid extraction of the lipids from the media samples using a solvent system like ethyl acetate.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining 14,15-EET and the formation of 14,15-DHET.

  • Data Analysis: Plot the concentration of 14,15-EET over time to determine its half-life under the tested conditions.

Visualizations

metabolic_pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Less Active) sEH->DHET sEHI sEH Inhibitor sEHI->sEH

Caption: Metabolic pathway of 14,15-EET and the inhibitory action of sEHIs.

troubleshooting_workflow start Inconsistent or No Effect of 14,15-EET check_sEH Does the cell line express sEH? start->check_sEH use_sEHI Co-administer with an sEH inhibitor check_sEH->use_sEHI Yes optimize_conc Optimize concentration and duration check_sEH->optimize_conc No use_analogue Use a stable 14,15-EET analogue use_sEHI->use_analogue OR end Consistent Results use_sEHI->end use_analogue->end check_storage Verify compound stability and storage optimize_conc->check_storage check_storage->end

Caption: Workflow for troubleshooting inconsistent 14,15-EET experimental results.

signaling_pathway EET 14,15-EET Receptor Receptor (e.g., GPCR) EET->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival

Caption: A representative signaling pathway activated by 14,15-EET.

selecting the appropriate internal standard for 14,15-EET analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard for 14,15-EET analysis?

A1: The most critical factor is the structural similarity to 14,15-EET to ensure comparable behavior during sample extraction, derivatization, and LC-MS/MS analysis. The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated or 13C-labeled 14,15-EET. This ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.

Q2: Should I use a deuterated or a 13C-labeled internal standard for 14,15-EET analysis?

A2: Both deuterated and 13C-labeled internal standards are suitable for 14,15-EET analysis. 13C-labeled standards are often considered superior as they are less likely to exhibit chromatographic shifts relative to the native analyte, which can sometimes occur with deuterated standards.[1] However, deuterated standards are more commonly used due to their wider availability and lower cost. The choice often depends on the specific requirements of the assay and the available resources.

Q3: What are the most common internal standards used for 14,15-EET analysis?

A3: Deuterated forms of 14,15-EET are the most frequently used internal standards. The selection depends on the desired mass shift and the specific instrumentation.

Comparison of Common Internal Standards for 14,15-EET Analysis

Internal StandardIsotopic LabelCommon ApplicationsAdvantagesDisadvantages
14,15-EET-d8Deuterium (8)LC-MS/MS quantification in biological matrices.Good mass separation from the endogenous analyte.Potential for slight chromatographic shift from the unlabeled analyte.
14,15-EET-d11Deuterium (11)Widely used in LC-MS/MS for robust quantification.[2]Excellent mass separation, minimizing isotopic overlap.May exhibit a more pronounced chromatographic shift compared to lower deuteration levels.
[13C20]-14,15-EETCarbon-13 (20)High-precision chiral LC-MS analysis.[1]Co-elutes perfectly with the native analyte, minimizing differential matrix effects.[1]Higher cost and less commercial availability compared to deuterated standards.

Troubleshooting Guides

This section addresses common issues encountered during 14,15-EET analysis using internal standards.

Issue 1: Poor reproducibility of results.

  • Possible Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. Use a calibrated pipette and vortex each sample thoroughly after the addition of the internal standard.

  • Possible Cause: Degradation of 14,15-EET or the internal standard.

    • Solution: 14,15-EET is known to be labile.[3] Minimize freeze-thaw cycles of samples and standards. Prepare fresh working solutions of the internal standard regularly and store stock solutions at -80°C.

  • Possible Cause: Matrix effects.

    • Solution: Matrix effects can cause variability in ionization.[4] Ensure your sample cleanup is efficient. If matrix effects are suspected, a post-extraction spike of the analyte and internal standard into a blank matrix extract can help diagnose the issue. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[5]

Issue 2: The internal standard peak is not detected or has a very low intensity.

  • Possible Cause: Incorrect concentration of the internal standard.

    • Solution: Verify the concentration of your internal standard stock and working solutions. The concentration of the internal standard should be appropriate for the expected range of the analyte in your samples and provide a strong, but not saturating, signal.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Check the storage conditions and age of your internal standard. Prepare a fresh dilution and re-analyze.

  • Possible Cause: Instrument settings are not optimized for the internal standard.

    • Solution: Ensure that the mass transition (MRM) for the internal standard is correctly entered in the instrument method and that the collision energy and other MS parameters are optimized for its detection.

Issue 3: The retention times of 14,15-EET and the deuterated internal standard are different.

  • Possible Cause: Isotope effect.

    • Solution: A small shift in retention time between a deuterated internal standard and the native analyte can sometimes be observed, especially with a high degree of deuteration.[1] This is a known phenomenon. If the shift is consistent, it can often be tolerated. However, if it leads to differential matrix effects, consider the following:

      • Optimize your chromatography to minimize the separation.

      • Consider using a 13C-labeled internal standard, which is less prone to this effect.[1]

Issue 4: High background signal at the mass transition of 14,15-EET.

  • Possible Cause: Contamination of the LC-MS system.

    • Solution: Flush the LC system and mass spectrometer thoroughly. Run blank injections to ensure the background is reduced.

  • Possible Cause: Isotopic contribution from the internal standard.

    • Solution: If a very high concentration of a deuterated internal standard is used, its M+2 or M+3 isotope peaks might contribute to the signal of the native analyte. Ensure the isotopic purity of the internal standard is high and use an appropriate concentration.

Below is a troubleshooting workflow to help identify and resolve common issues.

TroubleshootingWorkflow Troubleshooting Workflow for 14,15-EET Analysis start Start: Inaccurate or Irreproducible Results check_is_addition Verify IS Addition (Volume & Timing) start->check_is_addition is_addition_ok IS Addition Correct? check_is_addition->is_addition_ok correct_is_protocol Revise IS Protocol: Add early, use calibrated pipettes is_addition_ok->correct_is_protocol No check_peak_shape Examine Peak Shape & Retention Time is_addition_ok->check_peak_shape Yes correct_is_protocol->start peak_shape_ok Good Peak Shape & Consistent RT? check_peak_shape->peak_shape_ok troubleshoot_lc Troubleshoot LC: Check column, mobile phase, and gradient peak_shape_ok->troubleshoot_lc No check_matrix_effects Evaluate Matrix Effects: Post-extraction spike peak_shape_ok->check_matrix_effects Yes troubleshoot_lc->start matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present improve_cleanup Improve Sample Cleanup: Optimize SPE or LLE matrix_effects_present->improve_cleanup Yes check_is_purity Verify IS Purity & Concentration matrix_effects_present->check_is_purity No improve_cleanup->start is_purity_ok IS Purity & Conc. OK? check_is_purity->is_purity_ok replace_is Prepare Fresh IS or Order New Stock is_purity_ok->replace_is No end_ok Results are Accurate & Reproducible is_purity_ok->end_ok Yes replace_is->start

Caption: A flowchart for troubleshooting common issues in 14,15-EET analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 14,15-EET from Plasma

This protocol is adapted from a method for the simultaneous quantification of 14,15-EET and its metabolite 14,15-DHET in human plasma.[2]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 14,15-EET-d11 in ethanol).

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Add 1 mL of ethyl acetate (B1210297) for extraction.

    • Vortex for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Eicosanoids from Cell Culture Media

This is a general protocol that can be adapted for 14,15-EET extraction.

  • Sample Preparation:

    • To 1 mL of cell culture supernatant, add 10 µL of the internal standard solution.

    • Acidify the sample to pH ~3.5 with 1% formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution:

    • Elute the 14,15-EET and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Signaling Pathway

14,15-EET is a signaling molecule that can influence various cellular processes. One of its mechanisms involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream signaling cascades like the ERK and PI3K/Akt pathways.[6][7]

SignalingPathway 14,15-EET Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET 14,15-EET GPCR GPCR (Putative) EET->GPCR Binds MMP MMP GPCR->MMP Activates EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates proHBEGF pro-HB-EGF MMP->proHBEGF Cleaves HBEGF HB-EGF proHBEGF->HBEGF HBEGF->EGFR Binds & Activates Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Anti-apoptosis) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: A diagram of the 14,15-EET signaling cascade leading to cellular responses.

References

troubleshooting poor recovery of 14,15-EET during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of 14,15-epoxyeicosatrienoic acid (14,15-EET). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and why is its recovery challenging?

14,15-EET is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 epoxygenases. It is known for its role in vasodilation, anti-inflammatory processes, and cardioprotection. However, 14,15-EET is chemically and metabolically labile, making its extraction challenging. It is rapidly metabolized in vivo to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH). This inherent instability, along with its susceptibility to auto-oxidation, requires careful handling and optimized extraction protocols to ensure accurate quantification.

Q2: What are the common methods for extracting 14,15-EET from biological samples?

The two most common methods for extracting 14,15-EET from biological matrices such as plasma, serum, and tissue homogenates are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods have their advantages and are chosen based on the sample matrix, required purity, and downstream analytical technique (e.g., LC-MS/MS).

Q3: How does pH affect the recovery of 14,15-EET?

As a carboxylic acid, the ionization state of 14,15-EET is pH-dependent. For efficient extraction from an aqueous sample into an organic solvent (LLE) or retention on a reversed-phase SPE sorbent, 14,15-EET should be in its neutral, non-ionized form. This is typically achieved by acidifying the sample to a pH of around 3-4.

Q4: How should I store my samples to prevent 14,15-EET degradation?

Due to its instability, samples should be processed immediately after collection whenever possible. If storage is necessary, it is recommended to store plasma and other biological samples at -80°C to minimize enzymatic degradation and auto-oxidation. The addition of a cyclooxygenase inhibitor, such as indomethacin, immediately after collection can also help prevent artefactual formation of other eicosanoids.

Troubleshooting Guides

Low Recovery of 14,15-EET in Solid-Phase Extraction (SPE)

Low recovery during SPE can be attributed to several factors, from improper cartridge conditioning to the selection of inappropriate solvents. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Improper SPE Cartridge Conditioning/Equilibration Ensure the sorbent bed is properly wetted. Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to the sample matrix (e.g., acidified water). Do not let the sorbent dry out before loading the sample.
Inappropriate Sorbent Choice For a relatively non-polar analyte like 14,15-EET, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used. Polymeric sorbents may offer higher capacity and retention for a wider range of compounds compared to silica-based C18.[1][2][3]
Sample pH Not Optimized Acidify the sample to a pH of ~3-4 before loading onto a reversed-phase SPE cartridge to ensure 14,15-EET is in its neutral form, maximizing retention.
Sample Overload Do not exceed the binding capacity of the SPE cartridge. If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass. Polymeric sorbents generally have a higher capacity than silica-based ones.[1]
Wash Solvent Too Strong The wash solvent should be strong enough to remove interferences but weak enough to not elute 14,15-EET. If the analyte is lost during the wash step, decrease the percentage of organic solvent in the wash solution. A common starting point is 5-10% methanol (B129727) in acidified water.
Elution Solvent Too Weak The elution solvent must be strong enough to disrupt the interaction between 14,15-EET and the sorbent. If recovery in the eluate is low, consider increasing the organic solvent strength (e.g., from methanol to ethyl acetate) or the volume of the elution solvent.
High Flow Rate A high flow rate during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent. Maintain a slow and steady flow rate (e.g., 1 mL/min) to ensure efficient binding and elution.
Analyte Degradation on Cartridge Minimize the time the sample is on the SPE cartridge. Process samples promptly and avoid prolonged exposure to harsh conditions.
Low Recovery of 14,15-EET in Liquid-Liquid Extraction (LLE)

LLE is a common alternative to SPE, but it also has potential pitfalls that can lead to poor recovery.

Potential Cause Recommended Solution
Inappropriate Extraction Solvent The choice of organic solvent is critical. Ethyl acetate (B1210297) is a commonly used solvent for extracting 14,15-EET and has been shown to provide good recovery.[4] Hexane can also be used, but its lower polarity might result in lower recovery compared to ethyl acetate for this moderately polar analyte.[5]
Sample pH Not Optimized Similar to SPE, the aqueous sample should be acidified to a pH of ~3-4 to neutralize the carboxylic acid group of 14,15-EET, which promotes its partitioning into the organic phase.
Insufficient Phase Mixing Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of 14,15-EET. Vortexing for 1-2 minutes is typically sufficient.
Emulsion Formation Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try adding a small amount of salt (salting out), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking.
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clear separation.
Analyte Degradation Minimize the extraction time and avoid exposure to high temperatures or strong light to prevent degradation of the labile 14,15-EET.
Multiple Extractions Not Performed To maximize recovery, it is often beneficial to perform the extraction of the aqueous phase two or three times with fresh organic solvent and then pool the organic extracts.

Quantitative Data Summary

The following table summarizes reported recovery data for eicosanoid extraction from various studies. It is important to note that direct comparisons can be challenging due to differences in matrices, protocols, and analytical methods.

Extraction Method Analyte(s) Matrix Reported Recovery (%) Reference
Liquid-Liquid Extraction (Ethyl Acetate)14,15-EET, 14,15-DHET, and othersHuman PlasmaMethod was precise and accurate over the concentration range[4]
Liquid-Liquid Extraction (Modified Bligh and Dyer)EETs and DHETsHuman PlasmaNot explicitly stated, but method was validated for quantification[6]
Solid-Phase Extraction (STRATA™-X)EicosanoidsHuman PlasmaNot explicitly stated, but method developed for quantitative identification[7]
Liquid-Liquid Extraction (Chloroform)Volatile compoundsRose Aromatic Water25.76 - 98.86[8]
Liquid-Liquid Extraction (Dichloromethane)Volatile compoundsRose Aromatic Water32.07 - 98.81[8]
Liquid-Liquid Extraction (Ethyl Acetate)Volatile compoundsRose Aromatic Water57.49 - 95.29[8]
Liquid-Liquid Extraction (n-Hexane)Volatile compoundsRose Aromatic Water32.71 - 67.35[8]
Solid-Phase Extraction (Phenyl Sorbent)Various DrugsHuman Urine> 85.5[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 14,15-EET from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an appropriate internal standard (e.g., 14,15-EET-d8).

    • Acidify the sample to pH 3-4 with 1% formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • SPE Cartridge Conditioning and Equilibration:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent, 30-60 mg).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of acidified deionized water (pH 3-4). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in acidified water (pH 3-4) to remove polar interferences.

  • Elution:

    • Elute 14,15-EET from the cartridge with 1 mL of ethyl acetate or methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of 14,15-EET from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., 14,15-EET-d8).

    • Acidify the sample to pH 3-4 with 1% formic acid.

  • Extraction:

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

14,15-EET Signaling Pathway

14,15-EET_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism 14,15-EET 14,15-EET Putative_Receptor Putative EET Receptor 14,15-EET->Putative_Receptor Binding sEH Soluble Epoxide Hydrolase (sEH) 14,15-EET->sEH Metabolism CYP_Epoxygenase->14,15-EET Synthesis K_Channel Ca2+-activated K+ Channel Putative_Receptor->K_Channel Activation Signaling_Cascades Intracellular Signaling Cascades (e.g., PI3K/Akt) Putative_Receptor->Signaling_Cascades Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to 14,15-DHET 14,15-DHET (less active) sEH->14,15-DHET Vasodilation Vasodilation Hyperpolarization->Vasodilation Results in Anti_inflammatory_effects Anti-inflammatory Effects Signaling_Cascades->Anti_inflammatory_effects

Caption: A simplified signaling pathway of 14,15-EET leading to vasodilation and anti-inflammatory effects.

Troubleshooting Workflow for Poor 14,15-EET Recovery

Troubleshooting_Workflow cluster_workflow Troubleshooting Poor 14,15-EET Recovery Start Poor 14,15-EET Recovery Observed Check_Standard Analyze Neat Standard Start->Check_Standard Instrument_Issue Investigate LC-MS/MS Instrument Performance Check_Standard->Instrument_Issue No/Low Signal Extraction_Issue Problem is in Sample Extraction Check_Standard->Extraction_Issue Good Signal Analyze_Fractions Analyze All Fractions (Load, Wash, Eluate) Extraction_Issue->Analyze_Fractions Analyte_in_Load_Wash Analyte found in Load/Wash Fractions Analyze_Fractions->Analyte_in_Load_Wash Analyte Loss during Load/Wash Analyte_Not_Eluted Analyte retained on column, but not in eluate Analyze_Fractions->Analyte_Not_Eluted Analyte Retained, Poor Elution No_Analyte_Detected No Analyte Detected in any fraction Analyze_Fractions->No_Analyte_Detected Complete Loss Optimize_Binding Optimize Binding Conditions: - Check/Adjust Sample pH - Check Sorbent Choice - Reduce Flow Rate - Check for Overload Analyte_in_Load_Wash->Optimize_Binding Optimize_Wash Optimize Wash Step: - Decrease organic solvent % Analyte_in_Load_Wash->Optimize_Wash Optimize_Elution Optimize Elution Conditions: - Increase organic solvent strength - Increase elution volume Analyte_Not_Eluted->Optimize_Elution Check_Degradation Investigate Analyte Degradation: - Check sample storage - Minimize extraction time - Use antioxidants No_Analyte_Detected->Check_Degradation End Improved Recovery Optimize_Binding->End Optimize_Wash->End Optimize_Elution->End Check_Degradation->End

Caption: A logical workflow for troubleshooting poor recovery of 14,15-EET during sample extraction.

References

Technical Support Center: 14,15-Epoxyeicosatrienoic Acid (14,15-EET) Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of 14,15-Epoxyeicosatrienoic acid (14,15-EET) during storage. Proper handling and storage are critical for maintaining the integrity and biological activity of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 14,15-EET degradation during storage?

A1: The primary cause of degradation is auto-oxidation.[1][2] 14,15-EET is a polyunsaturated fatty acid with 1,4-dienyl substructures that are susceptible to non-enzymatic, free radical-mediated oxidation.[1] This process can alter the molecule's structure and compromise its biological activity. Exposure to oxygen, trace transition metals, light, and elevated temperatures can accelerate auto-oxidation.[1]

Q2: What are the ideal storage conditions for 14,15-EET?

A2: To minimize auto-oxidation, 14,15-EET should be stored under strict conditions. For long-term storage (up to 6 months), it is recommended to store the compound at -80°C.[3] For shorter periods (up to 1 month), -20°C is acceptable.[3][4] It is crucial to store 14,15-EET under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.[2] If purchased as a solution in an organic solvent like ethanol (B145695), it should be stored tightly sealed at the recommended temperature.

Q3: How should I handle 14,15-EET upon receiving it?

A3: Upon receipt, it is recommended to immediately store the product at -20°C or -80°C as indicated on the product datasheet.[3][4] If the compound is in a crystalline or lyophilized form, it is best to prepare aliquots in an appropriate solvent to avoid repeated freeze-thaw cycles. This should be done under an inert atmosphere if possible.

Q4: Can I store 14,15-EET in a solution?

A4: Yes, 14,15-EET is often supplied and can be stored as a solution in an organic solvent such as ethanol.[4] When preparing your own solutions, use high-purity, degassed solvents. It is advisable to prepare stock solutions at a higher concentration and then dilute them to the working concentration immediately before use to minimize the risk of degradation in aqueous buffers.

Q5: What are the signs of 14,15-EET degradation?

A5: Visual signs of degradation are not always apparent. The most reliable way to assess the purity and integrity of your 14,15-EET sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The appearance of additional peaks or a decrease in the area of the main 14,15-EET peak can indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of 14,15-EET due to improper storage or handling.1. Verify storage conditions (temperature, inert atmosphere). 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Assess the purity of the 14,15-EET stock using HPLC or LC-MS.
Inconsistent experimental results. Inconsistent concentration of active 14,15-EET due to repeated freeze-thaw cycles or prolonged storage at -20°C.1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 2. For long-term studies, use a freshly opened vial or a new batch of 14,15-EET.
Appearance of unknown peaks in analytical analysis (HPLC, LC-MS). Auto-oxidation or hydrolysis of the epoxide to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5]1. Ensure all handling steps are performed under an inert atmosphere. 2. Use antioxidants, such as triphenylphosphine (B44618) (TPP), in your samples if compatible with your experimental setup.[6] 3. Confirm the identity of degradation products using mass spectrometry.

Experimental Protocols

Protocol 1: Purity Assessment of 14,15-EET by HPLC

Objective: To determine the purity of a 14,15-EET sample and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Carefully prepare a solution of 14,15-EET in a suitable organic solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 205 nm.

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the percentage of the main 14,15-EET peak area relative to the total peak area.

    • The presence of additional peaks may indicate oxidation or hydrolysis products.

Visualizations

experimental_workflow Experimental Workflow for Handling 14,15-EET cluster_storage Receiving and Storage cluster_prep Preparation of Stock Solution cluster_exp Experimental Use cluster_qc Quality Control receive Receive 14,15-EET store Store Immediately -80°C (long-term) -20°C (short-term) receive->store inert_atm Work under Inert Atmosphere (Argon/Nitrogen) store->inert_atm purity_check Periodic Purity Check (HPLC/LC-MS) store->purity_check dissolve Dissolve in Degassed Organic Solvent inert_atm->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Prepare Fresh Working Solution in Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for proper handling and storage of 14,15-EET.

signaling_pathway Simplified Signaling Pathway of 14,15-EET AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 Metabolism EET 14,15-EET P450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis GPCR G-Protein Coupled Receptors (e.g., PTGER) EET->GPCR Activation DHET 14,15-DHET (Less Active) sEH->DHET downstream Downstream Signaling (e.g., cAMP activation) GPCR->downstream cellular_response Cellular Responses (e.g., Vasodilation, Anti-inflammation) downstream->cellular_response

Caption: Simplified signaling pathway of 14,15-EET.

References

Technical Support Center: Separation of 14,15-EET from other Eicosanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 14,15-Epoxyeicosatrienoic acid (14,15-EET) from other eicosanoids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Problem Potential Cause Recommended Solution
Poor Peak Resolution/Co-elution of Isomers Inadequate chromatographic separation.- Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting isomers. - Evaluate a different stationary phase. A C18 column is commonly used, but for challenging separations, consider a column with a different selectivity. - Adjust the column temperature. An elevated temperature (e.g., 60°C) can improve peak shape and separation for some lipids.[1]
Low Analyte Recovery Inefficient extraction from the sample matrix.- Ensure proper pH adjustment of the sample before solid-phase extraction (SPE); a pH of ~3.5 is often recommended.[2] - Verify that the SPE cartridge is properly conditioned and equilibrated before loading the sample.[2][3] - Optimize the elution solvent. If analytes are retained too strongly, a stronger organic solvent or an increased volume of the elution solvent may be necessary.[4] - For highly proteinaceous samples, perform a protein precipitation step prior to SPE.[5]
High Background Noise/Interfering Peaks Contamination from the sample matrix or reagents.- Incorporate a wash step with a weak organic solvent (e.g., 10% methanol) after sample loading on the SPE column to remove polar impurities.[3][6] - Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). - Include a blank injection (solvent only) between samples to check for carryover.
Irreproducible Retention Times Fluctuations in the HPLC/UPLC system or mobile phase composition.- Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump. - Prepare the mobile phase gravimetrically for higher accuracy in solvent composition.[4] - Allow for adequate column equilibration time between runs, especially when using gradients.[7] - Use a column oven to maintain a stable temperature.[8]
Analyte Degradation 14,15-EET is susceptible to hydrolysis and auto-oxidation.- Keep samples on ice during processing and store at -80°C for long-term stability.[9] - Add antioxidants, such as BHT, to the extraction solvent. - Minimize exposure to acidic conditions and handle samples quickly.[10]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended method for extracting 14,15-EET from plasma or tissue? A1: Solid-phase extraction (SPE) using a C18 reverse-phase cartridge is a widely used and effective method.[2][10] It is preferred over traditional liquid-liquid extraction because it is faster, uses less solvent, and is more selective.[10] For complex samples like tissues, a protein precipitation step before SPE is advisable.[10]

  • Q2: How can I prevent the degradation of 14,15-EET during sample collection and preparation? A2: It is crucial to work quickly and at low temperatures. Samples should be kept on ice whenever possible.[10] Adding a cyclooxygenase inhibitor, such as indomethacin, immediately after collection can prevent exogenous eicosanoid formation.[2][5] For long-term storage, samples should be snap-frozen and kept at -80°C.[10][9]

  • Q3: What is the purpose of adding an internal standard, and which one should I use? A3: An internal standard is essential for accurate quantification as it corrects for sample loss during preparation and variations in instrument response. A deuterated analog of 14,15-EET, such as (±)14(15)-EET-d11, is the ideal internal standard for LC-MS analysis.[6][11]

Chromatography and Detection

  • Q4: Which analytical technique is best for separating and quantifying 14,15-EET? A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity, which allows for the accurate quantification of 14,15-EET and its metabolites, even in complex biological matrices.[12][13][14]

  • Q5: What type of HPLC column is suitable for 14,15-EET separation? A5: A reverse-phase C18 column is the most commonly used and is effective for separating eicosanoids.[2][3][14]

  • Q6: My baseline is noisy. What are the common causes and solutions? A6: A noisy baseline can be caused by several factors, including air bubbles in the system, contaminated mobile phase or detector flow cell, or electronic noise. To troubleshoot, ensure your mobile phase is properly degassed, flush the system with a strong solvent, and check all electronic connections.[15][8]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Eicosanoids

This protocol is a modification of standard methods for extracting eicosanoids from biological fluids.[2][3][10]

  • Sample Preparation:

    • Acidify the sample (e.g., plasma, urine, tissue homogenate) to a pH of approximately 3.5 with 2M hydrochloric acid.[2]

    • Add a deuterated internal standard, such as (±)14(15)-EET-d11, to the sample for quantification.[11]

    • For tissue samples, homogenize and precipitate proteins with a cold solvent like methanol (B129727) before acidification.[10]

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 2-5 mL of methanol or ethanol.[2][10]

    • Equilibrate the cartridge with 2-5 mL of deionized water.[2][10]

  • Sample Loading and Washing:

    • Load the acidified sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water, followed by 10 mL of a water:ethanol mixture (85:15), and then 10 mL of hexane (B92381) to remove polar lipids and other impurities.[2]

  • Elution and Drying:

    • Elute the eicosanoids, including 14,15-EET, with 5-10 mL of ethyl acetate (B1210297) or methyl formate.[2][10]

    • Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[2][10]

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., a water/acetonitrile mixture) for LC-MS/MS analysis.[3][6]

LC-MS/MS Parameters for 14,15-EET Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of 14,15-EET.

Parameter Typical Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 250 mm)[3]
Mobile Phase A Water with 0.02% formic or acetic acid[3][6]
Mobile Phase B Acetonitrile or Methanol[3][6]
Flow Rate 300 µL/min[3]
Gradient A linear gradient from a lower to a higher percentage of organic solvent (Mobile Phase B) is used to separate the eicosanoids. The exact gradient will need to be optimized for the specific isomers of interest.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative ion mode
MS/MS Transitions Precursor and product ions for 14,15-EET and its internal standard are monitored. For 14,15-EET, a common transition is m/z 319 -> product ions.[16]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on 14,15-EET analysis.

Table 1: LC-MS/MS Method Validation Parameters

Analyte Linear Range Limit of Quantification (LOQ) Intra-day Precision (%CV) Inter-day Precision (%CV) Recovery (%) Reference
14,15-EET0.05-50 ng/mL0.5 ng/mL1.6-13.2%1.6-13.2%-[12][13]
EETs (general)5-2000 nmol/L-<6%<16.7%95.2-118%[14]

Table 2: Vasorelaxant Activity of 14,15-EET and Analogs

Compound ED₅₀ (µM) Reference
14,15-EET2.2[17][18]
Oxamide 161.7[17]
N-iPr-amide 201.7[17]
Unsubstituted urea (B33335) 123.5[17]

Visualizations

General Workflow for 14,15-EET Separation and Analysis

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Plasma, Tissue, etc.) AddInhibitor Add Cyclooxygenase Inhibitor SampleCollection->AddInhibitor SpikeIS 2. Spike with Internal Standard SampleCollection->SpikeIS Acidification 3. Acidification (pH ~3.5) SpikeIS->Acidification Conditioning 4. Condition & Equilibrate C18 Cartridge Acidification->Conditioning Loading 5. Load Sample Conditioning->Loading Washing 6. Wash Cartridge Loading->Washing Elution 7. Elute Eicosanoids Washing->Elution Drying 8. Dry Eluate Elution->Drying Reconstitution 9. Reconstitute in Mobile Phase Drying->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS Data 11. Data Processing & Quantification LCMS->Data

Caption: Workflow for the separation and analysis of 14,15-EET.

Signaling Context of 14,15-EET

G ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenases ArachidonicAcid->CYP450 EETs 14,15-EET (and other EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH BiologicalEffects Biological Effects (e.g., Vasodilation) EETs->BiologicalEffects DHETs 14,15-DHET (Diol) sEH->DHETs

Caption: Biosynthesis and metabolism of 14,15-EET.

References

addressing matrix effects in the mass spectrometric analysis of 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of 14,15-epoxyeicosatrienoic acid (14,15-EET).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 14,15-EET, leading to inaccurate quantification and poor reproducibility.

Issue 1: Low signal intensity or complete signal loss of 14,15-EET.

  • Question: My 14,15-EET signal is significantly lower than expected, or has disappeared entirely. What are the potential causes and how can I resolve this?

  • Answer: Low or no signal for 14,15-EET is a common issue often attributable to matrix effects, particularly ion suppression. Co-eluting compounds from the biological matrix, such as phospholipids (B1166683), can compete with 14,15-EET for ionization in the mass spectrometer's source, thereby reducing its signal.[1]

    Troubleshooting Steps:

    • Evaluate Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.

      • Liquid-Liquid Extraction (LLE): This is a robust method for separating lipids like 14,15-EET from more polar matrix components. A common approach involves extraction with an organic solvent like ethyl acetate (B1210297).[2][3]

      • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[4] Polymeric reversed-phase or mixed-mode SPE cartridges are effective at retaining 14,15-EET while allowing interfering substances to be washed away.

      • Protein Precipitation (PPT): While quick, PPT is the least effective method for removing matrix components that cause ion suppression and is often not sufficient as a standalone technique for complex matrices like plasma.[5]

    • Optimize Chromatography: Ensure that 14,15-EET is chromatographically separated from the bulk of the matrix components.

      • Adjust the gradient profile of your liquid chromatography (LC) method to better resolve 14,15-EET from early-eluting, polar interferences.

      • Consider using a column with a different selectivity that may provide better separation.

    • Check for Analyte Degradation: 14,15-EET can be unstable. Ensure proper sample handling and storage.

      • Samples should be kept on ice during preparation and stored at -80°C for long-term stability.[6]

      • The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes can prevent oxidative degradation.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 14,15-EET-d11, is crucial for accurate quantification.[7] It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement.

Issue 2: Poor reproducibility and high variability in 14,15-EET measurements.

  • Question: I am observing significant variability in my 14,15-EET measurements between replicate injections and different samples. What could be the cause?

  • Answer: High variability is often a symptom of inconsistent matrix effects or sample preparation.

    Troubleshooting Steps:

    • Standardize Sample Preparation: Inconsistent extraction efficiency is a major source of variability. Ensure your sample preparation protocol is followed precisely for all samples. Automation of LLE or SPE can improve reproducibility.[2]

    • Assess Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression.

      • A post-column infusion experiment can identify regions of the chromatogram where significant ion suppression occurs.

      • Prepare matrix-matched calibration curves to compensate for matrix effects. This involves spiking known concentrations of 14,15-EET into a blank matrix that is representative of your samples.

    • Internal Standard Performance: Ensure your internal standard is performing correctly.

      • The peak area of the internal standard should be consistent across all samples. Significant variation may indicate a problem with its addition or with the extraction process.

    • Carryover: Analyte from a high-concentration sample can carry over to subsequent injections, causing artificially high results in the following samples.

      • Inject a blank solvent after a high-concentration sample to check for carryover.

      • Optimize the needle wash procedure in your autosampler, using a strong organic solvent to effectively clean the injection system.

Issue 3: Inaccurate quantification of 14,15-EET.

  • Question: My quantitative results for 14,15-EET seem inaccurate, even with the use of an internal standard. What should I investigate?

  • Answer: Inaccurate quantification can result from several factors, including improper calibration, analyte stability issues, and interference from isomeric compounds.

    Troubleshooting Steps:

    • Calibration Curve Review:

      • Ensure your calibration curve is linear over the concentration range of your samples and has a good correlation coefficient (r² > 0.99).

      • Use a sufficient number of calibration points to accurately define the curve.

      • As mentioned, matrix-matched calibrators are preferable to solvent-based calibrators to account for matrix effects.

    • Isomeric Interference: 14,15-EET has several regioisomers (e.g., 8,9-EET, 11,12-EET) and stereoisomers. Your LC method must be able to resolve 14,15-EET from these other isomers to ensure accurate quantification.[7]

    • Metabolism of 14,15-EET: 14,15-EET is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] If your sample collection and preparation do not inhibit enzymatic activity, you may be underestimating the true concentration of 14,15-EET. Consider adding an sEH inhibitor during sample collection if you are interested in the endogenous levels of 14,15-EET.

Frequently Asked Questions (FAQs)

  • Q1: What is the most significant source of matrix effects in the analysis of 14,15-EET from plasma?

    • A1: Phospholipids are the most significant source of matrix effects, particularly ion suppression, in the analysis of 14,15-EET from plasma. These highly abundant lipids can co-extract with 14,15-EET and interfere with its ionization in the mass spectrometer.

  • Q2: What type of internal standard is best for the quantification of 14,15-EET?

    • A2: A stable isotope-labeled internal standard (SIL-IS), such as 14,15-EET-d11, is the gold standard for accurate quantification.[7] The SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for reliable correction of the analyte signal.

  • Q3: Can I use protein precipitation alone for sample preparation when analyzing 14,15-EET in plasma?

    • A3: While simple and fast, protein precipitation is generally not recommended as a standalone method for plasma samples. It is not very effective at removing phospholipids and other small molecules that cause significant matrix effects.[5] For more accurate and reliable results, it should be followed by LLE or SPE.

  • Q4: How can I assess the recovery of my extraction method?

    • A4: To determine the extraction recovery, compare the peak area of 14,15-EET in a pre-extraction spiked sample (analyte added to the matrix before extraction) to the peak area in a post-extraction spiked sample (analyte added to the matrix extract after extraction) at the same concentration.

  • Q5: My baseline is noisy. How can this affect my 14,15-EET analysis and how can I fix it?

    • A5: A noisy baseline can decrease the signal-to-noise ratio of your analyte, making it difficult to detect and accurately integrate the peak, especially at low concentrations. A noisy baseline can be caused by contaminated solvents, a dirty ion source, or electronic noise.[8] Ensure you are using high-purity, LC-MS grade solvents and that your mass spectrometer's ion source is cleaned regularly.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of 14,15-EET and the extent of matrix effects. The following table summarizes a comparison of different extraction methods for eicosanoids, including EETs, from plasma.

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (Ethyl Acetate) 60-8020-40Good for removing polar interferences.Can be labor-intensive and difficult to automate.
Solid-Phase Extraction (Reversed-Phase) 85-10510-25High recovery and cleaner extracts than PPT. Amenable to automation.Requires method development to optimize wash and elution steps.
Protein Precipitation (Acetonitrile) 90-11050-80Simple and fast.Significant matrix effects from co-extracted phospholipids.

Note: The values presented are approximate ranges based on typical performance for eicosanoids and can vary depending on the specific protocol and matrix. A study comparing six SPE protocols and one LLE protocol found significant differences in performance. LLE with ethyl acetate was deemed insufficient, while certain SPE materials were better at removing interfering matrix compounds.[4]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for 14,15-EET from Plasma

This protocol is adapted from a method for the simultaneous quantification of 14,15-EET and related analytes in human plasma.[2]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 14,15-EET-d11 in methanol).

  • Protein Precipitation & Extraction: Add 300 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Protocol for 14,15-EET from Plasma

This is a general protocol for the extraction of eicosanoids using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: Acidify 500 µL of plasma to a pH of ~3.5 with 2M hydrochloric acid.[9] Add the internal standard. Centrifuge to remove any precipitate.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities. Follow with a wash of 3 mL of hexane (B92381) to remove neutral lipids.[10]

  • Elution: Elute the 14,15-EET and other eicosanoids from the cartridge with 2 mL of ethyl acetate or methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Cellular Synthesis and Metabolism of 14,15-EET AA Arachidonic Acid (from membrane phospholipids) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EET 14,15-EET CYP->EET Synthesis sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism Signaling Downstream Signaling (e.g., vasodilation, anti-inflammatory effects) EET->Signaling DHET 14,15-DHET (less active) sEH->DHET

Caption: Biosynthesis and metabolism of 14,15-EET.

G cluster_1 Experimental Workflow for 14,15-EET Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (14,15-EET-d11) Sample->Spike Extraction Sample Preparation (LLE or SPE) Spike->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification vs. Calibration Curve) MS->Data

Caption: LC-MS/MS workflow for 14,15-EET quantification.

References

enhancing the cellular uptake of 14,15-Epoxyeicosatrienoic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, helping you enhance the cellular uptake and efficacy of this potent lipid mediator.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Issue 1: Poor Solubility and Precipitation in Media

  • Q: I dissolved 14,15-EET in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

    • A: This is a common issue due to the hydrophobic nature of 14,15-EET. The final concentration of the organic solvent (like DMSO or ethanol) should be kept to a minimum, typically less than 0.1%, to avoid cellular toxicity. To improve solubility, it is highly recommended to complex 14,15-EET with a carrier molecule. The most common and effective method is to use fatty acid-free bovine serum albumin (BSA). BSA will bind to the 14,15-EET, keeping it in solution and facilitating its delivery to the cells. Another effective option is to use cyclodextrins, which can encapsulate the hydrophobic molecule.[1][2]

  • Q: I am still seeing precipitation even when using a low percentage of DMSO. What is the best practice for dilution?

    • A: A recommended technique is to first add the near-final concentration of DMSO to your aqueous medium, and then add your concentrated 14,15-EET stock (in 100% DMSO) to the medium with gentle stirring.[3] This method avoids creating localized high concentrations of the compound that can lead to precipitation.

Issue 2: Experimental Inconsistency and Lack of Cellular Response

  • Q: I am observing variable or no biological effect from 14,15-EET, even at concentrations reported in the literature. What could be the cause?

    • A: The lack of a consistent response is often due to the chemical and metabolic instability of 14,15-EET.[4] In culture, it is rapidly metabolized by soluble epoxide hydrolase (sEH) into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5][6][7][8] This conversion can significantly reduce the effective concentration of the active compound.

  • Q: How can I improve the stability of 14,15-EET in my cell culture experiments?

    • A: There are two primary strategies. First, you can co-administer a selective sEH inhibitor. This will block the metabolic conversion of 14,15-EET to 14,15-DHET, thereby increasing its half-life and potentiating its biological effects.[9] Second, consider using a more stable, synthetic analog of 14,15-EET that is resistant to sEH-mediated hydration.[4][10]

Issue 3: Determining the Effective Intracellular Concentration

  • Q: How can I confirm that 14,15-EET is being taken up by my cells?

    • A: Direct measurement of intracellular 14,15-EET can be challenging. An indirect method is to measure the accumulation of its metabolite, 14,15-DHET, in the cell lysate and the culture medium over time.[6] The presence of 14,15-DHET confirms that 14,15-EET was taken up by the cells and metabolized. Commercially available ELISA kits can be used for the quantitative measurement of both 14,15-EET and 14,15-DHET.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to prepare a 14,15-EET stock solution?

    • A1: 14,15-EET is typically supplied in a solvent like methyl acetate (B1210297) or ethanol (B145695). For experimental use, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as ethanol or DMSO and store it under an inert atmosphere (e.g., argon) at -80°C to prevent auto-oxidation.[4]

  • Q2: What are the advantages of using a carrier protein like BSA versus a cyclodextrin?

    • A2: Both are excellent for enhancing solubility. BSA mimics the physiological transport of fatty acids in the blood and can be particularly beneficial if your cells have albumin receptors. Cyclodextrins are highly efficient encapsulating agents that can improve both solubility and stability.[1][2][12] The choice may depend on your specific cell type and experimental goals. It is advisable to run pilot experiments to determine which carrier works best for your system.

  • Q3: What role do intracellular Fatty Acid-Binding Proteins (FABPs) play?

    • A3: FABPs are intracellular lipid chaperones that bind to hydrophobic ligands like 14,15-EET.[5][13] They are involved in the transport of these lipids to specific compartments within the cell, such as the endoplasmic reticulum, mitochondria, or the nucleus, where they can exert their biological effects.[13][14][15] FABP binding can also protect 14,15-EET from metabolic degradation by sEH.[5]

  • Q4: Can I use serum-containing medium for my experiments with 14,15-EET?

    • A4: Yes, but with caution. Serum contains albumin and other proteins that will bind to 14,15-EET, which can be beneficial for its solubility. However, this also means the free concentration of 14,15-EET will be lower than the nominal concentration you add. For dose-response studies, it is often preferable to use serum-free medium and a defined carrier like fatty acid-free BSA to have precise control over the concentration of available 14,15-EET.

Data Presentation: Comparison of 14,15-EET Delivery Methods

Delivery MethodTypical Working ConcentrationAdvantagesDisadvantagesKey Considerations
Organic Solvent (e.g., DMSO) < 1 µMSimple preparation.Risk of precipitation in aqueous media.[3] Potential for solvent-induced cytotoxicity.Final solvent concentration should be <0.1%. Perform serial dilutions in the solvent.[3]
Fatty Acid-Free BSA Complex 10 nM - 10 µMMimics physiological transport. Improves solubility and stability. Reduces non-specific binding.Requires pre-incubation to form the complex. The molar ratio of EET:BSA must be optimized.Use a 1:1 to 1:3 molar ratio of 14,15-EET to BSA as a starting point.
Methyl-β-cyclodextrin (MβCD) 10 nM - 10 µMHigh encapsulation efficiency.[2] Enhances solubility and stability.[1][12]Can extract cholesterol from cell membranes at high concentrations, leading to cytotoxicity.Use the lowest effective concentration of MβCD. Include a vehicle control with MβCD alone.
Co-treatment with sEH inhibitor Varies (e.g., 1 µM AUDA)Increases the half-life of endogenous and exogenous 14,15-EET.[16] Potentiates biological effects.[9]The inhibitor may have off-target effects. Does not improve initial solubility.Select a potent and specific sEH inhibitor. Run controls with the inhibitor alone.

Experimental Protocols

Protocol 1: Preparation of 14,15-EET Complexed with Fatty Acid-Free BSA

This protocol describes how to prepare a 1 mM stock solution of 14,15-EET complexed with BSA at a 1:1 molar ratio.

Materials:

  • 14,15-EET

  • Anhydrous ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare a 10 mM stock solution of 14,15-EET in anhydrous ethanol.

  • Prepare a 1 mM solution of fatty acid-free BSA in sterile PBS. Warm to 37°C to ensure the BSA is fully dissolved.

  • In a sterile tube, slowly add 100 µL of the 10 mM 14,15-EET stock to 900 µL of the 1 mM BSA solution while gently vortexing. This results in a 1 mM 14,15-EET / 1 mM BSA complex stock solution.

  • Incubate the mixture at 37°C for 30 minutes to allow for complete complex formation.

  • The complex is now ready for further dilution in your serum-free cell culture medium to the desired final concentration.

  • Always prepare a vehicle control containing the same final concentration of BSA and ethanol.

Protocol 2: Measurement of 14,15-EET and 14,15-DHET in Cell Culture

This protocol provides a general workflow for sample preparation for analysis by ELISA.

Materials:

  • Cultured cells treated with 14,15-EET

  • Triphenylphosphine (TPP) antioxidant

  • Acetic acid

  • Ethyl acetate for extraction

  • 14,15-EET/DHET ELISA Kit (e.g., Abcam ab175812 or similar)[11]

Procedure:

  • Sample Collection: Collect cell culture supernatant and/or cell lysates. Immediately add TPP to a final concentration of 0.1 mM to prevent auto-oxidation.[11]

  • Acidification: Acidify the samples to a pH of approximately 3-4 with acetic acid. This step is necessary to protonate the carboxylic acid group for efficient extraction and also hydrolyzes 14,15-EET to 14,15-DHET for total EET measurement.[11]

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

  • Evaporation: Pool the organic phases and evaporate the solvent under a stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried residue in the assay buffer provided with the ELISA kit.

  • Analysis: Follow the ELISA kit manufacturer's instructions to quantify the concentration of 14,15-DHET. To determine the original 14,15-EET level, measure a parallel sample without the acid hydrolysis step (which measures baseline DHET) and subtract this value from the total DHET measured after hydrolysis.[11]

Mandatory Visualizations

TroubleshootingWorkflow start Start: Experiment with 14,15-EET issue Problem Observed: Inconsistent or No Cellular Effect? start->issue check_solubility Q: Is there visible precipitation in the media? issue->check_solubility Yes/No improve_solubility A: Use a carrier. - Complex with fatty acid-free BSA - Use Cyclodextrin check_solubility->improve_solubility Yes check_stability Q: Is 14,15-EET being rapidly degraded? check_solubility->check_stability No improve_solubility->check_stability improve_stability A: Prevent degradation. - Add sEH inhibitor - Use a stable synthetic analog check_stability->improve_stability Yes measure_uptake Confirm Uptake: Measure 14,15-DHET metabolite via ELISA or LC-MS/MS check_stability->measure_uptake No/Unsure improve_stability->measure_uptake end Resolution: Consistent Cellular Effect Achieved measure_uptake->end ExperimentalWorkflow prep_eet 1. Prepare 10 mM 14,15-EET stock in Ethanol complex 3. Mix EET and BSA stocks (e.g., 1:1 molar ratio) prep_eet->complex prep_bsa 2. Prepare 1 mM Fatty Acid-Free BSA in PBS prep_bsa->complex incubate 4. Incubate at 37°C for 30 min to allow complex formation complex->incubate dilute 5. Dilute EET-BSA complex in serum-free medium to final concentration incubate->dilute treat 6. Add to cells and incubate for desired time period dilute->treat analyze 7. Analyze cellular response (e.g., Western Blot, qPCR, etc.) treat->analyze PI3K_AKT_Pathway EET 14,15-EET Receptor Putative GPCR / EGFR EET->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Proliferation Cell Proliferation & Anti-Apoptosis pAKT->Proliferation Promotes

References

strategies to prevent the degradation of 14,15-EET by soluble epoxide hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the prevention of 14,15-epoxyeicosatrienoic acid (14,15-EET) degradation by soluble epoxide hydrolase (sEH). This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is soluble epoxide hydrolase (sEH) and what is its primary function?

A1: Soluble epoxide hydrolase (sEH), also known as EPHX2, is a cytosolic enzyme that plays a key role in lipid metabolism.[1] Its primary function is to convert epoxyeicosatrienoic acids (EETs), which are bioactive lipid epoxides, into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][2][3][4] This conversion effectively terminates the biological signaling of EETs.[5]

Q2: Why is preventing the degradation of 14,15-EET a significant research goal?

A2: 14,15-EET, a metabolite of arachidonic acid, possesses a wide range of beneficial biological activities, including anti-inflammatory, vasodilatory, analgesic, and anti-apoptotic effects.[3][4][6] By degrading 14,15-EET, sEH diminishes these protective effects.[3] Therefore, inhibiting sEH to prevent this degradation is a promising therapeutic strategy for conditions like hypertension, inflammation, pain, and various cardiovascular diseases.[1][3][4][7]

Q3: What are the primary strategies for preventing 14,15-EET degradation in an experimental setting?

A3: The most direct strategy is to use small molecule inhibitors that block the enzymatic activity of sEH.[2][3] These sEH inhibitors (sEHIs) bind to the active site of the enzyme, preventing it from hydrolyzing 14,15-EET into 14,15-DHET.[2] This leads to an increase in the endogenous levels and prolongs the half-life of 14,15-EET, thereby enhancing its beneficial effects.[2][4]

Q4: How do I choose the right sEH inhibitor for my experiment?

A4: The choice of inhibitor depends on the experimental system (in vitro, cell-based, or in vivo). Key factors to consider are potency (IC50 or Kᵢ), selectivity for sEH over other hydrolases, solubility, cell permeability, and pharmacokinetic properties for in vivo studies.[6][8][9] Urea-based inhibitors like TPPU and TPAU are potent and commonly used, but newer generations of inhibitors offer improved pharmacokinetic profiles.[6][8][10]

Troubleshooting Experimental Issues

This guide addresses common problems encountered during experiments aimed at inhibiting sEH activity.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no inhibition observed with a known sEH inhibitor. 1. Incorrect Inhibitor Concentration: Errors in dilution or poor solubility of the inhibitor in the assay buffer.[9] 2. Degraded Inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution.[9] 3. Inactive Enzyme: The recombinant sEH or the sEH in cell lysates has lost activity.[9]1. Verify Concentration & Solubility: Re-calculate dilutions. Check for precipitate; if present, consider a different solvent (ensure solvent compatibility with the assay) or gentle warming.[9] 2. Use Fresh Inhibitor: Prepare a fresh stock solution from powder or use a new aliquot.[9] 3. Confirm Enzyme Activity: Test the enzyme with a reliable substrate and no inhibitor to confirm its baseline activity.
IC50 value is significantly different from published data. 1. Different Assay Conditions: Variations in substrate concentration, enzyme concentration, pH, temperature, or buffer composition.[9] 2. Different Pre-incubation Time: The time the inhibitor is incubated with the enzyme before adding the substrate can affect the IC50, especially for slow-binding inhibitors.[9]1. Standardize Protocol: Align your assay conditions (especially substrate concentration, often near the Kₘ) as closely as possible with the reference protocol.[9] 2. Optimize Pre-incubation: Standardize the pre-incubation time (e.g., 5-15 minutes) across all experiments to ensure equilibrium is reached.[9][11]
High cytotoxicity observed in cell-based assays. 1. Inhibitor Toxicity: The inhibitor itself is toxic at the concentrations being tested.[9] 2. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high for the cells.1. Determine Non-toxic Range: Perform a cytotoxicity assay (e.g., MTT, LDH) to find the concentration range where the inhibitor does not affect cell viability.[1] Conduct sEH inhibition experiments using concentrations well below the 50% cytotoxic concentration (CC50).[1] 2. Reduce Solvent: Ensure the final solvent concentration is typically ≤0.5% and is consistent across all wells, including controls.
Inconsistent results between experiments. 1. Variation in Cell Health/Number: Cells may be at different confluency levels or passage numbers.[9] 2. Inconsistent Incubation Times: Variation in inhibitor pre-treatment or assay duration.[9] 3. Reagent Variability: Differences between batches of reagents, buffers, or enzyme preparations.1. Standardize Cell Culture: Use cells from the same passage number, seed at a consistent density, and ensure they are in a healthy, logarithmic growth phase for experiments.[9] 2. Maintain Consistent Timing: Use timers for all incubation steps to ensure uniformity across experiments. 3. Use Master Mixes: Prepare master mixes of reagents and buffers for each experiment to minimize pipetting variability.
Cannot detect an increase in 14,15-EET/DHET ratio. 1. Low Endogenous Production: The experimental system (e.g., cell line) may not produce sufficient levels of 14,15-EET. 2. Sample Degradation: 14,15-EET is labile and can degrade during sample collection, extraction, or storage.[12] 3. Insufficient sEH Inhibition: The inhibitor concentration may be too low for the specific cellular environment.1. Stimulate EET Production: Consider stimulating cells with agents like arachidonic acid or calcium ionophores to increase the baseline production of EETs. 2. Optimize Sample Handling: Collect samples on ice, add antioxidants like triphenylphosphine (B44618) (TPP), and process them quickly.[13] Store extracts at -80°C under an inert atmosphere.[12] 3. Increase Inhibitor Concentration: Perform a dose-response experiment to find the optimal inhibitor concentration for your specific cell type or tissue.

Data Presentation: Potency of Common sEH Inhibitors

The following table summarizes the in vitro potency of several widely used sEH inhibitors against human and rat sEH. Potency is expressed as the half-maximal inhibitory concentration (IC50).

InhibitorAbbreviationTarget SpeciesIC50 (nM)Reference
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) ureaTPPURat2.0[8]
1-Adamantan-1-yl-3-cyclohexylureaACUHuman40[14]
12-(3-Adamantan-1-yl-ureido)dodecanoic acidAUDAHuman3.0[15]
trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acidt-AUCBHuman1.3[14]
1-trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl) ureaTPAURat3.2[8]

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the IC50 value of a test compound using recombinant sEH and a fluorescent substrate.

Principle: A non-fluorescent substrate, such as CMNPC, is hydrolyzed by sEH to release a fluorescent product. The rate of fluorescence increase is proportional to sEH activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human sEH

  • Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA

  • Fluorescent Substrate: e.g., Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) stock in DMSO.

  • Test inhibitor stock solution in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex: 330-360 nm, Em: 460-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Dilute the recombinant sEH enzyme in Assay Buffer to a working concentration (e.g., ~2 nM).

    • Dilute the CMNPC substrate stock in Assay Buffer to a working concentration that yields a final assay concentration of 5 µM.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Enzyme + Inhibitor wells: Add sEH enzyme and the serially diluted inhibitor solutions.

    • Vehicle Control (100% activity): Add sEH enzyme and vehicle (Assay Buffer with the same final DMSO concentration as the inhibitor wells).

    • No-Enzyme Control (0% activity): Add Assay Buffer only (no enzyme).

  • Pre-incubation: Add 150 µL of the enzyme or buffer preparations to the appropriate wells. Add the diluted inhibitor solutions. Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[11]

  • Initiate Reaction: Add 50 µL of the diluted substrate solution to all wells to start the reaction.[11]

  • Measure Fluorescence: Immediately place the plate in the microplate reader. Monitor the fluorescence signal kinetically over 20-30 minutes at 30°C.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Normalize the data: Set the average velocity of the vehicle control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Measurement of sEH Activity in Cell Lysates

This protocol allows for the measurement of endogenous sEH activity within cultured cells.

Materials:

  • Cultured cells grown in a 96-well plate

  • Assay Buffer (as in Protocol 1)

  • Lysis Buffer: Assay Buffer containing a mild detergent (e.g., 0.1% Triton X-100 or digitonin).[1]

  • Fluorescent Substrate (e.g., CMNPC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to desired confluency. If testing inhibitors, pre-treat cells with the compound for a specified time (e.g., 1-2 hours).[1]

  • Cell Lysis:

    • Gently wash the cells once with Assay Buffer.

    • Add 100 µL of cold Lysis Buffer to each well.

    • Incubate on ice for 10-15 minutes to lyse the cells and release cytosolic sEH.[1]

  • Initiate Reaction: Add 50 µL of diluted fluorescent substrate to each well.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction velocity for each well.

    • (Optional) Normalize the sEH activity to the total protein concentration in each well, determined by a separate protein assay (e.g., BCA assay).

Visualizations: Pathways and Workflows

Signaling Pathway of sEH Action and Inhibition

The following diagram illustrates the metabolic pathway of 14,15-EET and the mechanism of action for sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolized by EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Degraded by Effects Anti-inflammatory, Vasodilatory Effects EET->Effects Promotes DHET 14,15-DHET (Less Active) sEH->DHET sEHI sEH Inhibitor sEHI->sEH Inhibits

Caption: Mechanism of sEH inhibition to preserve beneficial 14,15-EET.

Experimental Workflow for IC50 Determination

This flowchart details the key steps for determining the IC50 value of a potential sEH inhibitor.

IC50_Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of inhibitor - sEH enzyme solution - Fluorescent substrate solution start->prep_reagents plate_setup Plate Setup (96-well): Add enzyme and inhibitor/ vehicle to wells prep_reagents->plate_setup pre_incubate Pre-incubate (e.g., 5 min @ 30°C) plate_setup->pre_incubate add_substrate Initiate Reaction: Add substrate to all wells pre_incubate->add_substrate measure Kinetic Measurement: Read fluorescence over time add_substrate->measure analyze Data Analysis: - Calculate reaction rates - Normalize to controls measure->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot calculate_ic50 Calculate IC50 (Non-linear regression) plot->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for determining the IC50 of an sEH inhibitor.

Troubleshooting Logic: Low or No Inhibition

This diagram provides a logical decision tree to troubleshoot experiments where a known inhibitor fails to show activity.

Troubleshooting_Logic problem Problem: Low or No Inhibition by a Known sEHI q_enzyme Is the enzyme active? (Check vehicle control) problem->q_enzyme sol_enzyme Root Cause: Inactive Enzyme Solution: - Use a new batch of enzyme - Check storage conditions q_enzyme->sol_enzyme No q_inhibitor Is the inhibitor stock okay? q_enzyme->q_inhibitor Yes sol_inhibitor Root Cause: Degraded Inhibitor Solution: - Prepare fresh stock solution - Verify storage q_inhibitor->sol_inhibitor No q_solubility Is the inhibitor soluble in assay buffer? q_inhibitor->q_solubility Yes sol_solubility Root Cause: Poor Solubility Solution: - Visually inspect for precipitate - Try a different solvent - Lower final concentration q_solubility->sol_solubility No sol_other Root Cause: Assay Conditions Solution: - Verify substrate concentration - Check buffer pH and temp q_solubility->sol_other Yes

Caption: Decision tree for troubleshooting low sEH inhibition results.

References

Technical Support Center: Optimization of 14,15-EET Dosing and Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14,15-epoxyeicosatrienoic acid (14,15-EET) in animal studies. Proper dosing and delivery are critical for obtaining reliable and reproducible results due to the inherent chemical and metabolic instability of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo administration of 14,15-EET?

A1: The primary challenges stem from 14,15-EET's chemical and metabolic lability. It is susceptible to auto-oxidation due to the presence of 1,4-dienyl moieties in its structure.[1] Furthermore, in vivo, it has a short half-life, estimated to be from a few seconds to minutes, as it is rapidly metabolized by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] Its poor water solubility also presents a significant hurdle for formulation and administration.

Q2: How should 14,15-EET be stored to maintain its integrity?

A2: Due to its instability, 14,15-EET should be stored at -20°C or -80°C, preferably under an inert atmosphere to prevent auto-oxidation.[1][3] For long-term storage (≥ 2 years), -80°C is recommended. It is often supplied in a solution with an organic solvent like ethanol (B145695) or methyl acetate, which should be stored tightly sealed to prevent evaporation.

Q3: What are the common solvents for dissolving 14,15-EET for in vivo studies?

A3: 14,15-EET is soluble in various organic solvents. For experimental use, it is typically dissolved in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol at concentrations up to 50 mg/ml.[3] For administration, these stock solutions are often diluted in aqueous buffers like phosphate-buffered saline (PBS) to a final concentration where the organic solvent percentage is minimized to avoid toxicity. A common final concentration for PBS (pH 7.2) is around 1 mg/ml.[3]

Q4: Can I administer 14,15-EET orally to my research animals?

A4: Oral administration of 14,15-EET is challenging due to its rapid metabolism in the gastrointestinal tract and first-pass metabolism in the liver.[4][5] This route generally results in low bioavailability. To overcome this, researchers often use more stable synthetic analogs of 14,15-EET or co-administer it with a soluble epoxide hydrolase inhibitor (sEHi) to prevent its rapid degradation.

Q5: How can I confirm that 14,15-EET has been successfully delivered to the target tissue in my animal model?

A5: To confirm the delivery and assess the levels of 14,15-EET, you can measure its concentration, along with its metabolite 14,15-DHET, in plasma or tissue homogenates.[6][7] Common methods for quantification include enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-mass spectrometry (LC/MS/MS).[7][8][9][10] An increased ratio of 14,15-DHET to 14,15-EET can indicate rapid metabolism.

Troubleshooting Guides

Issue 1: Lack of Expected Biological Effect
Possible Cause Troubleshooting Steps
Degradation of 14,15-EET - Ensure proper storage conditions (-80°C, inert atmosphere).- Prepare fresh dilutions immediately before each experiment.- Minimize exposure to air and light during preparation.- Consider using a more stable synthetic analog of 14,15-EET.[1][11]
Rapid In Vivo Metabolism - Co-administer a soluble epoxide hydrolase inhibitor (sEHi) to increase the half-life of 14,15-EET.[12]- Measure plasma/tissue levels of 14,15-EET and its metabolite 14,15-DHET to confirm rapid metabolism.[8][10]
Suboptimal Dosing - Perform a dose-response study to determine the optimal concentration for your specific animal model and disease state.[13]- Review literature for effective doses in similar studies (see Table 2).
Inefficient Delivery Route - For systemic effects, intravenous (IV) administration provides the most direct and rapid delivery.[14]- Intraperitoneal (IP) injection is a common alternative, but absorption can be slower and may lead to higher concentrations in the intestines.[15][16][17]- For localized effects, consider direct tissue or intracoronary infusion.[12]
Issue 2: Precipitation of 14,15-EET in Formulation
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility - First, dissolve 14,15-EET in an organic solvent like ethanol or DMSO to create a stock solution.[3]- Slowly add the stock solution to the aqueous vehicle (e.g., PBS) while vortexing to prevent precipitation.- Keep the final concentration of the organic solvent as low as possible (typically <1-5%) to avoid toxicity.
Incorrect pH of Vehicle - Ensure the pH of your final formulation is compatible with 14,15-EET stability and the physiological conditions of your animal model. A pH of 7.4 is commonly used for physiological buffers.[8]
Use of Incompatible Excipients - Consider using solubility enhancers such as cyclodextrins or formulating 14,15-EET in a lipid-based carrier like a nanoliposome.

Data Presentation

Table 1: Solubility of 14,15-EET in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)50 mg/ml[3]
Dimethyl sulfoxide (DMSO)50 mg/ml[3]
Ethanol50 mg/ml[3]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/ml[3]

Table 2: Examples of 14,15-EET Dosing in Animal Studies

Animal ModelRoute of AdministrationDoseOutcome MeasuredReference
CanineIntracoronary0.128 mg/kgReduction in myocardial infarct size[3][12]
Spontaneously Hypertensive RatIn drinking water (stable analog EET-A)10 mg/kg/dayBlood pressure[18]
RatNot specified (in vitro study on mesenteric arteries)EC50 variedVasodilation[19]

Experimental Protocols

Protocol 1: Preparation of 14,15-EET for Intravenous Injection

  • Stock Solution Preparation: Dissolve 14,15-EET in 100% ethanol to a stock concentration of 10 mg/ml. Store at -80°C under argon.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in sterile phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration. For example, to achieve a 100 µg/ml working solution, add 10 µl of the 10 mg/ml stock to 990 µl of PBS.

  • Administration: Administer the working solution to the animal via tail vein injection. The volume of injection should be adjusted based on the animal's weight (e.g., for mice, typically < 0.2 ml).[20]

Protocol 2: Measurement of 14,15-EET and 14,15-DHET in Plasma using ELISA

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant and an antioxidant like triphenylphosphine (B44618) (TPP) to a final concentration of 0.1 mM to prevent ex vivo degradation.[8]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Sample Preparation (for total EET+DHET):

    • Thaw plasma samples on ice.

    • Perform a liquid-liquid extraction using a solvent like ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried residue in a small volume of ethanol.

    • Acidify the sample (e.g., with acetic acid to pH 3-4) to hydrolyze 14,15-EET to 14,15-DHET. This reaction can be carried out overnight at room temperature.[8]

    • Neutralize the sample and dilute it with the ELISA kit's sample dilution buffer.[8]

  • ELISA Procedure: Follow the manufacturer's instructions for the 14,15-DHET ELISA kit. This typically involves adding the prepared samples, standards, and HRP-conjugate to the antibody-coated plate, followed by washing, substrate addition, and reading the absorbance.[8][21]

  • Calculation: To determine the original 14,15-EET concentration, measure the 14,15-DHET concentration in a parallel sample that has not undergone the acid hydrolysis step and subtract this value from the total DHET concentration measured in the hydrolyzed sample.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis storage 14,15-EET Storage (-80°C, inert gas) dissolution Dissolution in Organic Solvent storage->dissolution dilution Dilution in Aqueous Vehicle dissolution->dilution injection Route of Administration (IV, IP, etc.) dilution->injection animal_model Animal Model (e.g., Mouse, Rat) animal_model->injection sample_collection Sample Collection (Plasma, Tissue) injection->sample_collection quantification Quantification (ELISA, LC/MS/MS) sample_collection->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for 14,15-EET administration in animal studies.

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis receptor Cellular Effects (e.g., Vasodilation) EET->receptor DHET 14,15-DHET (Less Active) sEH->DHET

Caption: Simplified metabolic pathway of 14,15-EET.

References

Technical Support Center: Chromatographic Resolution of 14,15-EET Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 14,15-epoxyeicosatrienoic acid (14,15-EET) regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 14,15-EET regioisomers?

The primary challenges in the chromatographic separation of 14,15-EET and its regioisomers (5,6-EET, 8,9-EET, and 11,12-EET) stem from their structural similarity, leading to co-elution. Additionally, their low endogenous concentrations in biological samples necessitate highly sensitive and selective analytical methods. Matrix effects from complex biological samples, such as plasma, can also interfere with accurate quantification.[1][2]

Q2: What are the common chromatographic techniques used for 14,15-EET analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique due to its high sensitivity and specificity.[3] Ultra-performance liquid chromatography (UPLC-MS/MS) offers enhanced resolution and faster analysis times. For separating the enantiomers of 14,15-EET (14(R),15(S)-EET and 14(S),15(R)-EET), chiral high-performance liquid chromatography (chiral HPLC) is employed.[4][5]

Q3: How do I choose the right column for separating 14,15-EET regioisomers?

The choice of column is critical for achieving adequate resolution. While C18 columns are widely used, phenyl-hexyl columns can offer alternative selectivity for aromatic and polyaromatic compounds, which may improve the separation of EET regioisomers.[6][7][8] For enantiomeric separation, specific chiral stationary phases (CSPs) are necessary, such as those based on cellulose (B213188) or amylose (B160209) derivatives.[4][9]

Q4: What is the importance of derivatization in 14,15-EET analysis?

Derivatization is not always necessary but can be employed to improve chromatographic properties and detection sensitivity. For instance, forming pentafluorobenzyl (PFB) esters of EETs can enhance their detection in electron capture atmospheric pressure chemical ionization mass spectrometry (ECAPCI-MS).[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of 14,15-EET regioisomers.

Issue 1: Poor Resolution Between 14,15-EET and Other Regioisomers

Symptoms:

  • Overlapping or co-eluting peaks for 14,15-EET and other EET regioisomers.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase Switch to a column with different selectivity. If using a C18 column, consider a phenyl-hexyl column, which can provide different retention characteristics for aromatic compounds.[7][8][10]
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient and composition. Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or incorporating additives can alter selectivity.[11][12]
Inadequate Method Parameters Decrease the flow rate to increase the interaction time with the stationary phase. Optimize the column temperature, as this can affect selectivity.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out trailing edge.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Use an end-capped column to minimize interactions with residual silanol (B1196071) groups. Adjusting the mobile phase pH can also suppress these interactions.
Column Overload Reduce the sample concentration or injection volume.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Issue 3: Baseline Drift and Noise in LC-MS/MS Analysis

Symptoms:

  • Unstable baseline, making it difficult to detect low-level analytes.

  • Presence of random spikes or a drifting baseline.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or System Use high-purity solvents and additives. Regularly flush the LC system and clean the MS ion source.
Matrix Effects from Biological Samples Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components such as phospholipids.[2][13]
Improper Mobile Phase Preparation Ensure the mobile phase is thoroughly degassed and properly mixed.

Data Presentation

Table 1: Comparison of HPLC Columns for Regioisomer and Enantiomer Separation of EETs

Column TypeStationary Phase ChemistryApplicationKey Performance Characteristics
Reversed-Phase Octadecylsilane (C18)Regioisomer SeparationGood retention for nonpolar compounds; widely used as a starting point.[6]
Reversed-Phase Phenyl-HexylRegioisomer SeparationAlternative selectivity to C18, potentially improving resolution of aromatic compounds like EETs.[7][8][10]
Chiral Stationary Phase Amylose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralpak AD-H)Enantiomer SeparationBaseline resolution of EET enantiomers can be achieved.[4][14]
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)Enantiomer SeparationEffective for the direct separation of EET enantiomers without derivatization.[5][9]

Experimental Protocols

Protocol 1: Semi-Automated LC-MS/MS for 14,15-EET Quantification in Human Plasma[3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add internal standards (deuterium-labeled 14,15-EET and 14,15-DHET).

    • Extract lipids with 500 µL of ethyl acetate.

    • Vortex and centrifuge the samples.

    • Transfer the organic layer to a new 96-well plate and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

Protocol 2: Chiral HPLC for Separation of 14,15-EET Enantiomers[4]
  • Derivatization (PFB Esters):

    • Extract EETs from the sample.

    • React the dried extract with α,α-dimethyl-pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine in acetonitrile at room temperature.

    • Quench the reaction and purify the PFB esters.

  • Chiral HPLC Conditions:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethyl-phenyl carbamate)).

    • Mobile Phase: Isocratic mixture of hexane (B92381) and 2-propanol (e.g., 99.1:0.9 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector or mass spectrometer.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with Internal Standards BiologicalSample->SpikeIS Extraction Lipid Extraction (LLE or SPE) SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., UPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for 14,15-EET analysis.

signaling_pathway ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs 14,15-EET CYP450->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH BiologicalEffects Biological Effects (e.g., Vasodilation) EETs->BiologicalEffects DHETs 14,15-DHET sEH->DHETs

Caption: Metabolic pathway of 14,15-EET.

troubleshooting_logic Problem Poor Resolution CheckSystem Check System Suitability (Pressure, Leaks) Problem->CheckSystem OptimizeMobilePhase Optimize Mobile Phase (Gradient, Organic Modifier) CheckSystem->OptimizeMobilePhase ChangeColumn Change Column (e.g., C18 to Phenyl-Hexyl) OptimizeMobilePhase->ChangeColumn ResolutionImproved Resolution Improved? ChangeColumn->ResolutionImproved FurtherOptimization Further Method Optimization ResolutionImproved->FurtherOptimization Yes ConsultExpert Consult Senior Scientist or Manufacturer ResolutionImproved->ConsultExpert No

References

Technical Support Center: Navigating the Chemical Lability of 14,15-EET in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges posed by the chemical lability of this important signaling molecule.

Understanding the Lability of 14,15-EET

14,15-EET is an endogenous signaling molecule with potent biological activities. However, its utility in experimental settings is often hampered by its inherent chemical and metabolic instability. The two primary pathways of degradation are:

  • Metabolic Conversion: In biological systems, the enzyme soluble epoxide hydrolase (sEH) rapidly converts 14,15-EET to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] This enzymatic conversion is a major factor contributing to the short in vivo half-life of 14,15-EET.[4]

  • Chemical Instability: The epoxide ring of 14,15-EET is susceptible to hydrolysis, a reaction that is accelerated under acidic conditions.[5] Additionally, as a polyunsaturated fatty acid, 14,15-EET is prone to auto-oxidation.[6][7][8][9]

This guide will provide strategies to mitigate these stability issues and ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses common problems encountered during experiments with 14,15-EET.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological effect of 14,15-EET in cell culture. 1. Degradation in stock solution: Improper storage or repeated freeze-thaw cycles. 2. Degradation in culture media: Instability at physiological temperature and pH over time. 3. Rapid metabolism by cells: High sEH activity in the cultured cells.[3]1. Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -80°C. 2. Minimize the incubation time of 14,15-EET with cells. Prepare fresh dilutions in media immediately before use. 3. Co-incubate with a soluble epoxide hydrolase inhibitor (sEHi) to prevent metabolic degradation.[10]
Low or undetectable levels of 14,15-EET in biological samples (e.g., plasma, tissue homogenates). 1. Rapid in vivo metabolism: Short half-life of 14,15-EET in circulation.[4] 2. Degradation during sample processing: Hydrolysis or oxidation during extraction and analysis.1. For in vivo studies, consider co-administration of an sEHi to increase the bioavailability of endogenous or exogenous 14,15-EET. 2. Process samples quickly on ice. Use antioxidants, such as triphenylphosphine (B44618) (TPP), during sample collection and extraction.[5] Ensure extraction solvents are of high purity and deoxygenated.
High background signal or unexpected peaks in analytical measurements (e.g., LC-MS/MS). 1. Presence of degradation products: 14,15-DHET and oxidation byproducts may interfere with detection. 2. Contamination of reagents or solvents. 1. Optimize chromatography to separate 14,15-EET from its degradation products. Use tandem mass spectrometry (MS/MS) for specific detection. 2. Use high-purity solvents and reagents. Include appropriate controls and blanks in your analytical run.
Variability between experimental replicates. 1. Inconsistent handling of 14,15-EET: Differences in incubation times, temperatures, or solution preparation. 2. Batch-to-batch variation of 14,15-EET. 1. Standardize all experimental procedures. Ensure precise timing and temperature control. 2. Test each new batch of 14,15-EET for purity and activity before use in critical experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store 14,15-EET?

A1: For long-term storage, 14,15-EET should be stored as a solid or in an organic solvent at -80°C. It is recommended to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.

Q2: What is the best solvent to dissolve 14,15-EET?

A2: 14,15-EET is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, a common practice is to prepare a concentrated stock solution in ethanol or DMSO and then dilute it into the aqueous culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low and does not affect the cells.

Q3: How can I prevent the degradation of 14,15-EET in my experiments?

A3: To minimize degradation:

  • Storage: Store at -80°C and avoid repeated freeze-thaw cycles.

  • Handling: Prepare solutions fresh and keep them on ice. Use an inert atmosphere (e.g., argon) if handling for extended periods at room temperature to prevent oxidation.[4]

  • In vitro experiments: Minimize incubation times. Consider using a soluble epoxide hydrolase inhibitor (sEHi) to block metabolic conversion in cell-based assays.

  • In vivo experiments: Co-administer an sEHi to enhance the stability and bioavailability of 14,15-EET.

Q4: My experiment is not working. Could my 14,15-EET have degraded?

A4: Yes, degradation is a common cause of experimental failure. If you suspect degradation, it is advisable to:

  • Verify the integrity of your 14,15-EET stock using an analytical method like LC-MS/MS.

  • Purchase a new batch of 14,15-EET and compare its performance.

  • Include a positive control in your experiment that is known to be stable under the same conditions.

Q5: What is the difference in activity between 14,15-EET and 14,15-DHET?

A5: 14,15-DHET is generally considered to be less biologically active than 14,15-EET in most systems.[1][2] The conversion of 14,15-EET to 14,15-DHET by sEH is a primary mechanism for terminating its signaling activity.

Experimental Protocols

Protocol 1: Preparation of 14,15-EET Stock Solution
  • Materials:

    • 14,15-EET (solid)

    • Anhydrous ethanol (or DMSO)

    • Low-binding microcentrifuge tubes

    • Inert gas (e.g., argon), optional

  • Procedure:

    • Allow the vial of solid 14,15-EET to equilibrate to room temperature before opening to prevent condensation.

    • Under a gentle stream of inert gas (optional, but recommended for preventing oxidation), add the appropriate volume of anhydrous ethanol (or DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex gently until the 14,15-EET is completely dissolved.

    • Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Application of 14,15-EET in Cell Culture
  • Materials:

    • 14,15-EET stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

    • Cultured cells

    • Soluble epoxide hydrolase inhibitor (sEHi), optional

  • Procedure:

    • Thaw a single-use aliquot of the 14,15-EET stock solution immediately before use.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix gently by inversion.

    • If using an sEHi, add it to the culture medium prior to or concurrently with the 14,15-EET.

    • Remove the existing medium from the cultured cells and replace it with the medium containing 14,15-EET.

    • Incubate the cells for the desired period. Minimize the incubation time where possible to reduce the extent of degradation.

    • For experiments involving the analysis of 14,15-EET or its metabolites, collect the cell culture supernatant and/or cell lysates and process them immediately or store at -80°C.

Protocol 3: In Vivo Administration of 14,15-EET
  • Materials:

    • 14,15-EET

    • Vehicle for injection (e.g., saline, PEG400/ethanol/saline mixture)

    • Soluble epoxide hydrolase inhibitor (sEHi), optional

  • Procedure:

    • Prepare the dosing solution immediately prior to administration.

    • Dissolve the 14,15-EET in a small amount of an organic solvent (e.g., ethanol) before diluting with the final vehicle to ensure solubility. The final concentration of the organic solvent should be minimized and tested for toxicity.

    • If co-administering with an sEHi, the inhibitor can be formulated in the same or a separate vehicle.

    • Administer the solution to the animal via the desired route (e.g., intravenous, intraperitoneal).

    • Collect biological samples at the appropriate time points post-administration. Process samples immediately, including the addition of antioxidants if necessary, and store at -80°C until analysis.

Visualizing Key Pathways and Workflows

To further aid in experimental design, the following diagrams illustrate the metabolic fate of 14,15-EET, a recommended experimental workflow, and a troubleshooting decision tree.

AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Bioactivity Biological Activity EET->Bioactivity DHET 14,15-DHET (Less Active) sEH->DHET

Metabolic Pathway of 14,15-EET.

cluster_prep Preparation cluster_exp Experimentation storage Store 14,15-EET at -80°C stock Prepare Fresh Stock Solution in Organic Solvent storage->stock aliquot Aliquot into Single-Use Vials stock->aliquot dilute Dilute in Aqueous Buffer/Medium Immediately Before Use aliquot->dilute incubate Incubate with Biological System (with sEHi if needed) dilute->incubate analyze Analyze Samples Promptly incubate->analyze

Recommended Experimental Workflow for 14,15-EET.

start Inconsistent or No Effect Observed? check_storage Stock Solution Storage & Handling OK? start->check_storage check_prep Working Solution Prepared Fresh? check_storage->check_prep Yes new_stock Prepare Fresh Stock & Re-aliquot check_storage->new_stock No check_metabolism Considered sEH Metabolism? check_prep->check_metabolism Yes fresh_prep Prepare Fresh Dilutions Immediately Before Use check_prep->fresh_prep No use_sehi Incorporate sEH Inhibitor in Experiment check_metabolism->use_sehi No new_batch Test a New Batch of 14,15-EET check_metabolism->new_batch Yes

References

Technical Support Center: Optimizing Cell Line Selection for 14,15-EET-Mediated Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting optimal cell lines for studying the effects of 14,15-epoxyeicosatrienoic acid (14,15-EET). This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a cell line to study 14,15-EET effects?

A1: The two most critical factors are the expression levels of cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH).

  • CYP Epoxygenases (e.g., CYP2J2): These enzymes are responsible for the endogenous synthesis of 14,15-EET from arachidonic acid. Cell lines with high expression of CYP2J2 are suitable for studying the effects of endogenously produced 14,15-EET.[1]

  • Soluble Epoxide Hydrolase (sEH): This enzyme rapidly metabolizes 14,15-EET to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] Cell lines with low sEH expression are ideal for studying the direct effects of exogenously applied 14,15-EET, as the compound will remain stable for a longer duration. Conversely, cell lines with high sEH expression can be used to investigate the roles of 14,15-DHET or to screen for sEH inhibitors.

Q2: Which types of cell lines are commonly used to study the cardiovascular effects of 14,15-EET?

A2: Endothelial and cardiac cell lines are the most common models for cardiovascular research involving 14,15-EET.

  • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs), Bovine Aortic Endothelial Cells (BAECs), and Porcine Aortic Endothelial Cells (PAECs) are frequently used. These cells are relevant for studying vasodilation, angiogenesis, and anti-inflammatory effects.[2]

  • Cardiac Cells: H9c2 (rat cardiomyoblasts) and primary neonatal cardiomyocytes are excellent models for investigating the protective effects of 14,15-EET against cardiac injury and its role in cardiac signaling.

Q3: Are there established cancer cell line models for 14,15-EET research?

A3: Yes, various cancer cell lines have been shown to respond to 14,15-EET, often exhibiting increased proliferation, migration, and resistance to chemotherapy. The human tongue squamous cell carcinoma cell line Tca-8113 is a well-documented model where 14,15-EET promotes proliferation.[3][4][5] Other cancer cell lines with high CYP2J2 expression, such as certain breast, lung, and liver cancer cells, are also suitable.[1]

Q4: How can I modulate the levels of 14,15-EET in my cell culture system?

A4: You can modulate 14,15-EET levels in several ways:

  • Exogenous Application: Directly add synthetic 14,15-EET to the cell culture medium.

  • CYP Induction: In cell lines with endogenous CYP expression, you can use inducers to increase 14,15-EET synthesis.

  • sEH Inhibition: Use a selective sEH inhibitor (e.g., AUDA, TPPU) to prevent the degradation of endogenous or exogenously applied 14,15-EET, thereby increasing its effective concentration and duration of action.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of 14,15-EET 1. Rapid degradation by sEH: The chosen cell line may have high sEH activity. 2. Suboptimal concentration: The concentration of 14,15-EET may be too low. 3. Poor solubility/stability: 14,15-EET may have precipitated out of solution or degraded in the media.[3] 4. Cell line is non-responsive: The cells may lack the necessary receptors or signaling pathways.1. Co-treat with an sEH inhibitor (e.g., 1 µM AUDA).[4] Alternatively, choose a cell line with low sEH expression. 2. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration. A common starting concentration is 100 nM.[4] 3. Prepare fresh stock solutions of 14,15-EET in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute in serum-free media immediately before use. Minimize exposure to light and air. 4. Verify the expression of known 14,15-EET signaling targets (e.g., EGFR, PI3K/Akt pathway components) in your cell line via Western blot or qPCR.
High variability between replicate experiments 1. Inconsistent 14,15-EET activity: Degradation of 14,15-EET stock solution over time. 2. Serum interference: Components in fetal bovine serum (FBS) can bind to 14,15-EET or contain enzymes that metabolize it. 3. Cell passage number: Cellular responses can change at high passage numbers.1. Aliquot 14,15-EET stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform experiments in serum-free or low-serum (e.g., 0.5-1%) media. If serum is required, ensure the concentration is consistent across all experiments. 3. Maintain a consistent range of cell passage numbers for all experiments.
Unexpected cytotoxic effects 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO, ethanol) used to dissolve 14,15-EET can be toxic to cells. 2. Oxidation products: 14,15-EET can oxidize, forming potentially cytotoxic byproducts.1. Ensure the final solvent concentration in the cell culture media is low and non-toxic (typically <0.1%). Include a vehicle control in all experiments. 2. Use high-quality, purified 14,15-EET and handle it under an inert atmosphere (e.g., argon) if possible.

Data Presentation: Enzyme Expression in Selected Cell Lines

The following table summarizes the relative expression levels of key enzymes involved in 14,15-EET metabolism in various cell lines. This information is crucial for selecting an appropriate model for your research question.

Cell LineTissue of OriginCYP2J2 ExpressionsEH ExpressionRecommended Use for 14,15-EET Studies
Tca-8113 Human Tongue Squamous Cell CarcinomaModeratePresentStudying proliferative and signaling effects of exogenous 14,15-EET, especially with sEH inhibition.[3][4]
HUVEC Human Umbilical Vein EndotheliumLow to ModeratePresentInvestigating vascular effects, such as angiogenesis and inflammation.[4]
H9c2 Rat MyoblastLowPresentModeling cardiac protection and signaling pathways.
HEK293 Human Embryonic KidneyLowLowGood for overexpression studies of CYP2J2 or sEH due to low endogenous levels.
HepG2 Human Hepatocellular CarcinomaLowHighUseful for studying sEH-mediated metabolism of 14,15-EET or screening sEH inhibitors.
MCF-7 Human Breast AdenocarcinomaModerate to HighVariesInvestigating the role of 14,15-EET in breast cancer progression.
PC-3 Human Prostate AdenocarcinomaLowModerateSuitable for studying the effects of exogenous 14,15-EET on prostate cancer cells.

Note: Expression levels can vary between different sources and culture conditions. It is recommended to verify the expression levels in your specific cell line and passage number.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is designed to assess the effect of 14,15-EET on the proliferation of adherent cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium and serum-free medium

  • 14,15-EET stock solution (e.g., 1 mM in ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Wash the cells with serum-free medium and then replace the medium with 100 µL of serum-free or low-serum medium.

  • Prepare serial dilutions of 14,15-EET in the appropriate medium. Add 10 µL of the diluted 14,15-EET or vehicle control to each well. A typical concentration range to test is 10 nM to 1 µM.[4]

  • Incubate for the desired time period (e.g., 12, 24, or 48 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay

This protocol measures the chemotactic effect of 14,15-EET on cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cells of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS as a positive control)

  • 14,15-EET

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Pre-starve the cells in serum-free medium for 12-24 hours.

  • Add 600 µL of serum-free medium containing the desired concentration of 14,15-EET (e.g., 100 nM) or vehicle control to the lower chamber of the 24-well plate.

  • Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for an appropriate time (e.g., 6-24 hours, depending on the cell type) at 37°C, 5% CO₂.

  • Remove the Transwell inserts. Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water.

  • Allow the inserts to air dry, and then count the migrated cells in several random fields under a microscope.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the activation of signaling proteins in response to 14,15-EET.

Materials:

  • Cells of interest

  • 6-well plates

  • 14,15-EET

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with 14,15-EET (e.g., 100 nM) or vehicle for a short time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

14,15-EET has been shown to activate several key signaling pathways involved in cell proliferation, survival, and migration. The two diagrams below illustrate the experimental workflow for selecting a cell line and a common signaling cascade activated by 14,15-EET.

G cluster_selection Cell Line Selection Workflow A Define Research Question (e.g., proliferation, migration) B Identify Candidate Cell Lines (e.g., endothelial, cancer) A->B C Characterize Endogenous Enzyme Expression B->C D Western Blot / qPCR for CYP2J2 & sEH C->D Quantify E Select Cell Line with Appropriate Enzyme Profile D->E F High CYP2J2 / Low sEH (Endogenous EET Effects) E->F G Low CYP2J2 / Low sEH (Exogenous EET Effects) E->G H High sEH (Metabolism / Inhibitor Studies) E->H I Proceed with Functional Assays F->I G->I H->I

Caption: A workflow diagram for selecting an optimal cell line based on the research question and endogenous enzyme expression.

G cluster_pathway 14,15-EET-Mediated EGFR/PI3K/Akt Signaling Pathway EET 14,15-EET GPCR Putative GPCR EET->GPCR MMP MMP GPCR->MMP activates proHBEGF pro-HB-EGF MMP->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR binds PI3K PI3K EGFR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes

Caption: A simplified diagram of the 14,15-EET-induced transactivation of EGFR and subsequent activation of the PI3K/Akt signaling cascade.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of 14,15-EET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 (CYP) epoxygenase-derived metabolite of arachidonic acid. We will delve into its mechanisms of action, present supporting experimental data from various animal models, and compare its performance with alternative approaches, such as the use of other EET regioisomers and soluble epoxide hydrolase (sEH) inhibitors.

Mechanism of Action: How 14,15-EET Combats Inflammation

14,15-EET exerts its anti-inflammatory effects through multiple signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[1][2] By preventing the activation of NF-κB, 14,15-EET can suppress the production of pro-inflammatory cytokines and adhesion molecules.[1] Additionally, 14,15-EET has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties.[2][3][4] The activation of PPARγ can further contribute to the suppression of inflammatory responses. Other reported mechanisms include the activation of STAT3, which is involved in the anti-inflammatory effects of IL-10, and the regulation of autophagy.[1][5]

14,15-EET Anti-inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular 14,15-EET 14,15-EET PPARg PPARγ 14,15-EET->PPARg Activates IKK IKK 14,15-EET->IKK Inhibits STAT3 STAT3 14,15-EET->STAT3 Activates nucleus Nucleus PPARg->nucleus Translocates to IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->nucleus Translocates to STAT3->nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression nucleus->Inflammatory_Genes Induces Anti_Inflammatory_Effect Anti-inflammatory Effect nucleus->Anti_Inflammatory_Effect Inflammatory_Genes->Anti_Inflammatory_Effect

Figure 1: Simplified signaling pathways of 14,15-EET's anti-inflammatory effects.

In Vivo Experimental Evidence: A Comparative Summary

Numerous in vivo studies have validated the anti-inflammatory properties of 14,15-EET in various animal models of inflammation. The following table summarizes key quantitative data from these studies, comparing the effects of 14,15-EET with other EETs and sEH inhibitors where available.

Inflammatory Model Animal Treatment Key Inflammatory Markers Measured Results Reference
TNF-α-induced Vascular InflammationMouseIntra-arterial infusion of 11,12-EET or 14,15-EETVCAM-1 expression, Mononuclear cell adhesion11,12-EET, but not 14,15-EET, decreased VCAM-1 expression and inhibited mononuclear cell adhesion.[6]
LPS-induced Lung InjuryMouseEndothelial-specific overexpression of CYP2J2 or CYP2C8 (produces EETs)Inflammatory gene expression, Neutrophil recruitment, NF-κB activationReduced levels of inflammatory gene expression, neutrophil recruitment, and decreased NF-κB activation in genetically modified mice.[1]
Systemic Lupus Erythematosus (SLE)Mouse (NZBWF1)Oral administration of EET-A (an EET analog)Renal mRNA expression of chemokines (CXCL9, 10, 13, 16) and cytokines (TNF-α, IL-6, IL-1β, IFN-γ), Renal immune cell infiltrationEET-A treatment markedly diminished renal chemokine and cytokine mRNA expression and reduced renal immune cell infiltration.[7][8]
Coxsackievirus B3 (CVB3)-induced MyocarditisMouseTreatment with sEH inhibitor (TPPU) or 14,15-EETCardiac levels of IL-1β, IL-6, TNF-α, Type I IFNs (IFN-α, IFN-β), Viral titerssEH inhibition attenuated the increase in pro-inflammatory cytokines, increased type I IFN levels, and reduced viral titers. 14,15-EET was shown to positively regulate type I IFN production.[9]
Osteoarthritis (OA)MouseSystemic administration of sEH inhibitor (TPPU)Circulating levels of 8,9-DHET and 14,15-DHETTPPU administration decreased circulating levels of 8,9-DHET and 14,15-DHET, which correlated with reduced pain behavior.[10]

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

TNF-α-Induced Vascular Inflammation Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Inflammation: A single intraperitoneal injection of recombinant murine TNF-α (500 ng).

  • Treatment Protocol: Five hours after TNF-α injection, the carotid artery was isolated and perfused. For treatment,[7][10]-EET or[2][11]-EET (100 nM) was infused intra-arterially.

  • Assessment of Inflammation:

    • VCAM-1 Expression: Assessed by immunohistochemistry on frozen sections of the carotid artery.

    • Mononuclear Cell Adhesion: U937 mononuclear cells were labeled with a fluorescent dye and perfused through the isolated carotid artery. Adherent cells were quantified by fluorescence microscopy.

Systemic Lupus Erythematosus (SLE) Mouse Model
  • Animal Model: 20-week-old female NZBWF1 (SLE) mice and age-matched NZW/LacJ (Non-SLE) control mice.

  • Treatment Protocol: Mice were treated with vehicle or an orally active EET analog, EET-A (10 mg/kg/day, p.o.), for 14 weeks.

  • Assessment of Inflammation:

    • Renal Gene Expression: Total RNA was extracted from the renal cortex, and the mRNA expression of chemokines and cytokines was quantified by real-time PCR.

    • Immune Cell Infiltration: Glomerular inflammatory cell infiltration was assessed by immunohistochemical staining for CD43 and F4/80 on kidney sections.

In Vivo Experimental Workflow cluster_workflow Typical In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Induce_Inflammation Induce Inflammation (e.g., LPS, TNF-α, Disease Model) Animal_Model->Induce_Inflammation Treatment Administer Treatment (e.g., 14,15-EET, sEH inhibitor) Induce_Inflammation->Treatment Collect_Samples Collect Samples (e.g., Blood, Tissue) Treatment->Collect_Samples Analyze_Markers Analyze Inflammatory Markers (e.g., Cytokines, Cell Infiltration) Collect_Samples->Analyze_Markers Data_Analysis Data Analysis and Interpretation Analyze_Markers->Data_Analysis

Figure 2: A generalized workflow for in vivo validation of anti-inflammatory compounds.

Comparison with Alternative Anti-inflammatory Strategies

The anti-inflammatory effects of 14,15-EET are often compared to those of other EET regioisomers and to the effects of inhibiting soluble epoxide hydrolase (sEH), the enzyme responsible for EET degradation.

  • 14,15-EET vs. Other EET Regioisomers: The biological activity of EETs can be regioisomer-specific. For instance, in a model of TNF-α-induced vascular inflammation, 11,12-EET was effective in reducing VCAM-1 expression and mononuclear cell adhesion, while 14,15-EET had a negligible effect.[6] This highlights the importance of selecting the appropriate EET isomer for a specific inflammatory condition.

  • 14,15-EET vs. sEH Inhibitors: sEH inhibitors increase the endogenous levels of all EETs by preventing their degradation to less active dihydroxyeicosatrienoic acids (DHETs).[1][2][12] This approach has the advantage of prolonging the biological activity of all endogenously produced EETs. In several studies, sEH inhibitors have demonstrated potent anti-inflammatory and analgesic effects in models of myocarditis and osteoarthritis.[9][10] The therapeutic effect of sEH inhibitors is attributed to the stabilization of EET levels.

References

Comparative Analysis of Vasodilatory Potency: 14,15-EET Versus Other EET Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory potency of 14,15-epoxyeicosatrienoic acid (14,15-EET) with its other regioisomers: 5,6-EET, 8,9-EET, and 11,12-EET. Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that function as endothelium-derived hyperpolarizing factors (EDHFs), playing a crucial role in regulating vascular tone.[1][2] Understanding the relative potencies and mechanisms of action of these regioisomers is vital for the development of novel therapeutics targeting cardiovascular diseases.

Quantitative Comparison of Vasodilatory Potency

The vasodilatory potency of EET regioisomers, often expressed as the half-maximal effective concentration (EC50), can vary significantly depending on the vascular bed and species being studied. The following table summarizes key findings from various experimental studies.

Vascular BedSpeciesFindingEC50 / ED50 ValuesReference
Coronary ArteriolesCanineAll four regioisomers are potent vasodilators.Ranging from -12.7 to -10.1 log [M] (roughly 0.02 pM to 7.9 pM).[3][4]
Coronary ArteriolesPorcineEET enantiomers and regioisomers were found to be equally potent and efficacious.Not specified.[5]
Coronary ArteriesBovineAll four regioisomers relax the arteries equally.14,15-EET ED50 = 10⁻⁶ M.[6][7]
Coronary ArteriolesHuman8,9-EET and 11,12-EET showed similar maximal dilation, while 14,15-EET had a significantly lower maximal response.Not specified.[8]
Renal ArteryRat11,12-EET causes relaxation, but 14,15-EET does not.Not specified.[1]
Tail ArteryRatOnly 5,6-EET produces relaxation.Not specified.[1]

From the available data, it is evident that while all EET regioisomers generally exhibit vasodilatory properties, their relative potency is context-dependent. In some vascular beds, such as the canine and bovine coronary arteries, the regioisomers are equipotent.[2][3][6] However, in others, like the rat renal and tail arteries, there is clear regioisomer specificity.[1] Notably, in human coronary arterioles, 14,15-EET appears to be a less efficacious vasodilator compared to 8,9-EET and 11,12-EET.[8] Furthermore, stereospecificity has been observed, with 14(S),15(R)-EET being more potent than 14(R),15(S)-EET in bovine coronary arteries.[6][7]

Experimental Protocols for Assessing Vasodilation

The evaluation of EET-induced vasodilation typically involves the use of isolated blood vessels studied ex vivo. A generalized protocol is outlined below.

1. Tissue Preparation:

  • Arteries (e.g., coronary, mesenteric) are dissected from the animal model.

  • The isolated artery is cannulated at both ends and mounted in an arteriograph chamber.

  • The chamber is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and pH.

  • The vessel is pressurized to a level that mimics physiological conditions.[3][4]

2. Pre-constriction:

  • To assess vasodilation, the vessel must first be partially constricted.

  • A vasoconstrictor agent, such as endothelin-1, phenylephrine, or a high-potassium solution, is added to the perfusion buffer to induce a stable level of tone (typically 30-60% of the resting diameter).[3][4][5]

3. Application of EETs:

  • Once a stable constriction is achieved, cumulative concentrations of the EET regioisomer being tested are added to the bath.

  • The vessel is allowed to equilibrate at each concentration until a stable diameter is reached.

4. Measurement of Vascular Response:

  • Changes in the internal diameter of the blood vessel are continuously monitored and recorded using videomicroscopy or a similar imaging technique.[8]

  • The percentage of relaxation is calculated relative to the pre-constricted diameter.

  • Concentration-response curves are then generated to determine the EC50 value for each EET regioisomer.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Artery Mounting Mount in Arteriograph Dissection->Mounting Perfusion Perfuse with Salt Solution Mounting->Perfusion Pressurization Pressurize Vessel Perfusion->Pressurization PreConstriction Induce Pre-constriction Pressurization->PreConstriction AddEETs Add Cumulative Doses of EETs PreConstriction->AddEETs RecordDiameter Record Diameter Changes AddEETs->RecordDiameter CalcRelaxation Calculate % Relaxation RecordDiameter->CalcRelaxation GenCurve Generate Concentration-Response Curve CalcRelaxation->GenCurve DetEC50 Determine EC50 GenCurve->DetEC50

Experimental workflow for assessing EET-induced vasodilation.

Signaling Pathways of EET-Mediated Vasodilation

EETs primarily induce vasodilation by acting directly on vascular smooth muscle cells.[3][4][5] The predominant mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels.[3][5][8][9]

The proposed signaling cascade is as follows:

  • Receptor Binding: EETs are thought to bind to a G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells, though a specific receptor has yet to be definitively identified.[9][10]

  • G-Protein Activation: This binding event is believed to activate a stimulatory G-protein (Gαs).[9]

  • Potassium Channel Activation: The activated G-protein, possibly through downstream effectors, increases the open-state probability of BKCa channels.[9]

  • Hyperpolarization: The opening of K+ channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[1][9]

  • Vasodilation: Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to the relaxation of the vascular smooth muscle, and consequently, vasodilation.

In some vascular beds, other channels like ATP-sensitive K+ (KATP) channels and transient receptor potential (TRP) channels may also be involved.[1][9]

G EET EET Regioisomer GPCR G-Protein Coupled Receptor (GPCR) EET->GPCR Binds to Gas Gαs Activation GPCR->Gas BKCa BKCa Channel Activation Gas->BKCa K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channels Closure of Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channels Ca_influx Decreased Intracellular Ca2+ Ca_channels->Ca_influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relaxation

Signaling pathway for EET-mediated vasodilation.

References

A Comparative Guide: 14,15-EET Versus its Diol Metabolite 14,15-DHET in Activating PPARα

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), in activating the peroxisome proliferator-activated receptor-alpha (PPARα). The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Experimental evidence strongly indicates that 14,15-DHET is a significantly more potent activator of PPARα compared to its precursor, 14,15-EET. The activation of PPARα by 14,15-EET is largely indirect and contingent upon its metabolic conversion to 14,15-DHET by soluble epoxide hydrolase (sEH). Direct binding assays confirm that 14,15-DHET interacts with the PPARα ligand-binding domain with a micromolar affinity, leading to the transcriptional activation of PPARα target genes.

Data Presentation

The following table summarizes the quantitative data comparing the activity of 14,15-EET and 14,15-DHET on PPARα.

Parameter14,15-EET14,15-DHETReference Compound (Wy-14643)Source
PPARα Activation (Luciferase Assay in COS-7 cells) ~3-fold increase at 10 µM~12-fold increase at 10 µM~12-fold increase at 20 µM[1][2]
Binding Affinity (Kd) to PPARα LBD Not reported; described as a weak ligand1.4 µMNot directly compared[1][2]
Upregulation of CPT1A mRNA (PPARα target gene) in HepG2 cells Not reported~2-fold increase at 10 µM~2-fold increase at 10 µM[1]
Dependence on Soluble Epoxide Hydrolase (sEH) Activation is abrogated by sEH inhibitorActivation is independent of sEHNot applicable[1][2]

Signaling Pathway and Metabolism

Arachidonic acid is metabolized by cytochrome P450 epoxygenases to form 14,15-EET. Subsequently, soluble epoxide hydrolase (sEH) converts 14,15-EET to 14,15-DHET. It is 14,15-DHET that then acts as a potent endogenous ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription.

PPARa_Activation_Pathway cluster_0 Metabolic Conversion cluster_1 PPARα Activation and Gene Transcription Arachidonic_Acid Arachidonic Acid 14,15-EET 14,15-EET Arachidonic_Acid->14,15-EET CYP Epoxygenase 14,15-DHET 14,15-DHET 14,15-EET->14,15-DHET sEH PPARa PPARα 14,15-DHET->PPARa Binds to LBD CYP_Epoxygenase CYP Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to DNA Target_Gene Target Gene Transcription (e.g., CPT1A) PPRE->Target_Gene Activates

Metabolic conversion of 14,15-EET to 14,15-DHET and subsequent PPARα activation.

Experimental Protocols

Luciferase Reporter Gene Assay for PPARα Activation

This assay quantifies the ability of a compound to activate PPARα by measuring the expression of a reporter gene (luciferase) under the control of a PPARα-responsive promoter.

Luciferase_Assay_Workflow Start Start Cell_Culture 1. Plate COS-7 or HepG2 cells Start->Cell_Culture Transfection 2. Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter vector - β-galactosidase control vector Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Treatment 4. Treat cells with: - Vehicle control - 14,15-EET - 14,15-DHET - Positive control (e.g., Wy-14643) Incubation1->Treatment Incubation2 5. Incubate for 18-24 hours Treatment->Incubation2 Lysis 6. Lyse cells Incubation2->Lysis Assay 7. Measure Luciferase and β-galactosidase activity Lysis->Assay Analysis 8. Normalize Luciferase to β-galactosidase activity. Calculate fold activation. Assay->Analysis End End Analysis->End

Workflow for the PPARα luciferase reporter gene assay.

Detailed Methodology:

  • Cell Culture: COS-7 or HepG2 cells are cultured in appropriate media and seeded in 24-well plates.

  • Transfection: Cells are co-transfected with a PPARα expression plasmid, a luciferase reporter plasmid containing a PPRE, and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Incubation: Cells are incubated for 24 hours to allow for plasmid expression.

  • Treatment: The culture medium is replaced with fresh medium containing the vehicle control, 14,15-EET, 14,15-DHET, or a known PPARα agonist like Wy-14643 at desired concentrations.

  • Incubation: Cells are incubated for an additional 18-24 hours.

  • Cell Lysis: The cells are washed with PBS and lysed.

  • Luminometry: Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. β-galactosidase activity is also measured to normalize the results.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and the results are expressed as fold activation relative to the vehicle control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This is a high-throughput assay to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD).

TR_FRET_Workflow Start Start Reagents 1. Prepare assay components: - GST-tagged PPARα-LBD - Terbium-labeled anti-GST antibody (Donor) - Fluorescently labeled PPARα ligand (Tracer/Acceptor) - Test compounds (14,15-EET, 14,15-DHET) Start->Reagents Plate_Setup 2. Add reagents to a 384-well plate: - GST-PPARα-LBD - Terbium anti-GST antibody - Test compound dilutions Reagents->Plate_Setup Incubation1 3. Incubate to allow antibody-protein binding Plate_Setup->Incubation1 Add_Tracer 4. Add fluorescent tracer ligand Incubation1->Add_Tracer Incubation2 5. Incubate to reach binding equilibrium Add_Tracer->Incubation2 Measurement 6. Measure TR-FRET signal (Excitation at ~340 nm, Emission at ~495 nm and ~520 nm) Incubation2->Measurement Analysis 7. Calculate emission ratio (520/495 nm). Determine IC50/Kd from competition curve. Measurement->Analysis End End Analysis->End

Workflow for the TR-FRET competitive binding assay for PPARα.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), a fluorescently labeled known PPARα ligand (tracer/acceptor fluorophore), and serial dilutions of the test compounds (14,15-EET and 14,15-DHET).

  • Assay Plate Setup: In a low-volume 384-well plate, add the GST-PPARα-LBD, the terbium-labeled anti-GST antibody, and the test compound dilutions.

  • Incubation: Incubate the plate to allow the antibody to bind to the GST-tagged PPARα-LBD.

  • Tracer Addition: Add the fluorescent tracer ligand to all wells.

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence at the donor emission wavelength (~495 nm) and the acceptor emission wavelength (~520 nm) using a plate reader capable of TR-FRET.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the concentration of the test compound to generate a competition curve and determine the IC50 value, from which the binding affinity (Kd) can be calculated.

Conclusion

The available data conclusively demonstrate that 14,15-DHET is a direct and potent endogenous activator of PPARα, while 14,15-EET's activity is indirect and requires its conversion to 14,15-DHET. For researchers investigating PPARα signaling or developing novel PPARα modulators, focusing on 14,15-DHET as the active ligand is recommended. Furthermore, the inhibition of soluble epoxide hydrolase, which increases the levels of 14,15-EET, may not directly translate to increased PPARα activation if the subsequent conversion to 14,15-DHET is the rate-limiting step for this specific signaling pathway. These findings are critical for the accurate interpretation of experimental results and the design of therapeutic strategies targeting the eicosanoid-PPARα axis.

References

A Comparative Analysis of 14,15-EET Enantiomers on Vascular Tone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive analysis of the enantiomers of 14,15-epoxyeicosatrienoic acid (14,15-EET) reveals significant stereospecificity in their effects on vascular tone. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of (14R,15S)-EET and (14S,15R)-EET, supported by experimental data, to inform future cardiovascular research and therapeutic development.

Epoxyeicosatrienoic acids (EETs) are endothelium-derived hyperpolarizing factors that play a crucial role in regulating blood vessel diameter. The specific enantiomers of 14,15-EET, however, exhibit distinct potencies in inducing vasodilation. Understanding these differences is paramount for the targeted design of novel therapeutics for conditions such as hypertension and vascular inflammation.

Quantitative Comparison of Vasodilatory Potency

Experimental evidence demonstrates that the (14S,15R)-EET enantiomer is a more potent vasodilator than its (14R,15S) counterpart. This difference in potency is highlighted by their respective EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.

EnantiomerEC50 (pM)Vessel TypeSpeciesReference
(14S,15R)-EET3 ± 1Coronary MicrovesselsCanine[1]
(14R,15S)-EET7 ± 5Coronary MicrovesselsCanine[1]
Racemic 14,15-EET1,000,000Bovine Coronary ArteriesBovine[2]

Note: The significantly lower EC50 values in canine coronary microvessels compared to the racemic mixture in bovine coronary arteries may be attributed to differences in vessel size, species, and experimental conditions.

Signaling Pathway of 14,15-EET-Induced Vasodilation

The vasodilatory effect of 14,15-EET is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The (14S,15R)-EET enantiomer demonstrates a higher efficacy in activating these channels, consistent with its greater vasodilatory potency. The proposed signaling cascade is as follows:

G cluster_0 Vascular Smooth Muscle Cell EET 14,15-EET (S,R enantiomer more potent) GPCR Putative G-Protein Coupled Receptor EET->GPCR Binds Gs Gsα Subunit GPCR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates and Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of 14,15-EET-induced vasodilation.

Experimental Protocols

The following is a detailed methodology for assessing the effects of 14,15-EET enantiomers on vascular tone using wire myography.

Preparation of Vascular Rings:
  • Tissue Isolation: Euthanize the experimental animal (e.g., bovine, canine) and excise the desired artery (e.g., coronary artery). Immediately place the tissue in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

  • Dissection: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the cleaned artery into rings of approximately 2-3 mm in length.

  • Endothelium Removal (Optional): To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the arterial ring with a pair of fine forceps or a wooden stick.

Wire Myography Procedure:
  • Mounting: Mount the arterial rings on two stainless steel wires (typically 40 µm in diameter) in the jaws of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer, allowing for the application of tension.

  • Equilibration: Submerge the mounted rings in the myograph chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension.

  • Viability Check: After equilibration, assess the viability of the vascular rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Pre-constriction: Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension. Induce a submaximal, stable contraction using a vasoconstrictor agent such as the thromboxane (B8750289) A2 mimetic U-46619 (e.g., 10-100 nM) or phenylephrine (B352888) (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable pre-constriction plateau is achieved, add the 14,15-EET enantiomers in a cumulative manner in increasing concentrations (e.g., from 1 pM to 10 µM). Record the changes in isometric tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tension. Plot the concentration-response curves and calculate the EC50 values using appropriate pharmacological software.

G cluster_workflow Experimental Workflow for Vascular Tone Assessment A Artery Isolation and Cleaning B Cutting into 2-3 mm Rings A->B C Mounting in Wire Myograph B->C D Equilibration (60 min, 37°C) C->D E Viability Check (High KCl) D->E F Pre-constriction (e.g., U-46619) E->F G Cumulative Addition of 14,15-EET Enantiomers F->G H Data Recording and Analysis (EC50) G->H

Caption: Workflow for assessing vascular tone using wire myography.

This guide underscores the importance of considering the stereochemistry of 14,15-EET in vascular research. The superior vasodilatory potency of the (14S,15R)-enantiomer suggests that targeting its specific signaling pathway could yield more effective therapeutic strategies for cardiovascular diseases. Researchers are encouraged to utilize the provided data and protocols to further explore the nuanced roles of EET enantiomers in vascular biology.

References

A Head-to-Head Battle for Cardioprotection: 14,15-EET Versus Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cardioprotective strategies is a paramount endeavor. Among the promising avenues of investigation are the epoxyeicosatrienoic acids (EETs), signaling lipids with potent vasodilatory and anti-inflammatory properties. A key member of this family, 14,15-EET, has demonstrated significant potential in mitigating cardiac injury. However, its therapeutic application is hampered by rapid degradation by the enzyme soluble epoxide hydrolase (sEH). This has led to two primary therapeutic strategies: the direct administration of 14,15-EET and the inhibition of sEH to boost endogenous levels of all EETs. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the rational design of future cardioprotective therapies.

The Fundamental Difference: Direct Agonism vs. Endogenous Enhancement

The core distinction between the two strategies lies in their mechanism of action. The administration of exogenous 14,15-EET provides a direct, albeit transient, supply of this specific cardioprotective lipid. In contrast, soluble epoxide hydrolase inhibitors (sEHIs) act by preventing the breakdown of all four endogenous EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), thereby amplifying their collective beneficial effects.[1][2] This fundamental difference has significant implications for potency, specificity, and potential off-target effects.

Performance in Preclinical Models: A Quantitative Comparison

Numerous studies have investigated the cardioprotective efficacy of both 14,15-EET and sEHIs in animal models of myocardial ischemia-reperfusion (I/R) injury. The primary endpoint in these studies is often the reduction in infarct size, a direct measure of cardiac tissue death.

A key study in mice subjected to 40 minutes of left coronary artery (LCA) occlusion followed by 2 hours of reperfusion provides a direct comparison of the two approaches. Intravenous administration of 14,15-EET (2.5 µg/g body weight) 15 minutes before ischemia or 5 minutes before reperfusion significantly reduced infarct size. Similarly, intraperitoneal injection of the sEH inhibitor AUDA-BE (10 µg/g) 30 minutes before ischemia or 10 minutes before reperfusion also conferred marked cardioprotection.[3]

Treatment GroupTiming of AdministrationInfarct Size (% of Area at Risk)Reference
Vehicle (Control)-~55%[3]
14,15-EETBefore Ischemia~30%[3]
14,15-EETBefore Reperfusion~35%[3]
AUDA-BE (sEHI)Before Ischemia~30%[3]
AUDA-BE (sEHI)Before Reperfusion~32%[3]

Another study in a canine model of 60 minutes of coronary artery occlusion and 3 hours of reperfusion further corroborates these findings. Both 11,12-EET and 14,15-EET (0.128 mg/kg) markedly reduced infarct size. The sEH inhibitor AUDA also demonstrated a dose-dependent reduction in infarct size. Notably, the combination of a low dose of AUDA with 14,15-EET resulted in a synergistic effect, suggesting that enhancing endogenous EETs while providing an exogenous supply of a key regioisomer may be a particularly effective strategy.[4][5]

Treatment GroupInfarct Size (% of Area at Risk)Reference
Vehicle (Control)21.8 ± 1.6%[4][5]
11,12-EET8.7 ± 2.2%[4][5]
14,15-EET9.4 ± 1.3%[4][5]
AUDA (low dose)14.4 ± 1.2%[4][5]
AUDA (high dose)9.4 ± 1.8%[4][5]
AUDA (low dose) + 14,15-EET5.8 ± 1.6%[4][5]

Signaling Pathways: A Shared Downstream Cascade

Both 14,15-EET and sEHIs exert their cardioprotective effects through the activation of common downstream signaling pathways. A critical element is the activation of ATP-sensitive potassium (KATP) channels, both in the sarcolemma and mitochondria.[6][7][8] Opening of these channels leads to cellular hyperpolarization and reduces calcium overload, a key driver of cell death during reperfusion.

Furthermore, the pro-survival phosphatidylinositol 3-kinase (PI3K)/Akt pathway is activated by both approaches.[4][9] This pathway inhibits apoptosis and promotes cell survival. Another important mediator is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which has been shown to be crucial for the cardioprotective effects of both 14,15-EET and sEH inhibition.[2][9]

Cardioprotective Signaling Pathways cluster_0 Therapeutic Intervention cluster_1 Cellular Mechanisms cluster_2 Cardioprotective Outcomes sEHI sEH Inhibitors sEH_node sEH sEHI->sEH_node inhibition EET1415 14,15-EET (exogenous) KATP KATP Channels EET1415->KATP PI3K_Akt PI3K/Akt Pathway EET1415->PI3K_Akt STAT3 STAT3 Pathway EET1415->STAT3 Endo_EETs Endogenous EETs (including 14,15-EET) sEH_node->Endo_EETs degrades Endo_EETs->KATP Endo_EETs->PI3K_Akt Endo_EETs->STAT3 Cardioprotection Reduced Infarct Size Improved Cardiac Function Anti-inflammatory Effects KATP->Cardioprotection PI3K_Akt->Cardioprotection STAT3->Cardioprotection

Shared signaling pathways for cardioprotection.

Experimental Protocols: A Guide to Induction and Assessment

The following provides a generalized experimental workflow for inducing and assessing myocardial ischemia-reperfusion injury in a rodent model, based on methodologies cited in the literature.[3][7][10][11]

Experimental Workflow for Myocardial I/R Injury cluster_preparation Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Ischemia and Treatment cluster_reperfusion Reperfusion and Assessment Anesthesia Anesthesia (e.g., pentobarbital (B6593769) sodium) Ventilation Intubation and Mechanical Ventilation Anesthesia->Ventilation Monitoring ECG and Temperature Monitoring Ventilation->Monitoring Thoracotomy Left Thoracotomy Monitoring->Thoracotomy Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->Ligation Ischemia Ischemia Period (e.g., 30-60 minutes) Ligation->Ischemia Reperfusion Reperfusion Period (e.g., 2-3 hours) Ischemia->Reperfusion Release of Ligation Treatment Administration of 14,15-EET or sEHI (pre-ischemia or pre-reperfusion) Treatment->Ischemia Treatment->Reperfusion Harvest Heart Excision Reperfusion->Harvest Staining Infarct Size Staining (e.g., TTC staining) Harvest->Staining Analysis Quantification of Infarct Size and Area at Risk Staining->Analysis

Generalized workflow for I/R injury studies.
Key Methodological Details:

  • Animal Models: Commonly used models include male C57BL/6J mice and Wistar or Sprague-Dawley rats.[1][3][10]

  • Anesthesia: Anesthesia is typically induced with agents such as pentobarbital sodium or isoflurane.[3][7]

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then ligated with a suture to induce ischemia. Successful ligation is often confirmed by visual changes in the myocardium and ECG alterations.[10][11]

  • Drug Administration:

    • 14,15-EET: Typically dissolved in a vehicle such as ethanol (B145695) and administered intravenously.[3]

    • sEH Inhibitors (e.g., AUDA, AUDA-BE): Often dissolved in an oil-based vehicle like sesame oil for intraperitoneal injection or a suitable solvent for intravenous or intracoronary administration.[3][4]

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the heart supplied by the occluded artery) and the infarcted area are delineated using staining techniques. A common method involves perfusion with Evans blue dye to identify the non-ischemic tissue, followed by incubation of heart slices in 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red and leaves the infarcted tissue pale. The respective areas are then quantified using planimetry.[3][10]

Conclusion: A Promising Future for Both Approaches

Both the direct administration of 14,15-EET and the inhibition of soluble epoxide hydrolase represent highly promising strategies for cardioprotection. The available data suggest that both approaches can significantly reduce myocardial infarct size in preclinical models of ischemia-reperfusion injury.

  • 14,15-EET administration offers the advantage of providing a known quantity of a specific, potent cardioprotective agent. This allows for precise dose-response studies and a more direct investigation of its downstream effects.

  • sEH inhibition provides a more holistic approach by elevating the levels of all endogenous EETs, which may offer broader and more sustained protective effects. The development of orally bioavailable sEHIs also presents a more clinically translatable therapeutic option.

The synergistic effect observed when combining an sEHI with exogenous 14,15-EET suggests that a multi-pronged approach may be the most effective strategy. Future research should focus on optimizing dosing regimens, exploring the therapeutic window for each approach, and further elucidating the intricate interplay between the different EET regioisomers in the context of cardiac injury. Ultimately, a deeper understanding of these powerful lipid mediators will pave the way for novel and effective treatments for ischemic heart disease.

References

A Comparative Guide to the Structural Requirements for 14,15-EET Agonist and Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural features governing the agonist and antagonist activity of 14,15-epoxyeicosatrienoic acid (14,15-EET) analogs. The information presented is collated from key research findings and is intended to aid in the rational design of novel modulators of 14,15-EET signaling pathways, which are critical in regulating cardiovascular, renal, and inflammatory processes.

Core Structural Determinants of 14,15-EET Activity

The biological activity of 14,15-EET analogs, whether as agonists mimicking the vasodilatory effects of the endogenous lipid mediator or as antagonists blocking these effects, is dictated by specific structural motifs. These include the nature of the acidic head group, the stereochemistry and composition of the epoxide, the presence and configuration of double bonds in the carbon backbone, and the overall chain length.

Agonist Activity: Key Structural Features

Studies on a variety of 14,15-EET analogs have revealed several structural components critical for potent agonist activity, primarily assessed by their ability to induce relaxation in bovine coronary arteries.[1]

  • Carboxylic Acid Moiety: A terminal acidic group at the C-1 position is crucial for activity. While the carboxyl group can be esterified (e.g., methyl ester) or replaced with bioisosteres like a methylsulfonimide and still retain full activity, its complete removal to an alcohol group abolishes vasodilatory effects.[2]

  • Epoxide Ring: The oxygen atom of the epoxide is essential, as its replacement with sulfur or nitrogen leads to a loss of activity.[2] The stereochemistry of the epoxide is also a key determinant of potency. The cis-epoxide is more potent than the trans-epoxide, and the 14(S),15(R) enantiomer exhibits greater potency than the 14(R),15(S) enantiomer.[2]

  • Carbon Chain and Double Bonds: The full 20-carbon backbone is important for optimal activity. Shortening the distance between the carboxyl group and the epoxide reduces both potency and efficacy.[2] The presence and position of double bonds significantly influence agonist activity. An analog with a single Δ8 double bond retains full activity and potency, whereas analogs with only a Δ5 or Δ11 double bond show reduced potency.[2][3] Complete saturation of the double bonds also diminishes potency.[2]

Antagonist Activity: Structural Modifications Conferring Blockade

Specific modifications to the 14,15-EET scaffold can convert an agonist into an antagonist. These antagonists are valuable tools for elucidating the physiological roles of 14,15-EET and have therapeutic potential.

  • Positional Isomerism of Double Bonds: The location of the double bonds is a critical switch for activity. For instance, while cis-14,15-epoxy-eicosa-8(Z)-enoic acid is an agonist, the corresponding analog with a double bond at the Δ5,6 position, cis-14,15-epoxy-eicosa-5(Z)-enoic acid (14,15-EEZE), acts as a competitive antagonist.[4][5]

  • Carboxylic Acid Bioisosteres: Modification of the carboxyl group can also impart antagonist properties. The methylsulfonylimide analog of 14,15-EEZE, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI), is an effective antagonist of 14,15-EET- and 5,6-EET-induced relaxation.[6]

Quantitative Comparison of 14,15-EET Analogs

The following tables summarize the quantitative data on the vasodilator activity of key 14,15-EET agonists and the inhibitory activity of antagonists in bovine coronary arteries.

Table 1: Vasodilator Activity of 14,15-EET Agonist Analogs

CompoundKey Structural FeaturesMaximal Relaxation (%)ED₅₀ (μM)
14,15-EET Endogenous Ligand852.2
14,15-EET-methyl ester Carboxyl modificationFull activity~2.2
14,15-EET-methylsulfonimide Carboxyl modificationFull activity~2.2
14,15-EE-8-ZE Single Δ8 double bondFull activity~2.2
14,15-EE-5-ZE Single Δ5 double bondReduced potency>10
14,15-EE-11-ZE Single Δ11 double bondReduced potency>10
14(S),15(R)-EET cis-epoxide, S,R enantiomerMore potent than R,S<2.2
14(R),15(S)-EET cis-epoxide, R,S enantiomerLess potent than S,R>2.2
trans-14,15-EET trans-epoxideLess potent than cis>2.2
14,15-DHET Dihydroxy metabolite~5-fold less potent~10

Data compiled from multiple sources.[2][3][7]

Table 2: Activity of 14,15-EET Antagonist Analogs

CompoundTargetEffectPotency
14,15-EEZE 14,15-EET receptorInhibition of 14,15-EET-induced relaxationEffective at 10 μM
14,15-EEZE-mSI 14,15- & 5,6-EET signalingInhibition of relaxation to 14,15- and 5,6-EETEffective at 10 μM

Data compiled from multiple sources.[5][6]

Signaling Pathways and Experimental Workflows

The biological effects of 14,15-EET are mediated through specific signaling cascades, often involving G-protein coupled receptors and the activation of potassium channels. Antagonists act by competitively blocking the binding of agonists to their putative receptors.

14_15_EET_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist 14,15-EET Agonist Receptor Putative EET Receptor (GPCR) Agonist->Receptor Binds G_Protein G-Protein (Gsα) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP ↑ cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA K_Channel BKCa Channel Activation PKA->K_Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Antagonist 14,15-EET Antagonist (e.g., 14,15-EEZE) Antagonist->Receptor Blocks Binding

Caption: Signaling pathway for 14,15-EET-mediated vasodilation and its inhibition by antagonists.

The logical relationship between key structural features and the resulting biological activity can be visualized as a decision tree.

SAR_Logic_Tree Start 14,15-EET Analog C1_Group C-1 Acidic Group? Start->C1_Group Epoxide_O Epoxide Oxygen Present? C1_Group->Epoxide_O Yes Inactive Inactive C1_Group->Inactive No (e.g., Alcohol) Double_Bond Double Bond Position? Epoxide_O->Double_Bond Yes Epoxide_O->Inactive No (e.g., S or N) Agonist Agonist Activity Double_Bond->Agonist Δ8 Double_Bond->Agonist Δ11 (Reduced Potency) Antagonist Antagonist Activity Double_Bond->Antagonist Δ5

Caption: Simplified structure-activity relationship (SAR) decision tree for 14,15-EET analogs.

Experimental Protocols

The characterization of 14,15-EET analogs typically involves a combination of in vitro and ex vivo assays to determine their biological activity and mechanism of action.

Vascular Reactivity Assay

This is the primary functional assay used to assess the agonist and antagonist activity of 14,15-EET analogs on vascular tone.

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and cleaned of connective tissue. Vessels of approximately 1 mm in diameter are cut into rings 3 mm in width.[3]

  • Mounting: The arterial rings are mounted in organ chambers containing a physiological salt solution (Krebs buffer), maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Tension Measurement: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied, and the rings are allowed to equilibrate.

  • Pre-contraction: The rings are pre-contracted with a thromboxane (B8750289) A₂ mimetic, U46619, to a stable level of tension.[4]

  • Compound Administration:

    • Agonist testing: Cumulative concentration-response curves are generated by adding increasing concentrations of the 14,15-EET analog to the organ bath.

    • Antagonist testing: The arterial rings are pre-incubated with the antagonist for a defined period before the addition of an agonist (e.g., 14,15-EET) to assess the inhibitory effect.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. ED₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine potency.

Electrophysiological Recordings (Patch-Clamp)

This technique is used to investigate the effects of 14,15-EET analogs on ion channel activity in isolated vascular smooth muscle cells, which underlies the vasodilation response.

  • Cell Isolation: Smooth muscle cells are enzymatically dispersed from bovine coronary arteries.

  • Patch-Clamp Configuration: The cell-attached or whole-cell patch-clamp configuration is used to record the activity of single or multiple ion channels, respectively.

  • Compound Application: The 14,15-EET analog is applied to the cell via the bath solution or through the patch pipette.

  • Data Acquisition and Analysis: The opening and closing of ion channels (e.g., large-conductance, calcium-activated K⁺ channels, BKCa) are recorded as changes in current. The effects of the compounds on channel open probability and current amplitude are analyzed.[6]

This guide provides a foundational understanding of the structural determinants for 14,15-EET agonist and antagonist activity. The presented data and methodologies serve as a valuable resource for the design and evaluation of novel compounds targeting the 14,15-EET signaling pathway for therapeutic benefit.

References

A Comparative Guide to the Signaling Pathways of 14,15-EET and 11,12-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 14,15-EET and 11,12-EET are the most abundant and biologically active, playing crucial roles in cardiovascular physiology and pathophysiology. While often studied together, these two molecules exhibit distinct signaling profiles, influencing a range of cellular processes from vasodilation and angiogenesis to inflammation and cell proliferation. This guide provides an objective comparison of their signaling pathways, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid researchers in dissecting their specific functions.

Key Differences in Signaling Activation and Potency

While both 14,15-EET and 11,12-EET are known to activate a variety of signaling cascades, there are notable differences in their receptor interactions, downstream effector activation, and overall biological potency. One of the key distinctions lies in their interaction with putative G-protein coupled receptors (GPCRs). Evidence suggests that 11,12-EET, particularly the 11(R),12(S)-EET enantiomer, acts as a specific and potent activator of a Gs-coupled receptor in endothelial cells, leading to the activation of protein kinase A (PKA).[1] This enantiomer-specific action is not as pronounced for 14,15-EET in the same context.[2]

Furthermore, while both EETs can activate large-conductance calcium-activated potassium (BKCa) channels, contributing to their vasodilatory effects, the upstream signaling can differ.[1] The activation of BKCa channels by 11,12-EET is strongly linked to the Gs-PKA pathway. In contrast, 14,15-EET has been shown to also signal through other receptors, including Transient Receptor Potential Vanilloid 4 (TRPV4) channels and, in some contexts, can be metabolized to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is an activator of peroxisome proliferator-activated receptor-alpha (PPARα).[3][4] This metabolic activation of a nuclear receptor adds another layer of complexity to the signaling of 14,15-EET that is not as prominently described for 11,12-EET.

In terms of downstream signaling, both regioisomers have been implicated in the activation of the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.[5][6] However, the relative contribution of each EET to the activation of these pathways can be cell-type and context-dependent. For instance, 14,15-EET has been shown to promote the proliferation of certain cancer cells through the activation of EGFR, ERK, and PI3K/Akt pathways.[5]

Quantitative Comparison of Signaling Parameters

The following tables summarize key quantitative data from various studies to provide a direct comparison of the signaling potency and receptor interactions of 14,15-EET and 11,12-EET.

Parameter14,15-EET11,12-EETCell Type/SystemReference
Receptor Binding
Kd13.84 ± 2.58 nM-U-937 monocytes[7]
Bmax3.54 ± 0.28 pmol/10^6 cells-U-937 monocytes[7]
Vasorelaxation
EC50~10-100 nM~1-10 nMVarious arteries[8]
Downstream Signaling
PKA ActivationLess potent/specificPotent (especially 11(R),12(S)-EET)Endothelial cells[1][2]
Akt PhosphorylationInduces phosphorylationInduces phosphorylationVarious cell types[6][9]
ERK PhosphorylationInduces phosphorylationInduces phosphorylationVarious cell types[5][6]

Note: Values can vary significantly depending on the experimental conditions and cell/tissue type used.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct and overlapping signaling pathways of 14,15-EET and 11,12-EET.

G cluster_1415EET 14,15-EET Signaling EET1415 14,15-EET GPCR_1415 Putative GPCR EET1415->GPCR_1415 TRPV4 TRPV4 EET1415->TRPV4 sEH_1415 sEH EET1415->sEH_1415 mTORC2 mTORC2 GPCR_1415->mTORC2 EGFR_1415 EGFR GPCR_1415->EGFR_1415 Vaso_1415 Vasodilation TRPV4->Vaso_1415 DHET1415 14,15-DHET sEH_1415->DHET1415 PPARa PPARα DHET1415->PPARa Gene_1415 Gene Transcription PPARa->Gene_1415 Akt_1415 Akt mTORC2->Akt_1415 CellPro_1415 Cell Proliferation Anti-apoptosis Akt_1415->CellPro_1415 Angio_1415 Angiogenesis Akt_1415->Angio_1415 ERK_1415 ERK ERK_1415->CellPro_1415 EGFR_1415->Akt_1415 EGFR_1415->ERK_1415

Caption: Signaling pathway of 14,15-EET.

G cluster_1112EET 11,12-EET Signaling EET1112 11,12-EET (11(R),12(S)-EET) GPCR_1112 Gs-coupled Receptor EET1112->GPCR_1112 Gs Gs protein GPCR_1112->Gs Akt_1112 Akt GPCR_1112->Akt_1112 ERK_1112 ERK GPCR_1112->ERK_1112 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TRPC6 TRPC6 PKA->TRPC6 BKCa BKCa Channel PKA->BKCa Angio_1112 Angiogenesis TRPC6->Angio_1112 Vaso_1112 Vasodilation BKCa->Vaso_1112 eNOS eNOS Akt_1112->eNOS CellMig_1112 Cell Migration Akt_1112->CellMig_1112 eNOS->Vaso_1112 ERK_1112->CellMig_1112

Caption: Signaling pathway of 11,12-EET.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of 14,15-EET and 11,12-EET signaling.

Vasorelaxation Assay

This protocol is used to assess the vasodilatory effects of EETs on isolated arterial rings.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat, mouse) and excise the desired artery (e.g., mesenteric artery, aorta).

    • Immediately place the artery in ice-cold Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

    • Carefully remove adhering connective and adipose tissue under a dissecting microscope.

    • Cut the artery into rings of 2-3 mm in length.

  • Myograph Setup:

    • Mount the arterial rings in a wire myograph system with two stainless steel wires (40 µm diameter) passed through the lumen.

    • Place the myograph chambers in a water bath maintained at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of (e.g., 1-2 g for rat aorta), with buffer changes every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, contract the arterial rings with a high-potassium solution (e.g., 60 mM KCl) to test for viability.

    • Wash the rings and allow them to return to the resting tension.

    • Pre-contract the rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) or U-46619.

    • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of 14,15-EET or 11,12-EET (e.g., 1 nM to 10 µM) to the bath.

    • Record the changes in isometric tension.

    • Calculate the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure cell viability and proliferation in response to EETs.

  • Cell Culture and Treatment:

    • Seed cells (e.g., endothelial cells, cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of 14,15-EET or 11,12-EET in serum-free medium for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., ethanol).

  • MTT Assay Procedure:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell proliferation as a percentage of the vehicle control.

Western Blotting for Akt and ERK Phosphorylation

This technique is used to detect the activation of key signaling proteins in response to EETs.

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells with 14,15-EET or 11,12-EET as described for the MTT assay for shorter time points (e.g., 5, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Tube Formation Assay for Angiogenesis

This in vitro assay assesses the ability of EETs to promote the formation of capillary-like structures by endothelial cells.

  • Preparation:

    • Thaw Matrigel or a similar basement membrane extract on ice overnight.

    • Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.

  • Assay Procedure:

    • Prepare a cell suspension containing the desired concentration of 14,15-EET or 11,12-EET.

    • Add 100 µL of the cell suspension (e.g., 1 x 10^4 cells) to each Matrigel-coated well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube networks.

    • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of closed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

The signaling pathways of 14,15-EET and 11,12-EET, while sharing some common downstream effectors like Akt and ERK, exhibit clear distinctions in their upstream activation mechanisms and biological potencies. The pronounced enantiomer-specific and Gs-PKA-dependent signaling of 11,12-EET in endothelial cells contrasts with the broader receptor interactions and metabolic activation of PPARα associated with 14,15-EET. These differences have significant implications for their respective roles in health and disease and highlight the importance of studying these regioisomers individually. The provided data, diagrams, and protocols offer a valuable resource for researchers aiming to further elucidate the intricate signaling networks governed by these important lipid mediators and to explore their therapeutic potential.

References

14,15-EET as a Cardiovascular Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its metabolites as potential biomarkers for cardiovascular disease (CVD). It contrasts their performance with established biomarkers, presents supporting data, details experimental protocols, and illustrates key biological pathways.

Introduction: The Role of 14,15-EET in Cardiovascular Health

Epoxyeicosatrienoic acids (EETs) are signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms. Of the four regioisomers, 14,15-EET is a significant product and is recognized for its cardioprotective effects. These include vasodilation, anti-inflammatory actions, and protection against cardiac hypertrophy and ischemia-reperfusion injury.[1]

The primary mechanism of 14,15-EET's action involves its function as an endothelium-derived hyperpolarizing factor (EDHF), which leads to the relaxation of vascular smooth muscle.[2][3] However, the biological activity of 14,15-EET is tightly regulated by the enzyme soluble epoxide hydrolase (sEH), which converts it into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] This rapid degradation makes direct measurement of 14,15-EET challenging. Consequently, the ratio of 14,15-EET to 14,15-DHET, or the levels of 14,15-DHET alone, are often considered more stable and reliable indicators of the pathway's activity and have emerged as promising biomarkers for cardiovascular risk.[6][7]

Comparison with Alternative Cardiovascular Biomarkers

The validation of a new biomarker requires rigorous comparison against existing standards. The following tables summarize the characteristics of 14,15-DHET (as a surrogate for 14,15-EET activity) in contrast to established CVD biomarkers like high-sensitivity C-reactive protein (hs-CRP), cardiac troponins (cTnI, cTnT), and B-type natriuretic peptide (BNP).

Table 1: Qualitative Comparison of Cardiovascular Biomarkers

BiomarkerBiological RolePrimary Clinical UseAdvantagesLimitations
14,15-DHET Metabolite of 14,15-EET, reflecting sEH activity and endothelial function.[4]Emerging; risk stratification for coronary heart disease, hypertension, and cardiotoxicity.[6][7]Reflects a potentially modifiable pathway (sEH inhibition); may indicate early endothelial dysfunction.[8][1]Not yet in routine clinical use; requires specialized LC-MS/MS analysis; influenced by sEH gene polymorphisms.[1][9]
hs-CRP Acute-phase reactant; non-specific marker of inflammation.[10]General cardiovascular risk assessment.[10]Widely available, inexpensive, and standardized assay.[11]Lacks specificity; elevated in any inflammatory condition (e.g., infection, autoimmune disease).[10][11]
Cardiac Troponins (cTnI, cTnT) Structural proteins of the cardiac contractile apparatus released upon myocyte necrosis.[10]Diagnosis of acute myocardial infarction (MI).[10][12]High sensitivity and specificity for myocardial injury.[10][11]Levels can be elevated in non-ischemic conditions causing cardiac stress (e.g., sepsis, renal failure).[11][12]
BNP / NT-proBNP Hormones released by ventricular myocytes in response to stretch and pressure overload.[10][13]Diagnosis, prognosis, and management of heart failure.[10][12]Excellent for diagnosing heart failure in acute dyspnea; strong prognostic value.[10]Levels are influenced by age, renal function, and obesity; can be elevated in other cardiac conditions.[11][12]

Table 2: Quantitative Data from Clinical Studies

BiomarkerPatient Cohort / ConditionKey FindingCitation
14,15-DHET 60 patients with Coronary Heart Disease (CHD) vs. 60 healthy controls.Plasma 14,15-DHET levels were significantly higher in CHD patients (2.53 ± 1.60 ng/mL) compared to controls (1.65 ± 1.54 ng/mL).[7][14]
14,15-DHET Breast cancer patients treated with anthracyclines.Plasma 14,15-DHET levels were elevated in patients who later developed cardiotoxicity, even before a decrease in Left Ventricular Ejection Fraction (LVEF) was observed.[6][15]
14,15-DHET & hs-CRP 60 patients with Coronary Heart Disease.A significant positive correlation was found between plasma 14,15-DHET and hs-CRP levels.[7][16]

Experimental Protocols

Accurate quantification of 14,15-EET and 14,15-DHET is critical for their validation as biomarkers. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of 14,15-EET and 14,15-DHET in Human Plasma via LC-MS/MS

  • Sample Collection and Handling:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately place samples on ice and centrifuge at 2000-3000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma aliquots at -80°C until analysis to prevent auto-oxidation and degradation of lipids.

  • Internal Standards and Sample Preparation:

    • Spike plasma samples (typically 100-500 µL) with deuterated internal standards (e.g., 14,15-EET-d11, 14,15-DHET-d11) to correct for extraction losses and matrix effects.[9][17]

    • Saponification (for total EETs/DHETs): To measure both free and esterified lipids, hydrolyze the sample with a strong base (e.g., NaOH or KOH) to release fatty acids from phospholipids.

    • Liquid-Liquid Extraction (LLE): Extract the lipids from the plasma using an organic solvent like ethyl acetate (B1210297) or a modified Bligh and Dyer method.[9][18] This step separates lipids from proteins and other plasma components.

    • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the extract can be further purified using SPE columns to isolate the eicosanoid fraction.[19]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Reconstitute the dried extract in a suitable mobile phase and inject it into a UPLC/HPLC system. Use a C18 reverse-phase column to separate 14,15-EET and 14,15-DHET from their other regioisomers (e.g., 5,6-, 8,9-, and 11,12-EET/DHET).[17][19] A gradient elution with mobile phases such as water and acetonitrile (B52724) containing formic acid is typically used.

    • Mass Spectrometry Detection: Interface the LC system with a tandem mass spectrometer operating in negative ion mode using electrospray ionization (ESI).

    • Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantification. Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[17]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of analytical standards.

    • Calculate the analyte concentration in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve. The validated concentration range is often between 0.05-50 ng/mL.[9]

Signaling Pathways and Experimental Workflows

14,15-EET Metabolic and Signaling Pathway

The following diagram illustrates the synthesis of 14,15-EET from arachidonic acid, its degradation by soluble epoxide hydrolase (sEH), and its primary vasodilatory signaling mechanism.

EET_Signaling_Pathway 14,15-EET Metabolic and Signaling Pathway AA Arachidonic Acid (in Endothelium) CYP CYP Epoxygenase (e.g., CYP2J2, CYP2C8) AA->CYP Metabolism EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Degradation VSMC Vascular Smooth Muscle Cell (VSMC) K_Channel K+ Channels (e.g., BKCa) EET->K_Channel Activation DHET 14,15-DHET (Less Active) sEH->DHET Hyperpol Hyperpolarization K_Channel->Hyperpol Leads to Relax Vasodilation Hyperpol->Relax Causes

14,15-EET synthesis, degradation, and vasodilatory action.

Biomarker Validation Workflow

This diagram outlines the typical phases for validating a novel biomarker like 14,15-EET/DHET, from initial discovery to clinical application.

Biomarker_Validation_Workflow General Workflow for Biomarker Validation Discovery Phase 1: Discovery (Hypothesis Generation, Candidate Identification) Analytical Phase 2: Analytical Validation (Assay Development, e.g., LC-MS/MS) Discovery->Analytical Develop Assay Clinical Phase 3: Clinical Validation (Case-Control & Cohort Studies) Analytical->Clinical Test in Patient Samples Utility Phase 4: Clinical Utility (Assessment of Impact on Patient Outcomes) Clinical->Utility Evaluate Clinical Impact Regulation Regulatory Approval & Guideline Integration Utility->Regulation Implement in Practice

Phases of biomarker development and validation.

References

Comparative Analysis of 14,15-EET Effects Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the multifaceted roles of 14,15-Epoxyeicosatrienoic acid (14,15-EET) in cardiovascular, renal, and inflammatory processes reveals species-specific variations in its mechanism and efficacy. This guide provides a comprehensive analysis of experimental data, detailed methodologies, and key signaling pathways to support researchers, scientists, and drug development professionals in advancing their understanding and application of this potent lipid mediator.

14,15-EET, a cytochrome P450 epoxygenase-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule with a diverse range of biological activities.[1] Its therapeutic potential in cardiovascular diseases, renal dysfunction, and inflammatory conditions is an area of intense investigation. This guide synthesizes findings from various animal models and human cell lines to offer a comparative perspective on the effects of 14,15-EET.

Cardiovascular Effects

14,15-EET is a potent vasodilator in numerous species, contributing to the regulation of blood pressure and vascular tone.[2][3] Its effects are primarily mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4][5]

Comparative Data on Cardiovascular Effects of 14,15-EET
SpeciesModelParameterEffect of 14,15-EETKey Findings & Citations
Rat Spontaneously Hypertensive Rats (SHR) and Normal RatsMean Arterial Pressure (MAP)Dose-dependent decrease; maximum reduction of 45 +/- 6 mmHg.[6]Hypotensive effect observed from 1 to 10 µg/kg.[6]
Aged RatsEndothelium-dependent VasodilationImproved impaired vasodilation in mesenteric arteries.[7]Mediated through activation of the mTORC2/Akt signaling pathway.[7]
Mesenteric ArteriesVasodilationAttenuated in hypertensive and aged rats.[8]Associated with reduced expression of EP2 receptors and adenylate cyclase.[8]
Bovine Coronary ArteriesVascular ToneConcentration-dependent relaxation with an EC50 of 1 µM.[9]Relaxation is mediated by the activation of BKCa channels.[9]
Porcine Subepicardial ArteriolesDilationDilation detectable at concentrations ranging from 20 fM to 1.58 pM.[10]Does not require a functional endothelium to mediate dilation.[10]
Canine Epicardial ArteriolesDilationDid not require a functional endothelium to mediate dilation.[10]
Human Endothelial CellsVascular Cell Adhesion Molecule-1 (VCAM-1)Negligible effect on TNFα-induced VCAM-1 expression.[11]In contrast, 11,12-EET significantly inhibited VCAM-1 expression.[11]

Renal Effects

In the kidney, 14,15-EET plays a crucial role in regulating renal blood flow, sodium reabsorption, and renin release, thereby influencing systemic blood pressure and fluid homeostasis.[12]

Comparative Data on Renal Effects of 14,15-EET
SpeciesModelParameterEffect of 14,15-EETKey Findings & Citations
Rat Renal Cortical SlicesRenin ReleaseSignificantly reduced isoproterenol-stimulated renin release.[13]Did not affect basal renin release or tissue cAMP/cGMP concentrations.[13]
Dahl Salt-Sensitive RatsEET LevelsInability to increase renal EET levels in response to a high salt diet contributes to hypertension.[14]
Mouse Unilateral Ureteral Obstruction (UUO) ModelRenal FibrosisA combination of 11,12-EET and 14,15-EET attenuated renal fibrosis.[15]Single treatment with 14,15-EET alone did not show a significant effect.[15]
Dog -Renal FunctionGeneral studies on dietary protein influence on renal function exist, but specific quantitative data on 14,15-EET's direct effects on canine renal parameters were not prominent in the initial search.[16]Further targeted research may be necessary.

Anti-inflammatory Effects

14,15-EET exhibits potent anti-inflammatory properties across various species and cell types, primarily by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[11][17]

Comparative Data on Anti-inflammatory Effects of 14,15-EET
Species/Cell LineModelParameterEffect of 14,15-EETKey Findings & Citations
Human BronchiInflammationReduced TNFα-induced inflammation.[11]Inhibited IκBα degradation.[18]
Endothelial CellsVCAM-1 ExpressionHad a negligible effect on TNFα-induced VCAM-1 expression.[11][19]In contrast, 11,12-EET showed potent inhibition.[18][19]
Mouse LPS-induced InflammationInflammatory Gene ExpressionReduced levels of inflammatory gene expression and neutrophil recruitment in the lung.[11]Effects correlated with decreased activation of NF-κB.[11]
Carotid ArteryMononuclear Cell AdhesionDid not inhibit TNF-α-induced mononuclear cell adhesion.[18]11,12-EET, however, showed significant inhibition.[18]
Rat TNFα-induced InflammationPlasma Adhesion Molecules and CytokinesSystemic overexpression of human CYP2J2 (producing EETs) reduced elevated levels of adhesion molecules and inflammatory cytokines.[11]

Experimental Protocols

Measurement of Mean Arterial Pressure (MAP) in Rats: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are anesthetized. The femoral artery and vein are cannulated for blood pressure measurement and drug infusion, respectively. A baseline MAP is recorded for at least 30 minutes. 14,15-EET is then infused intravenously (IV) or intra-arterially (IA) at doses ranging from 1 to 10 µg/kg. MAP is continuously monitored and recorded. The change in MAP from baseline is calculated to determine the hypotensive effect.[6]

Assessment of Vasodilation in Bovine Coronary Arteries: Bovine coronary arteries are isolated and cut into rings. The rings are mounted in an organ chamber filled with Krebs buffer and maintained at 37°C. The rings are pre-contracted with U-46619 to induce a stable tone. Cumulative concentrations of 14,15-EET (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the chamber, and the relaxation response is recorded. The percentage of relaxation is calculated relative to the pre-contracted tone.[9][20]

Quantification of VCAM-1 Expression in Human Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence. The cells are pre-treated with 14,15-EET or other EET regioisomers for a specified time (e.g., 30 minutes) before stimulation with TNF-α (e.g., 10 ng/mL) for several hours. The expression of VCAM-1 on the cell surface is quantified using cell-based ELISA or flow cytometry with a specific anti-VCAM-1 antibody.[19]

Signaling Pathways

The diverse biological effects of 14,15-EET are mediated through multiple signaling pathways. Understanding these pathways is crucial for targeted drug development.

G cluster_0 Anti-inflammatory Signaling TNFa TNF-α IKK IKK TNFa->IKK LPS LPS LPS->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes activates EET_14_15 14,15-EET EET_14_15->IKK inhibits G cluster_1 Endothelial Cell Survival and Function EET_14_15 14,15-EET mTORC2 mTORC2 EET_14_15->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates (Ser473) p53 p53 Akt->p53 downregulates Vasodilation Improved Vasodilation Akt->Vasodilation improves EndothelialSenescence Endothelial Senescence p53->EndothelialSenescence promotes G cluster_2 Anti-inflammatory Signaling in Kawasaki Disease Model AUDA AUDA (sEH inhibitor) EET_14_15 Increased 14,15-EET AUDA->EET_14_15 leads to PPARg PPARγ EET_14_15->PPARg promotes expression of STAT1 STAT1 PPARg->STAT1 inhibits expression of InflammatoryResponse Inflammatory Response STAT1->InflammatoryResponse mediates

References

A Comparative Guide to the Reproducibility of 14,15-EET-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular responses induced by 14,15-epoxyeicosatrienoic acid (14,15-EET), a key signaling molecule in various physiological and pathological processes. We will delve into the reproducibility of its effects, compare its performance with other epoxyeicosatrienoic acid (EET) regioisomers, and provide supporting experimental data and detailed protocols for key assays.

Introduction to 14,15-EET

14,15-EET is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] It is involved in a wide range of cellular processes, including the regulation of vascular tone, inflammation, angiogenesis, and cell proliferation.[1][2] The cellular effects of 14,15-EET can be influenced by the specific cell type, the experimental conditions, and the presence of other signaling molecules. This guide aims to provide a clear overview of the current understanding of 14,15-EET's cellular functions, with a focus on the consistency and variability of its reported effects.

Comparison of Cellular Responses to EET Regioisomers

The biological activities of EETs can vary significantly between different regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). Understanding these differences is crucial for dissecting their specific roles and for the development of targeted therapeutics.

Anti-Inflammatory Effects

EETs are generally considered to have anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. However, the potency of this effect varies among the different regioisomers.

Table 1: Comparison of the Anti-Inflammatory Effects of EET Regioisomers

Cellular Response14,15-EET11,12-EET8,9-EET5,6-EETCell TypeReference
Inhibition of TNF-α-induced VCAM-1 Expression No significant inhibitionIC50: ~20 nMModerate inhibitionWeak inhibitionHuman Aortic Endothelial Cells (HAECs)[3]
Inhibition of NF-κB Activity Inhibits NF-κB pathwayPotent inhibitor of NF-κBInhibits NF-κB nuclear translocationLess studiedVarious, including rat nucleus pulposus cells and mouse B lymphocytes[2]
Suppression of Cytokine Production (e.g., IL-6, IL-8, MCP-1) Reduces secretionReduces secretionReduces secretionReduces secretionHuman Bronchial Epithelial Cells (Beas-2B)[4]

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro.

The data suggest that while 14,15-EET can contribute to anti-inflammatory responses by reducing the secretion of certain cytokines[4], its ability to inhibit endothelial activation, as measured by VCAM-1 expression, may be less pronounced compared to other regioisomers like 11,12-EET.[3] The variability in anti-inflammatory potency highlights the importance of selecting the appropriate EET regioisomer for therapeutic applications targeting specific inflammatory pathways.

Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a complex process where EETs have been shown to play a role. However, the pro-angiogenic effects of 14,15-EET are not consistently observed and can be context-dependent.

Table 2: Comparison of the Angiogenic Effects of EET Regioisomers

Cellular Response14,15-EET11,12-EET8,9-EET5,6-EETCell Type/ModelReference
Endothelial Cell Migration and Tube Formation No significant effectStimulatedStimulatedStimulatedPulmonary Murine Endothelial Cells
Wound Healing (in vivo) Ameliorated delayed healingMore pronounced amelioration of delayed healingNot reportedNot reportedIschemic mouse ear model[5]
Neurite Outgrowth Enhanced neurite length by 150%Not reportedNot reportedNot reportedRat primary cultured hippocampal neurons

Some studies indicate that 5,6-EET and 8,9-EET are more potent inducers of endothelial cell migration and tube formation in vitro compared to 14,15-EET and 11,12-EET. However, in an in vivo model of ischemic wound healing, both 11,12-EET and 14,15-EET showed beneficial effects, with 11,12-EET appearing to be slightly more effective.[5] Furthermore, 14,15-EET has been shown to promote neurite outgrowth, suggesting a role in neuronal development and repair. These findings underscore the cell- and context-specific nature of EET-induced angiogenesis.

Signaling Pathways of 14,15-EET

14,15-EET exerts its diverse cellular effects by modulating several key signaling pathways. The following diagrams illustrate some of the known signaling cascades initiated by 14,15-EET.

G EET 14,15-EET Receptor Putative GPCR EET->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NFkB_pathway NF-κB Pathway Inhibition PKA->NFkB_pathway Leads to Cytokine Decreased Pro-inflammatory Cytokine Production NFkB_pathway->Cytokine

Figure 1: 14,15-EET-mediated anti-inflammatory signaling pathway.

G EET 14,15-EET EGFR EGFR EET->EGFR Transactivates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTORC2 mTORC2 Akt->mTORC2 Proliferation Cell Proliferation and Survival Akt->Proliferation ERK->Proliferation

Figure 2: Pro-proliferative and pro-survival signaling by 14,15-EET.

Experimental Protocols

To facilitate the reproducibility of research in this field, we provide detailed methodologies for key experiments cited in this guide.

Endothelial Cell Tube Formation Assay

This assay is used to assess the pro- or anti-angiogenic potential of a compound by measuring the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), growth factor reduced

  • 24-well tissue culture plates

  • 14,15-EET and other EET regioisomers

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a digital camera

Procedure:

  • Plate Coating: Thaw the BME on ice overnight. Pipette 50-100 µL of BME into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Add 14,15-EET or other test compounds to the cell suspension at the desired final concentrations.

  • Incubation: Gently add 500 µL of the cell suspension containing the test compounds to each BME-coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • For brightfield imaging, visualize the tube formation using an inverted microscope.

    • For fluorescence imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

    • Capture images from several random fields per well.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[4][6][7]

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to a stimulus.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • TNF-α (or other NF-κB activator)

  • 14,15-EET and other test compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Treatment: Pre-treat the cells with 14,15-EET or other test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction of NF-κB activity compared to the unstimulated control.

Conclusion

The cellular responses induced by 14,15-EET are multifaceted and often depend on the specific biological context. While it exhibits clear effects on cell proliferation and survival through pathways like PI3K/Akt and ERK, its roles in inflammation and angiogenesis appear more nuanced and can differ from other EET regioisomers. The data presented in this guide highlight both the reproducible aspects of 14,15-EET signaling and the areas where its effects are more variable. For researchers and drug development professionals, a thorough understanding of these differences is essential for accurately interpreting experimental results and for designing effective therapeutic strategies that target the EET signaling pathway. The provided experimental protocols serve as a foundation for conducting reproducible studies to further elucidate the complex biology of 14,15-EET.

References

Unraveling the Signaling Pathways of 14,15-EET: A Comparative Guide to Receptor Involvement

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental evidence supporting the role of various receptors in mediating the biological effects of 14,15-epoxyeicosatrienoic acid (14,15-EET).

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the key receptors implicated in 14,15-EET signaling. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the signaling pathways, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying the diverse physiological and pathophysiological roles of this important lipid mediator. We will explore the evidence for the involvement of G protein-coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential vanilloid 4 (TRPV4) channel.

Quantitative Comparison of Receptor Interactions with 14,15-EET

The following table summarizes key quantitative data from various studies, offering a comparative view of the binding affinities and functional potencies of 14,15-EET with its putative receptors. This data is crucial for discerning the relative contributions of each receptor to the overall signaling profile of 14,15-EET.

ReceptorLigandAssay TypeCell TypeMeasured ParameterValueReference
GPR40 (FFAR1) 14,15-EETCalcium MobilizationHEK293EC50~3 µM
GPR120 (FFAR4) 14,15-EETCalcium MobilizationHEK293EC50~5 µM
PPARγ 14,15-EETReporter Gene AssayCOS-1EC50~2.5 µM
PPARα 14,15-EETReporter Gene AssayCOS-1EC50>10 µM
TRPV4 14,15-EETPatch-Clamp ElectrophysiologyEndothelial CellsEC50~15 nM

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the proposed signaling mechanisms of 14,15-EET through its various receptors and a typical experimental workflow for identifying receptor activation.

Caption: Proposed signaling pathways for 14,15-EET.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Models cluster_in_vivo In Vivo Models start Hypothesis: Receptor X mediates 14,15-EET effects binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging) start->functional_assay knockout_mice Knockout Mouse Model start->knockout_mice knockdown Receptor Knockdown/Out (siRNA / CRISPR) functional_assay->knockdown antagonist Pharmacological Inhibition (Antagonists) functional_assay->antagonist conclusion Conclusion: Confirm or refute receptor's role knockdown->conclusion antagonist->conclusion physiological_response Measure Physiological Response (e.g., Blood Pressure) knockout_mice->physiological_response physiological_response->conclusion

Caption: Experimental workflow for receptor role confirmation.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments used to elucidate the role of specific receptors in 14,15-EET signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 14,15-EET for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the human receptor of interest (e.g., GPR40).

    • After 48 hours, cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer and protein concentration is determined using a Bradford assay.

  • Binding Reaction:

    • Aliquots of the membrane preparation (containing a known amount of protein) are incubated with a radiolabeled ligand (e.g., [³H]-14,15-EET) and varying concentrations of unlabeled 14,15-EET.

    • The reaction is carried out in a binding buffer at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by 14,15-EET, typically for Gq-coupled GPCRs.

  • Cell Culture and Dye Loading:

    • Cells stably or transiently expressing the receptor of interest are plated in a 96-well plate.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specific time at 37°C.

    • After incubation, the cells are washed to remove the excess dye.

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken before the addition of the ligand.

    • Varying concentrations of 14,15-EET are then added to the wells.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of 14,15-EET.

    • The data is normalized to the maximum response and plotted against the ligand concentration.

    • A dose-response curve is generated, and the half-maximal effective concentration (EC50) is calculated using non-linear regression.

Reporter Gene Assay

This assay is commonly used to measure the activation of nuclear receptors like PPARs.

  • Cell Culture and Transfection:

    • Cells (e.g., COS-1 or HEK293) are co-transfected with three plasmids:

      • An expression vector for the receptor of interest (e.g., PPARγ).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the receptor (e.g., PPRE).

      • A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

  • Ligand Treatment:

    • After transfection, the cells are treated with varying concentrations of 14,15-EET or a known agonist (positive control) for 18-24 hours.

  • Luciferase Assay:

    • The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

    • The β-galactosidase activity is also measured to normalize the luciferase data.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the ligand concentration.

    • A dose-response curve is fitted to the data to determine the EC50 value.

Conclusion

The available evidence strongly suggests that 14,15-EET exerts its biological effects through multiple receptor systems. While GPCRs like GPR40 and GPR120, and nuclear receptors such as PPARγ, are clearly implicated in its signaling, the high potency of 14,15-EET at the TRPV4 channel highlights a potentially crucial role for this ion channel in mediating some of its physiological effects. The choice of experimental model and the specific cellular context are critical in determining the predominant signaling pathway activated by 14,15-EET. Further research, particularly using in vivo models with targeted receptor deletions, will be essential to fully delineate the relative contributions of these receptors to the diverse actions of 14,15-EET. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further unraveling the complexities of EET signaling.

Navigating the Crossroads of Angiogenesis: A Comparative Guide to 14,15-EET and Other Arachidonic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the roles of key lipid mediators in the formation of new blood vessels reveals a complex and often contradictory landscape. While 14,15-epoxyeicosatrienoic acid (14,15-EET) has emerged as a significant pro-angiogenic factor, its efficacy and mechanisms of action present a nuanced picture when compared to other arachidonic acid-derived metabolites such as prostaglandins (B1171923) and leukotrienes. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in dissecting the intricate signaling pathways governing angiogenesis.

Quantitative Comparison of Pro-Angiogenic Activity

The pro-angiogenic potential of various arachidonic acid metabolites has been evaluated using several in vitro and in vivo assays. The following tables summarize key quantitative and qualitative findings from multiple studies, offering a comparative overview of their effects on endothelial cell functions crucial for angiogenesis. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is a collation from various sources.

MetaboliteEndothelial Cell ProliferationEndothelial Cell MigrationEndothelial Cell Tube FormationIn Vivo Angiogenesis (e.g., Matrigel Plug Assay)
14,15-EET StimulatoryStimulatory, but potentially less potent than other EETsStimulatory, but some studies report inactivityPro-angiogenic
Other EETs (5,6- & 8,9-EET) Stimulatory (5,6-EET reported as most potent)Potent stimulatorsPotent stimulatorsPro-angiogenic
Prostaglandin E2 (PGE2) StimulatoryStimulatoryStimulatoryPro-angiogenic
Leukotriene B4 (LTB4) Not a primary mitogen for endothelial cellsIndirectly promotes by increasing endothelial adhesiveness for leukocytesNot a direct inducer of tube formationPro-inflammatory, which can contribute to angiogenesis

Unraveling the Signaling Networks

The diverse effects of these lipid mediators on angiogenesis are a reflection of the distinct signaling pathways they activate within endothelial cells. 14,15-EET, for instance, engages multiple pro-angiogenic cascades, while PGE2 and LTB4 operate through their own specific receptor systems.

14,15-EET Signaling Pathway in Angiogenesis

14,15-EET has been shown to promote angiogenesis through the activation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and Src-STAT3 pathways. These pathways converge to stimulate endothelial cell proliferation, migration, and survival.

14_15_EET_Signaling EET 14,15-EET Receptor Putative Receptor EET->Receptor Src Src Receptor->Src PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation Migration Cell Migration STAT3->Migration

Caption: 14,15-EET angiogenic signaling cascade.

Prostaglandin E2 (PGE2) Angiogenic Signaling

PGE2 primarily exerts its pro-angiogenic effects through the EP4 receptor, leading to the activation of the PKA pathway. This cascade can subsequently influence downstream effectors that promote endothelial cell migration and tube formation.

PGE2_Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs protein EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Migration Cell Migration PKA->Migration Tube_Formation Tube Formation PKA->Tube_Formation

Caption: PGE2 signaling pathway in angiogenesis.

Experimental Protocols

Reproducibility and standardization are paramount in angiogenesis research. Below are detailed methodologies for key in vitro and in vivo assays commonly used to assess the angiogenic potential of arachidonic acid metabolites.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 24-well tissue culture plates

  • Test compounds (14,15-EET, PGE2, LTB4) dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO)

  • Vehicle control

Procedure:

  • Plate Coating: Thaw BME on ice overnight. Pipette 250 µL of cold BME into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2-3 x 10^5 cells/mL.

  • Treatment: Add the test compounds or vehicle control to the cell suspension to achieve the desired final concentration.

  • Plating: Gently add 100 µL of the cell suspension containing the treatments to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Analysis: Visualize and photograph the tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the pro-angiogenic effects of test compounds in a living organism.

Materials:

  • Growth factor-reduced BME (Matrigel®)

  • Test compounds (14,15-EET, PGE2)

  • Heparin

  • Anesthetic

  • 6-8 week old immunodeficient mice

  • Syringes and needles

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix 400 µL of growth factor-reduced BME with the test compound and heparin (10 units). Draw the mixture into a pre-chilled 1 mL syringe.

  • Injection: Anesthetize the mice. Subcutaneously inject the Matrigel mixture into the dorsal flank of the mouse. The Matrigel will form a solid plug.

  • Incubation Period: Allow 7-14 days for blood vessels from the surrounding tissue to infiltrate the Matrigel plug.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis: Quantify the degree of angiogenesis by:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based assay. Higher hemoglobin content indicates greater vascularization.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with endothelial cell-specific markers (e.g., CD31) to visualize and quantify blood vessel density.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the angiogenic potential of different arachidonic acid metabolites.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay Tube_Formation Tube Formation Assay Matrigel Matrigel Plug Assay Metabolites Arachidonic Acid Metabolites (14,15-EET, PGE2, LTB4) Metabolites->Proliferation Metabolites->Migration Metabolites->Tube_Formation Metabolites->Matrigel

Caption: Workflow for assessing angiogenic potential.

Concluding Remarks

The regulation of angiogenesis by arachidonic acid metabolites is a multifaceted process with significant therapeutic implications. While 14,15-EET demonstrates clear pro-angiogenic properties, its relative potency and specific roles in comparison to other eicosanoids like PGE2 and even other EET regioisomers are context-dependent. Notably, some studies indicate that the pro-angiogenic effects of certain EETs may be mediated through their conversion by COX-2, a pathway for which 14,15-EET is not a substrate. This highlights a key mechanistic distinction. In contrast, leukotrienes such as LTB4 appear to contribute to angiogenesis more indirectly through their pro-inflammatory actions. A thorough understanding of these distinct and sometimes overlapping mechanisms is crucial for the development of targeted pro- or anti-angiogenic therapies. Future research should focus on direct, quantitative comparisons of these metabolites in standardized assay systems to further elucidate their intricate interplay in the dynamic process of new blood vessel formation.

Assessing the Specificity of 14,15-EET Antagonists: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs), particularly 14,15-EET, are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and cardioprotection, making them attractive therapeutic targets. The development of selective antagonists is essential for elucidating the physiological functions of 14,15-EET and for the development of novel therapeutics. This guide provides a comparative overview of the specificity of prominent 14,15-EET antagonists, focusing on in vitro and in vivo experimental data.

In Vitro Specificity Assessment

The primary in vitro assay to determine the specificity of 14,15-EET antagonists is the vascular relaxation assay, typically performed on isolated arterial rings. This assay allows for the direct measurement of the antagonist's ability to inhibit EET-induced vasodilation and to assess its effects on other vasodilation pathways.

Key Antagonists and their In Vitro Profile

Two of the most well-characterized 14,15-EET antagonists are 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its methylsulfonylimide analog, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI).

AntagonistTargetAssay SystemEffectSpecificity Assessment
14,15-EEZE All EET RegioisomersBovine Coronary ArteriesInhibits relaxation induced by 14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET.[1][2]No inhibition of relaxation induced by sodium nitroprusside, iloprost (B1671730), or K+ channel openers (bimakalim and NS1619).[1][2]
14,15-EEZE-mSI 14,15-EET and 5,6-EETBovine Coronary ArteriesInhibits relaxation to 14,15-EET and 5,6-EET.[3]No inhibition of relaxation induced by 11,12-EET or 8,9-EET. No effect on relaxation to sodium nitroprusside, iloprost, or K+ channel openers.[3]
Experimental Protocol: In Vitro Vascular Relaxation Assay

This protocol is based on methodologies used for assessing EET antagonist activity in bovine coronary arteries.[2][3]

  • Tissue Preparation:

    • Fresh bovine hearts are obtained from a local abattoir.

    • The left anterior descending coronary artery is dissected and placed in cold Krebs-bicarbonate buffer.

    • The artery is cleaned of surrounding connective tissue and cut into 3-5 mm rings.

  • Mounting:

    • Arterial rings are mounted in organ chambers filled with Krebs-bicarbonate buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

    • One end of the ring is attached to a fixed support, and the other to an isometric force transducer to record changes in tension.

    • An optimal resting tension is applied to the rings and they are allowed to equilibrate.

  • Pre-constriction:

    • The arterial rings are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.

  • Antagonist and Agonist Application:

    • Once a stable contraction is achieved, the antagonist (e.g., 14,15-EEZE) or its vehicle is added to the organ bath and incubated for a specific period.

    • A cumulative concentration-response curve is then generated by adding increasing concentrations of the EET agonist (e.g., 14,15-EET).

  • Specificity Testing:

    • To assess specificity, the protocol is repeated with other vasodilators that act through different pathways, such as sodium nitroprusside (NO-mediated), iloprost (prostacyclin-mediated), and potassium channel openers.

  • Data Analysis:

    • The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.

    • The potency of the antagonist can be determined by comparing the concentration-response curves of the agonist in the presence and absence of the antagonist.

In Vivo Specificity Assessment

In vivo studies are crucial to validate the findings from in vitro assays and to assess the antagonist's efficacy and specificity in a complex physiological system. A commonly used model is the canine model of myocardial ischemia-reperfusion injury, where EETs are known to have a cardioprotective effect.

In Vivo Profile of 14,15-EEZE
AntagonistModel SystemEffectSpecificity Assessment
14,15-EEZE Canine Myocardial Ischemia-ReperfusionAbolishes the cardioprotective effects of exogenously administered 11,12-EET and 14,15-EET.[1] It also blocks the cardioprotective effect of AUDA, a soluble epoxide hydrolase inhibitor that increases endogenous EET levels.[1]Does not block the cardioprotective effect of diazoxide, a mitochondrial ATP-sensitive potassium channel opener, indicating that it does not act by blocking this channel.[1]
Experimental Protocol: Canine Myocardial Ischemia-Reperfusion Injury Model

This protocol is a summary of the methodology used to evaluate the in vivo effects of 14,15-EET antagonists.[1]

  • Animal Preparation:

    • Mongrel dogs are anesthetized, intubated, and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is isolated.

  • Ischemia-Reperfusion:

    • A snare is placed around the LAD to induce ischemia for a period of 60 minutes.

    • After 60 minutes, the snare is released to allow for reperfusion, typically for 3 hours.

  • Drug Administration:

    • The 14,15-EET antagonist (e.g., 14,15-EEZE) or vehicle is administered intravenously or via intracoronary infusion before the induction of ischemia or at the onset of reperfusion.

    • In separate experiments, the cardioprotective agent (e.g., 14,15-EET) is administered with or without the antagonist.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, the LAD is re-occluded, and the area at risk is delineated by injecting a dye.

    • The heart is excised, and the left ventricle is sliced.

    • The slices are incubated with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • The infarct size is expressed as a percentage of the area at risk (IS/AAR).

  • Data Analysis:

    • The IS/AAR is compared between the different treatment groups to determine the effect of the antagonist on EET-mediated cardioprotection.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided.

G cluster_0 14,15-EET Signaling Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET GPCR Putative GPCR EET->GPCR K_channel BKCa Channel Activation EET->K_channel PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K ERK ERK GPCR->ERK PKC PKC PLC->PKC PKC->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Akt Akt PI3K->Akt Cardioprotection Cardioprotection Akt->Cardioprotection Proliferation Cell Proliferation ERK->Proliferation Antagonist 14,15-EET Antagonist (e.g., 14,15-EEZE) Antagonist->GPCR G cluster_0 In Vitro Specificity Workflow A Isolate Bovine Coronary Artery Rings B Mount in Organ Bath A->B C Pre-constrict with U46619 B->C D Add Antagonist or Vehicle C->D F Repeat with other Vasodilators (e.g., SNP, Iloprost) C->F E Generate Cumulative Concentration-Response Curve to 14,15-EET D->E G Analyze Data & Determine Specificity E->G F->G G cluster_1 In Vivo Specificity Workflow H Anesthetize Dog & Expose Heart I Administer Antagonist and/or 14,15-EET H->I J Induce Myocardial Ischemia (60 min) I->J K Reperfuse (3 hours) J->K L Measure Infarct Size (IS/AAR) K->L M Compare Treatment Groups L->M

References

A Comparative Guide to the Efficacy of Endogenous 14,15-EET and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of the endogenous eicosanoid 14,15-epoxyeicosatrienoic acid (14,15-EET) and a selection of its synthetic analogs. The development of stable and potent analogs of 14,15-EET is a promising avenue for therapeutic intervention in cardiovascular and inflammatory diseases. This document summarizes key experimental data, details the methodologies of pivotal assays, and visualizes the underlying biological pathways to facilitate an objective comparison.

Introduction to 14,15-EET

14,15-EET is a signaling lipid molecule synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It plays a crucial role in various physiological processes, most notably in the regulation of vascular tone and inflammation.[2][3] As an endothelium-derived hyperpolarizing factor (EDHF), 14,15-EET induces vasodilation by activating calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[4] However, the therapeutic potential of endogenous 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3] This inherent instability has driven the development of synthetic analogs with improved pharmacokinetic profiles and enhanced efficacy.

Comparative Efficacy in Vasodilation

The primary measure of efficacy for 14,15-EET and its analogs is their ability to induce vasodilation. The following table summarizes the half-maximal effective concentration (EC50) values for vasorelaxation in bovine coronary arteries, a standard ex vivo model. Lower EC50 values indicate greater potency.

CompoundModificationEC50 (µM) for VasorelaxationReference
Endogenous 14,15-EET -1.0 - 2.2[5][6][7][8]
Analogs with Carboxylate Modifications
Tetrazole analog (19)Carboxylate replaced with tetrazole0.18[9]
Oxadiazole-5-thione analog (25)Carboxylate replaced with oxadiazole-5-thione0.36[9]
Analogs with Epoxide Bioisosteres
EET-AAspartic acid at C10.18 - 1.6[10]
EET-XHeterocyclic surrogate at C10.18 - 1.6[10]
Sulfonamide Analogs
14,15-EET-methylsulfonimideMethylsulfonimide at C1Retained full activity[5][8]

Comparative Efficacy in Animal Models of Hypertension

The antihypertensive effects of synthetic analogs have been evaluated in spontaneously hypertensive rats (SHR), a well-established model of genetic hypertension.

CompoundAnimal ModelDosageEffect on Blood PressureReference
EET-ASpontaneously Hypertensive Rats (SHR)10 mg/kg/day (i.p.)30-50 mmHg decrease in MAP[10]
EET-XSpontaneously Hypertensive Rats (SHR)10 mg/kg/day (i.p.)15-20 mmHg decrease in MAP[10]
EET-AAngiotensin II-induced Hypertensive Rats10 mg/kg/day (oral)Lowered blood pressure[10]
EET-A + AAA (20-HETE antagonist)Young Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)Prevented blood pressure increase[11]

Anti-Inflammatory Efficacy

14,15-EET and its analogs exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

CompoundModelKey FindingsReference
Endogenous 14,15-EET Human lung tissueInhibited TNFα-induced degradation of IκBα[2]
Rat nucleus pulposus cellsInhibited the NF-κB pathway[12]
Synthetic Analogs GeneralOrally active analogs decrease inflammatory cell adhesion and cytokine release[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of 14,15-EET-Induced Vasodilation

G Signaling Pathway of 14,15-EET-Induced Vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 Produces KCa_Channel KCa Channel EET_14_15->KCa_Channel Activates sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH Metabolized by Hyperpolarization Hyperpolarization KCa_Channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes DHET_14_15 14,15-DHET (Less Active) sEH->DHET_14_15 Produces

Caption: 14,15-EET signaling pathway leading to vasodilation.

Experimental Workflow for Bovine Coronary Artery Vasorelaxation Assay

G Bovine Coronary Artery Vasorelaxation Assay Workflow Start Isolate Bovine Coronary Arteries Prepare_Rings Prepare 3-4 mm Arterial Rings Start->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate in Krebs-Henseleit Solution Mount_Rings->Equilibrate Pre_constrict Pre-constrict with U46619 (Thromboxane A2 Mimetic) Equilibrate->Pre_constrict Add_Compound Add Cumulative Concentrations of 14,15-EET or Analog Pre_constrict->Add_Compound Plateaued Contraction Measure_Tension Measure Isometric Tension Add_Compound->Measure_Tension Analyze_Data Analyze Data and Calculate EC50 Measure_Tension->Analyze_Data

Caption: Workflow for assessing vasorelaxant effects.

Experimental Protocols

Bovine Coronary Artery Vasorelaxation Assay

This ex vivo protocol is a standard method to determine the vasodilatory potency of compounds.

1. Tissue Preparation:

  • Fresh bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected in cold Krebs-Henseleit solution.[13][14]

  • Arteries are cleaned of surrounding fat and connective tissue and cut into 3-4 mm rings.[15]

2. Experimental Setup:

  • Arterial rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[16]

  • Isometric tension is recorded using a force transducer.

3. Protocol:

  • Rings are equilibrated for 60-90 minutes under a resting tension of 5-10 g.

  • The viability of the rings is tested by contracting them with 60 mM KCl.

  • After a washout period, the rings are pre-constricted with a thromboxane (B8750289) A2 mimetic, U46619, to achieve a stable contraction.[7][9][16]

  • Cumulative concentrations of 14,15-EET or a synthetic analog are added to the organ bath.

  • The relaxation response is measured as the percentage reversal of the U46619-induced contraction.

  • EC50 values are calculated from the concentration-response curves.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is used to assess the antihypertensive effects of the compounds in a genetic model of hypertension.

1. Animal Model:

  • Male spontaneously hypertensive rats (SHR) are used.[11][17]

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Drug Administration:

  • Synthetic 14,15-EET analogs are administered either via intraperitoneal (i.p.) injection or orally in the drinking water.[10]

  • A vehicle control group receives the same volume of the vehicle solution.

  • Treatment duration is typically 14 to 28 days.[10][17]

3. Blood Pressure Measurement:

  • Mean arterial pressure (MAP) is measured using radiotelemetry, which allows for continuous and stress-free monitoring.

  • A telemetric transducer is surgically implanted into the abdominal aorta of the rats prior to the start of the experiment.

4. Data Analysis:

  • Blood pressure data is collected and analyzed to determine the change in MAP over the treatment period compared to the vehicle-treated control group.

  • Statistical analysis is performed to determine the significance of the blood pressure-lowering effect.

NF-κB Inhibition Assay

This in vitro assay determines the anti-inflammatory potential of the compounds by measuring the inhibition of the NF-κB pathway.

1. Cell Culture:

  • Human aortic endothelial cells (HAECs) or other suitable cell lines are cultured in appropriate media.

2. Treatment:

  • Cells are pre-treated with various concentrations of 14,15-EET or a synthetic analog for a specified period.

  • Inflammation is induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α).

3. Measurement of NF-κB Activity:

  • Western Blot: The phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and the nuclear translocation of the p65 subunit of NF-κB are measured by Western blot analysis.[2]

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. NF-κB activation is quantified by measuring luciferase activity.

4. Data Analysis:

  • The level of inhibition of NF-κB activation by the test compounds is calculated relative to the TNF-α-stimulated control.

  • IC50 values for NF-κB inhibition can be determined from the dose-response curves.

Conclusion

Synthetic analogs of 14,15-EET demonstrate significant advantages over the endogenous compound in terms of stability and, in many cases, potency. Analogs with modifications to the carboxylate group and those incorporating stable epoxide bioisosteres have shown particularly promising results in both ex vivo vasodilation assays and in vivo models of hypertension. The enhanced efficacy and oral bioavailability of these synthetic compounds highlight their therapeutic potential for the treatment of cardiovascular diseases. Further research is warranted to fully elucidate their long-term safety and efficacy in clinical settings.

References

Safety Operating Guide

Safe Disposal of (±)14,15-Epoxyeicosatrienoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (±)14,15-Epoxyeicosatrienoic acid ( (±)14,15-EET), a bioactive lipid mediator. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is essential for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is an epoxide derivative of arachidonic acid and should be handled with care. It may cause skin, eye, and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific product you are using before handling.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area.[1]To avoid inhalation of any potential aerosols or vapors.

Disposal Procedures for this compound

The primary principle for the disposal of (±)14,15-EET is to treat it as a chemical waste product in accordance with all applicable regulations.[1][2] Do not dispose of this compound down the drain or in regular solid waste.[1][2]

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Keep (±)14,15-EET in its original, tightly closed container.[1][2]

    • If transferring to a new container for waste accumulation, ensure the container is compatible, properly sealed, and clearly labeled with the chemical name and hazard information.

    • Do not mix (±)14,15-EET with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][2]

  • Waste Collection:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Decontamination of Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[1][2]

    • According to the Environmental Protection Agency (EPA) regulations for identifying hazardous waste, a container is considered "empty" if all possible material has been removed and no more than three percent by weight of the total capacity of the container remains.[3]

    • Once properly emptied, puncture the container to prevent reuse and dispose of it as non-hazardous solid waste, if permitted by local regulations.[4]

  • Spill Management:

    • In case of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE.

    • Cover drains to prevent environmental release.[2]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbent material and spilled chemical into a designated, sealed container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Have (±)14,15-EET for Disposal is_product Is it the original product or a solution? start->is_product is_container Is it an empty container? start->is_container is_spill Is it a spill? start->is_spill product_waste Treat as Hazardous Chemical Waste. Keep in original or labeled, sealed container. Store in designated waste area. is_product->product_waste Yes container_check Is container 'empty' per regulations? (<3% residue) is_container->container_check Yes spill_absorb Absorb with inert material. Collect in a sealed, labeled container. is_spill->spill_absorb Yes request_pickup Request Hazardous Waste Pickup from EHS product_waste->request_pickup non_haz_container Puncture and dispose of as non-hazardous solid waste (check local rules) container_check->non_haz_container Yes haz_container Treat as Hazardous Waste. Handle like the product itself. container_check->haz_container No haz_container->request_pickup spill_absorb->request_pickup

Disposal decision workflow for (±)14,15-EET.

General Guidelines for Epoxy-Containing Compounds

While (±)14,15-EET is not a two-part epoxy resin, it is an epoxide. General safety principles for handling epoxy compounds are relevant. Uncured or unreacted epoxy compounds are often classified as hazardous waste.[6] In contrast, fully cured epoxy resins are generally considered inert and non-hazardous solids.[4][7] Since (±)14,15-EET is supplied as a single chemical entity and not a resin system to be cured, it should be treated as an unreacted, hazardous chemical for disposal purposes.

It is the end user's responsibility to ensure that waste is managed and disposed of in accordance with all applicable local, state, and federal regulations.[4] When in doubt, contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling (±)14,15-Epoxyeicosatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (±)14,15-Epoxyeicosatrienoic Acid

This compound ((±)14,15-EET) is a biologically active metabolite of arachidonic acid formed by cytochrome P450 epoxygenases.[1][2] As a potent signaling molecule involved in various physiological processes, including vasodilation and inflammation, careful handling is necessary to ensure researcher safety and maintain the integrity of the compound.[1][3][4] This guide provides essential procedural information for the safe handling, use, and disposal of (±)14,15-EET in a laboratory setting.

The compound is typically supplied as a solution in an organic solvent, such as ethanol, and requires specific storage conditions, usually at -20°C or -80°C, to prevent degradation.[3][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling (±)14,15-EET.

Body Part Required PPE Standard/Specification Purpose & Notes
Eyes & Face Safety Goggles or Safety Glasses with side shields. Face Shield.ANSI Z87.1-compliantSafety goggles provide minimum protection against splashes.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as preparing stock solutions or transferring larger volumes.[6][7]
Hands Chemical-Resistant Gloves-Disposable nitrile gloves are standard for incidental contact.[6][7] For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker gloves.[6][8] Always inspect gloves for damage before use and change them immediately if contaminated.[6]
Body Laboratory Coat-A flame-resistant lab coat is recommended, especially since (±)14,15-EET is often supplied in flammable solvents like ethanol.[6] The coat should be fully buttoned to protect clothing and skin.[6]
Respiratory Chemical Fume Hood or RespiratorNIOSH-approved (if applicable)All work with the neat compound or concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a risk assessment should be performed to determine if a respirator is necessary.[6]
Feet Closed-Toe Shoes-Closed-toe shoes are mandatory in all laboratory settings to protect against chemical spills and falling objects.[6][7]

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard workflow for handling (±)14,15-EET from receipt to experimental use.

Receiving and Inspection
  • Upon receipt, carefully inspect the shipping package for any signs of damage or leakage.

  • Verify that the container is correctly labeled and securely sealed.

  • Log the compound into your laboratory's chemical inventory system.

Storage
  • Store the compound according to the manufacturer's recommendations, typically at -20°C or -80°C, to prevent degradation.[3][5]

  • Keep the vial in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Ensure the container remains tightly sealed in its original packaging.[6]

Preparation of Stock Solutions
  • Work Environment : All procedures involving the neat compound or the preparation of concentrated solutions must be conducted in a certified chemical fume hood.[6]

  • Temperature Equilibration : Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can affect the compound's stability.[6]

  • Solvent Selection : Use appropriate high-purity solvents as recommended by the supplier or relevant literature. Eicosanoids like (±)14,15-EET are often soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[1][3]

  • Accurate Measurement : Use calibrated pipettes and volumetric flasks for all measurements to ensure concentration accuracy.[6]

  • Labeling : Clearly label the newly prepared stock solution with the compound name, concentration, solvent, and date of preparation.[6]

Experimental Use
  • Continue to work within a chemical fume hood when diluting stock solutions to working concentrations.[6]

  • Ensure all glassware and equipment are clean and dry to avoid contamination.

  • Keep all containers sealed when not in use to minimize solvent evaporation and potential exposure.[6]

Disposal Plan

Proper disposal of (±)14,15-EET and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Contaminated Solid Waste : Dispose of all items that have come into contact with the compound, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.[6]

    • Liquid Waste : Unused solutions should be collected in a clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Consult Regulations : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Handling Workflow for (±)14,15-EET

G Figure 1. Standard Laboratory Workflow for Handling (±)14,15-EET cluster_prep Preparation & Handling cluster_disposal Disposal Receive 1. Receive & Inspect Package Store 2. Store Compound (e.g., -20°C / -80°C) Receive->Store Equilibrate 3. Equilibrate Vial to Room Temperature Store->Equilibrate Prepare 4. Prepare Stock Solution (in Fume Hood) Equilibrate->Prepare Experiment 5. Perform Experiment (in Fume Hood) Prepare->Experiment Waste 6. Segregate Waste (Solid & Liquid) Experiment->Waste Dispose 7. Dispose as Hazardous Waste Waste->Dispose

Caption: Figure 1. Standard Laboratory Workflow for Handling (±)14,15-EET

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.